Necrosis inhibitor 3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H26N4O4S |
|---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
cyclohexyl 7-[2-(cyclopropanecarbonylamino)-1,3-benzothiazol-6-yl]-2,3-dihydropyrido[2,3-b][1,4]oxazine-1-carboxylate |
InChI |
InChI=1S/C25H26N4O4S/c30-22(15-6-7-15)28-24-27-19-9-8-16(13-21(19)34-24)17-12-20-23(26-14-17)32-11-10-29(20)25(31)33-18-4-2-1-3-5-18/h8-9,12-15,18H,1-7,10-11H2,(H,27,28,30) |
InChI Key |
KGLNMAUXXADENF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC(=O)N2CCOC3=C2C=C(C=N3)C4=CC5=C(C=C4)N=C(S5)NC(=O)C6CC6 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Mechanism of Action of Necrosis Inhibitor 3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a form of regulated necrosis, or programmed cell death, that plays a critical role in various physiological and pathological processes, including inflammation, infectious diseases, and neurodegenerative disorders. Unlike apoptosis, necroptosis is a caspase-independent cell death pathway. The discovery of small molecule inhibitors of necroptosis has been instrumental in elucidating the underlying molecular mechanisms of this pathway and has opened new avenues for therapeutic intervention. Among these inhibitors, Necrosis Inhibitor 3 (also known as Necrostatin-3 or Nec-3) has emerged as a key tool for studying the role of Receptor-Interacting Protein Kinase 1 (RIPK1), a central kinase in the necroptosis signaling cascade. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, the signaling pathway it modulates, and detailed experimental protocols for its characterization.
Core Mechanism of Action: Targeting RIPK1 Kinase
The primary molecular target of this compound is the Receptor-Interacting Protein Kinase 1 (RIPK1).[1] RIPK1 is a serine/threonine kinase that functions as a critical upstream regulator of the necroptosis pathway.[1] Necrostatin-3 inhibits the kinase activity of RIPK1, thereby blocking the downstream signaling events that lead to necroptotic cell death.[1]
It is important to note that while Necrostatin-3 targets the RIPK1 kinase, its mechanism of inhibition is distinct from that of the more extensively studied Necrostatin-1.[1] This distinction makes Necrostatin-3 a valuable tool for probing different aspects of RIPK1 kinase function and for developing novel therapeutic strategies.
The Necroptosis Signaling Pathway and the Role of this compound
The necroptosis pathway is initiated by various stimuli, most notably the binding of tumor necrosis factor-alpha (TNF-α) to its receptor, TNFR1. This engagement, under conditions where caspase-8 is inhibited, leads to the formation of a signaling complex known as the necrosome.
The key steps in the TNF-α-induced necroptosis pathway and the point of intervention by this compound are as follows:
-
TNFR1 Activation and Complex I Formation: Binding of TNF-α to TNFR1 recruits a series of proteins, including TRADD, TRAF2, and cIAP1/2, to form a pro-survival and pro-inflammatory complex known as Complex I.
-
Transition to Complex II (the Necrosome): In the absence of caspase-8 activity, RIPK1 dissociates from Complex I and forms the core of a cytosolic death-inducing complex called the necrosome, or Complex IIb. This complex also includes RIPK3 and Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase.
-
RIPK1 Autophosphorylation and Activation: A critical event in necrosome formation is the autophosphorylation and activation of RIPK1. This is the key step targeted by this compound.
-
RIPK3 Recruitment and Phosphorylation: Activated RIPK1 recruits RIPK3 to the necrosome through the interaction of their respective RIP homotypic interaction motifs (RHIMs). RIPK1 then phosphorylates and activates RIPK3.
-
MLKL Phosphorylation and Oligomerization: Activated RIPK3, in turn, phosphorylates MLKL.
-
Membrane Translocation and Execution of Necroptosis: Phosphorylated MLKL undergoes a conformational change, leading to its oligomerization and translocation to the plasma membrane. These MLKL oligomers disrupt membrane integrity, leading to cell swelling, lysis, and the release of damage-associated molecular patterns (DAMPs), which further propagate inflammation.
By inhibiting the kinase activity of RIPK1, this compound prevents the initial activation of the necrosome, thereby blocking the entire downstream cascade and protecting the cell from necroptotic death.
Quantitative Data
While specific quantitative data for Necrostatin-3 is not as widely published as for other necrostatins, its analog, Necrostatin-3a (Nec-3a), has been characterized. It is important to note that these values may not be identical for Necrostatin-3 but provide a strong indication of its potency.
| Compound | Target | Assay Type | IC50 | Reference |
| Nec-3a | RIPK1 | Biochemical Assay | 0.44 µM | MedchemExpress |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize the mechanism of action of necroptosis inhibitors like this compound.
Cell-Based Necroptosis Inhibition Assay
This assay is used to determine the efficacy of an inhibitor in preventing necroptotic cell death in a cellular context.
a. Cell Lines:
-
Human colon adenocarcinoma cells (HT-29)
-
Murine fibrosarcoma cells (L929)
-
Human monocytic cells (U937)
-
FADD-deficient Jurkat T cells
b. Reagents:
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Human or murine Tumor Necrosis Factor-alpha (TNF-α)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
SMAC mimetic (e.g., BV6 or LCL161) - used in some cell lines like HT-29 to sensitize cells to TNF-α.
-
This compound (dissolved in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or a lactate dehydrogenase (LDH) release assay kit)
c. Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (or vehicle control, DMSO) for 1-2 hours.
-
Induce necroptosis by adding a cocktail of TNF-α and a pan-caspase inhibitor (and a SMAC mimetic if necessary). The final concentrations will need to be optimized for each cell line (e.g., for HT-29 cells: 20 ng/mL TNF-α, 250 nM SMAC mimetic, and 10.5 µM z-VAD-fmk).
-
Incubate the plate for a period sufficient to induce cell death (typically 8-24 hours).
-
Measure cell viability using a chosen reagent according to the manufacturer's instructions.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the EC50 (half-maximal effective concentration) of this compound.
In Vitro RIPK1 Kinase Assay
This biochemical assay directly measures the ability of an inhibitor to block the enzymatic activity of RIPK1.
a. Reagents:
-
Recombinant human RIPK1 (kinase domain)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP (at a concentration near the Km for RIPK1)
-
A suitable substrate for RIPK1 (e.g., Myelin Basic Protein, MBP)
-
This compound (dissolved in DMSO)
-
A method to detect kinase activity (e.g., ADP-Glo™ Kinase Assay, which measures ADP production, or radiolabeled [γ-³²P]ATP followed by autoradiography).
b. Protocol (using ADP-Glo™ as an example):
-
In a 384-well plate, add the recombinant RIPK1 enzyme to the kinase assay buffer.
-
Add serial dilutions of this compound (or vehicle control, DMSO) to the wells and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate (MBP) and ATP.
-
Incubate the reaction for a defined period (e.g., 1-2 hours) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer, following the manufacturer's protocol.
-
Calculate the percentage of kinase inhibition at each concentration of this compound and determine the IC50 value.
Conclusion
This compound is a valuable chemical tool for the study of necroptosis. Its mechanism of action centers on the specific inhibition of the kinase activity of RIPK1, a key upstream regulator of the necroptotic pathway. By preventing the autophosphorylation and activation of RIPK1, this compound effectively blocks the formation and function of the necrosome, thereby protecting cells from this form of programmed necrosis. The distinct inhibitory mechanism of Necrostatin-3 compared to other necrostatins provides researchers with a unique means to dissect the complex role of RIPK1 in cell death and inflammation. The experimental protocols outlined in this guide provide a robust framework for the further characterization of this compound and other novel inhibitors of necroptosis, which hold promise for the development of new therapies for a range of human diseases.
References
The Core Target of Necrosis Inhibitor 3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Necrosis inhibitor 3, also known as Necrostatin-3 (Nec-3), is a small molecule inhibitor that has garnered significant interest in the study of regulated cell death. This technical guide provides a comprehensive overview of the primary molecular target of Nec-3, its mechanism of action, relevant quantitative data, and detailed experimental protocols for its characterization.
Primary Target: Receptor-Interacting Protein Kinase 1 (RIPK1)
The primary molecular target of this compound is Receptor-Interacting Protein Kinase 1 (RIPK1) .[1] RIPK1 is a crucial upstream kinase that plays a pivotal role in the regulation of cellular necroptosis, a programmed form of necrotic cell death.[1] Necrostatins, including Nec-3 and the more extensively studied Necrostatin-1, function as selective allosteric inhibitors of RIPK1.[1] These compounds target the kinase domain of RIPK1, stabilizing it in an inactive conformation and thereby preventing its autophosphorylation, a critical step for the initiation of the necroptotic signaling cascade.[2] While Necrostatin-1 has been shown to also inhibit indoleamine 2,3-dioxygenase (IDO), Necrostatin-3 and Necrostatin-5 are also potent inhibitors of the RIPK1 kinase step in the necroptosis pathway, albeit through distinct mechanisms.[1]
Quantitative Data: Inhibitory Potency
The inhibitory activity of Necrostatin-3 and its analogues against RIPK1-mediated necroptosis has been quantified in cellular assays. The following table summarizes the reported half-maximal effective concentrations (EC50) for the inhibition of tumor necrosis factor-alpha (TNF-α)-induced necroptosis in FADD-deficient Jurkat cells.
| Compound | Cellular EC50 (µM) for Necroptosis Inhibition |
| Necrostatin-3 | 0.58 |
| Necrostatin-5 | 0.24 |
Data sourced from Degterev et al., 2008.[3]
Signaling Pathway of TNF-α-Induced Necroptosis and Inhibition by Necrostatin-3
Necroptosis is a highly regulated signaling pathway. In the context of TNF-α stimulation, the binding of TNF-α to its receptor, TNFR1, initiates the assembly of a membrane-bound protein complex known as Complex I. This complex can initiate pro-survival signaling through NF-κB activation. However, under conditions where caspase-8 activity is inhibited, a secondary cytosolic complex, the necrosome (or Complex IIb), is formed. This complex is composed of RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like pseudokinase (MLKL). The kinase activity of RIPK1 is essential for the recruitment and activation of RIPK3, which in turn phosphorylates MLKL. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane permeabilization and ultimately, necrotic cell death.
Necrostatin-3 exerts its inhibitory effect by targeting the kinase activity of RIPK1, thereby preventing the formation and activation of the necrosome.
Experimental Protocols
In Vitro RIPK1 Kinase Assay
This assay measures the ability of Necrostatin-3 to directly inhibit the autophosphorylation of RIPK1.
Materials:
-
Recombinant human RIPK1 (e.g., GST-tagged)
-
Necrostatin-3
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO)
-
[γ-³²P]ATP or unlabeled ATP for non-radioactive detection methods
-
SDS-PAGE gels and buffers
-
Phosphorimager or appropriate detection system (e.g., anti-phospho-RIPK1 antibody for Western blot)
Procedure:
-
Prepare serial dilutions of Necrostatin-3 in DMSO.
-
In a microcentrifuge tube, combine recombinant RIPK1 with the kinase assay buffer.
-
Add the desired concentration of Necrostatin-3 or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP (or unlabeled ATP) to a final concentration of 10-50 µM.
-
Incubate the reaction at 30°C for 30-60 minutes.
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes and resolve the proteins by SDS-PAGE.
-
For radioactive assays, dry the gel and expose it to a phosphor screen. Quantify the bands corresponding to autophosphorylated RIPK1.
-
For non-radioactive assays, transfer the proteins to a PVDF membrane and perform a Western blot using an antibody specific for phosphorylated RIPK1.
Cellular Necroptosis Assay (TNF-α-induced)
This assay assesses the potency of Necrostatin-3 in preventing necroptotic cell death in a cellular context.
Materials:
-
A cell line susceptible to necroptosis (e.g., FADD-deficient Jurkat cells, L929 cells, or HT-29 cells)
-
Cell culture medium and supplements
-
TNF-α (human or murine, depending on the cell line)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
SMAC mimetic (e.g., birinapant) - optional, can enhance necroptosis induction in some cell lines
-
Necrostatin-3
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or propidium iodide)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere or stabilize overnight.
-
Prepare serial dilutions of Necrostatin-3 in cell culture medium.
-
Pre-treat the cells with the serial dilutions of Necrostatin-3 or vehicle control (DMSO) for 1-2 hours.
-
To induce necroptosis, add TNF-α (e.g., 10-100 ng/mL) and a pan-caspase inhibitor (e.g., 20-50 µM z-VAD-fmk). A SMAC mimetic can also be included if necessary.
-
Incubate the plate for 6-24 hours at 37°C in a CO2 incubator.
-
Measure cell viability using your chosen method:
-
CellTiter-Glo®: Follow the manufacturer's instructions to measure ATP levels as an indicator of cell viability.
-
MTT Assay: Add MTT reagent to the wells, incubate, and then solubilize the formazan crystals. Read the absorbance at the appropriate wavelength.
-
Propidium Iodide Staining: Stain the cells with propidium iodide and quantify the percentage of PI-positive (necrotic) cells using fluorescence microscopy or flow cytometry.
-
-
Calculate the EC50 value of Necrostatin-3 by plotting the cell viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.
References
- 1. Identification of RIP1 kinase as a specific cellular target of necrostatins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of RIP1 kinase as a specific cellular target of necrostatins - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Era in Cellular Therapeutics: A Technical Guide to the Discovery and Synthesis of Novel Necroptosis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in a multitude of human diseases, including inflammatory disorders, neurodegenerative conditions, and cancer. Unlike apoptosis, which is a non-inflammatory process, necroptosis results in the lytic release of cellular contents, triggering a potent inflammatory response. The core signaling cascade, orchestrated by the kinases RIPK1 and RIPK3, and the pseudokinase MLKL, presents a trio of druggable targets for therapeutic intervention. This whitepaper provides an in-depth technical guide to the discovery and synthesis of novel necroptosis inhibitors, offering a comprehensive resource for researchers and drug development professionals. We delve into the intricacies of the necroptosis signaling pathway, present a comparative analysis of leading inhibitor classes with quantitative data, provide detailed experimental protocols for key assays, and visualize complex biological and logical workflows.
The Necroptosis Signaling Pathway: A Triad of Therapeutic Targets
Necroptosis is a tightly regulated cell death program initiated by various stimuli, most notably through the activation of death receptors like the tumor necrosis factor receptor 1 (TNFR1).[1][2] The canonical pathway involves a series of protein-protein interactions and post-translational modifications culminating in plasma membrane rupture. The key molecular players are Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-Like protein (MLKL).[3][4]
Upon TNF-α stimulation and in the absence of active caspase-8, RIPK1 is deubiquitinated and forms a complex with RIPK3, leading to the formation of the necrosome.[1] This complex facilitates the reciprocal phosphorylation and activation of RIPK1 and RIPK3.[1] Activated RIPK3 then phosphorylates MLKL, the terminal effector of the necroptosis pathway.[1][5] Phosphorylated MLKL undergoes a conformational change, leading to its oligomerization and translocation to the plasma membrane, where it forms pores, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs).[1][6]
Discovery of Novel Necroptosis Inhibitors: A Workflow
The discovery of novel necroptosis inhibitors typically follows a structured workflow, beginning with target identification and validation, followed by screening, lead optimization, and preclinical evaluation.
Classes of Necroptosis Inhibitors and Quantitative Data
Small molecule inhibitors targeting the key components of the necroptotic pathway have been developed and are broadly categorized based on their target.
RIPK1 Inhibitors
RIPK1 inhibitors are the most extensively studied class of necroptosis inhibitors. They can be classified based on their binding mode to the kinase domain.
-
Type I Inhibitors: These are ATP-competitive inhibitors that bind to the active conformation of the kinase.
-
Type II Inhibitors: These inhibitors bind to the inactive DFG-out conformation of the kinase.
-
Type III (Allosteric) Inhibitors: These inhibitors, such as the well-known Necrostatin-1 (Nec-1), bind to an allosteric pocket adjacent to the ATP binding site, locking the kinase in an inactive state.[7]
| Inhibitor | Target | Type | IC50/EC50 (nM) | Cell Line/Assay | Reference |
| Necrostatin-1 (Nec-1) | RIPK1 | III (Allosteric) | EC50 = 494 | Human Jurkat T cells (necroptosis) | [8] |
| Necrostatin-1s (7-Cl-O-Nec-1) | RIPK1 | III (Allosteric) | IC50 = 20-50 | In vitro RIPK1 kinase assay | [9] |
| GSK'772 | RIPK1 | III (Allosteric) | IC50 = 0.2 (human) | HT-29 cells (necroptosis) | [10] |
| GSK'963 | RIPK1 | III (Allosteric) | IC50 = 1 (murine L929) | L929 cells (necroptosis) | [4] |
| UAMC-3861 | RIPK1 | II | IC50 = 6.5 (human) | HT-29 cells (necroptosis) | [10] |
| RI-962 | RIPK1 | N/A | IC50 = 5.9 | ADP-Glo assay | [11] |
| Compound 62 | RIPK1 | II | N/A | N/A | [12][13] |
MLKL Inhibitors
MLKL is the final executioner of necroptosis, making it an attractive therapeutic target. Inhibitors of MLKL typically prevent its oligomerization and translocation to the plasma membrane.
| Inhibitor | Target | Mechanism | EC50 (nM) | Cell Line | Reference |
| Necrosulfonamide (NSA) | MLKL | Covalent inhibitor | 200 | HT-29 cells | [14] |
| TC13172 | MLKL | Covalent inhibitor | Single-digit nM range | HT-29 cells | [15] |
| Compound 9 | MLKL | Covalent inhibitor | 148.4 | N/A | [16] |
| Compound 14 | MLKL | Covalent inhibitor | 595.9 | N/A | [16] |
| P28 | MLKL | N/A | <1000 | FADD-knockout Jurkat T cells | [17] |
Synthesis of Key Necroptosis Inhibitors
The chemical synthesis of prototype inhibitors is a cornerstone of medicinal chemistry efforts in this field.
Synthesis of Necrostatin-1
Necrostatin-1, a cornerstone tool compound for studying necroptosis, can be synthesized through a multi-step process. A common route involves the condensation of indole-3-carboxaldehyde with 3-methyl-2-thioxo-4-imidazolidinone.
Synthesis of Necrosulfonamide
Necrosulfonamide, a covalent inhibitor of MLKL, is synthesized through a route that typically involves the coupling of a sulfonyl chloride derivative with an appropriate amine, followed by further functional group manipulations to arrive at the final product.
Detailed Experimental Protocols
Reproducible and robust experimental protocols are essential for the discovery and characterization of novel necroptosis inhibitors.
Cell-Based Necroptosis Assay
Objective: To assess the ability of a test compound to inhibit necroptosis in a cellular context.
Materials:
-
Human colon adenocarcinoma HT-29 cells (or other suitable cell line, e.g., L929, Jurkat)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Recombinant human or murine TNF-α
-
SMAC mimetic (e.g., LCL161)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
Test compounds dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo®, propidium iodide)
-
96-well clear-bottom black plates
Protocol:
-
Seed HT-29 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be ≤ 0.5%.
-
Pre-treat the cells with the test compounds for 1-2 hours.
-
Induce necroptosis by adding a cocktail of TNF-α (e.g., 20 ng/mL), a SMAC mimetic (e.g., 1 µM), and a pan-caspase inhibitor (e.g., 20 µM).[18]
-
Include appropriate controls: untreated cells (vehicle control), cells treated with the necroptosis-inducing cocktail only (positive control), and cells treated with a known necroptosis inhibitor (e.g., Necrostatin-1) as a reference.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Measure cell viability using a suitable assay. For CellTiter-Glo®, add the reagent to each well, incubate, and measure luminescence. For propidium iodide staining, use a fluorescence microscope or flow cytometer to quantify the percentage of dead cells.
-
Calculate the EC50 value of the test compound by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
In Vitro RIPK1 Kinase Assay
Objective: To determine the direct inhibitory activity of a test compound on the enzymatic activity of RIPK1.
Materials:
-
Recombinant human RIPK1 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate (e.g., Myelin Basic Protein, MBP)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well white plates
Protocol:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 384-well plate, add the test compound, recombinant RIPK1 enzyme, and the substrate.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for RIPK1.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Measure the luminescence signal using a plate reader.
-
Calculate the IC50 value of the test compound by plotting the percentage of kinase inhibition against the compound concentration and fitting the data to a dose-response curve.[19]
In Vivo Model of TNF-induced Systemic Inflammatory Response Syndrome (SIRS)
Objective: To evaluate the efficacy of a necroptosis inhibitor in a mouse model of systemic inflammation.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Recombinant murine TNF-α
-
Test compound formulated for in vivo administration (e.g., in a solution of DMSO, PEG400, and saline)
-
Vehicle control
-
Rectal thermometer
Protocol:
-
Acclimatize the mice for at least one week before the experiment.
-
Administer the test compound or vehicle control to the mice via the desired route (e.g., intraperitoneal injection, oral gavage) at a predetermined time before TNF-α challenge.
-
Induce SIRS by injecting a lethal dose of murine TNF-α (e.g., 20 mg/kg) intraperitoneally.
-
Monitor the body temperature and survival of the mice at regular intervals for up to 24 hours.
-
At the end of the experiment, or at a predetermined time point, collect blood and tissues for analysis of inflammatory markers (e.g., cytokines) and tissue damage.
-
Evaluate the efficacy of the test compound based on its ability to prevent TNF-α-induced hypothermia, reduce mortality, and decrease inflammatory markers.
Clinical Landscape of Necroptosis Inhibitors
The therapeutic potential of targeting necroptosis has spurred the clinical development of several inhibitors, primarily targeting RIPK1. These candidates are being investigated for a range of inflammatory and autoimmune diseases.
| Compound | Target | Sponsor | Indication(s) | Clinical Trial Phase |
| GSK2982772 | RIPK1 | GlaxoSmithKline | Psoriasis, Rheumatoid Arthritis, Ulcerative Colitis | Phase II |
| GSK3145095 | RIPK1 | GlaxoSmithKline | Pancreatic Cancer | Phase I |
| SAR443122 | RIPK1 | Sanofi | Amyotrophic Lateral Sclerosis (ALS), Alzheimer's Disease, Multiple Sclerosis | Phase II |
| DNL747 | RIPK1 | Denali Therapeutics | Alzheimer's Disease, ALS | Phase I |
Conclusion and Future Directions
The discovery and synthesis of novel necroptosis inhibitors represent a vibrant and promising area of drug development. The intricate understanding of the necroptosis signaling pathway has provided a solid foundation for the rational design and screening of potent and selective inhibitors. The progression of several RIPK1 inhibitors into clinical trials underscores the therapeutic potential of modulating this cell death pathway.[20][21][22]
Future efforts will likely focus on:
-
Developing inhibitors for other key necroptosis proteins: While RIPK1 has been the primary focus, developing potent and selective inhibitors for RIPK3 and MLKL remains an important goal.
-
Exploring novel inhibitor modalities: Beyond small molecules, other therapeutic approaches such as biologics or targeted protein degraders could offer new avenues for intervention.
-
Biomarker discovery: Identifying reliable biomarkers of necroptosis will be crucial for patient stratification and monitoring treatment response in clinical trials.
-
Understanding the interplay with other cell death pathways: A deeper understanding of the crosstalk between necroptosis, apoptosis, and other cell death modalities will be essential for designing safe and effective therapies.
The continued innovation in the discovery and synthesis of necroptosis inhibitors holds the promise of delivering transformative medicines for a wide range of debilitating diseases.
References
- 1. blossombio.com [blossombio.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction and Detection of Necroptotic Cell Death in Mammalian Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Necroptosis in the Pathophysiology of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. invivogen.com [invivogen.com]
- 8. tribioscience.com [tribioscience.com]
- 9. Discovery of a cooperative mode of inhibiting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]
- 11. Generative deep learning enables the discovery of a potent and selective RIPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MLKL Inhibitor, Necrosulfonamide [otavachemicals.com]
- 15. researchgate.net [researchgate.net]
- 16. Design, synthesis and anti-necroptosis activity of fused heterocyclic MLKL inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. jitc.bmj.com [jitc.bmj.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Potential therapeutic value of necroptosis inhibitor for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
The Role of RIPK3 in Regulated Necrosis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction to Regulated Necrosis and RIPK3
For many years, necrosis was considered an unregulated form of cell death resulting from overwhelming cellular injury. However, the discovery of "programmed necrosis" or necroptosis revealed a highly regulated and inflammatory cell death pathway.[1][2] Unlike apoptosis, which is generally immunologically silent, necroptosis is characterized by cell swelling, organelle disruption, and plasma membrane rupture, leading to the release of damage-associated molecular patterns (DAMPs) and subsequent inflammation.[1][3][4]
At the heart of the necroptosis signaling pathway lies the Receptor-Interacting Protein Kinase 3 (RIPK3), a serine/threonine kinase.[3][5] RIPK3 acts as a central molecular switch, integrating various upstream signals to execute this lytic form of cell death.[2][6] Its activation and function are tightly controlled by a series of post-translational modifications and protein-protein interactions.[2] While its primary role is in driving necroptosis, emerging evidence indicates that RIPK3 also participates in other cellular processes, including apoptosis and inflammation, independent of its cell death-inducing function.[5][7] This guide provides an in-depth technical overview of RIPK3's core functions, the molecular pathways it governs, and the experimental methodologies used to study it.
The Core Necroptotic Signaling Pathway
The canonical necroptosis pathway is initiated by various stimuli, including death receptor ligands (e.g., TNF-α), Toll-like receptor (TLR) activation, and viral DNA sensors.[8][9][10] The core event is the formation of a multi-protein complex called the necrosome .[2][7]
Key Steps in RIPK3-Mediated Necroptosis:
-
Initiation: In the context of TNF-α signaling, when caspase-8 activity is inhibited, Receptor-Interacting Protein Kinase 1 (RIPK1) is not cleaved and becomes available to interact with RIPK3.[1]
-
Necrosome Formation: RIPK1 and RIPK3 interact via their respective RIP Homotypic Interaction Motifs (RHIMs), leading to the formation of a large, amyloid-like signaling complex known as the necrosome.[9][11] This oligomerization is a critical step for RIPK3 activation.[11]
-
RIPK3 Activation: Within the necrosome, RIPK3 undergoes autophosphorylation, becoming catalytically active.[11] While RIPK1 is often considered the upstream kinase, some studies suggest it may primarily function as a scaffold, allowing RIPK3 to auto-activate.[5]
-
MLKL Recruitment and Phosphorylation: Activated RIPK3 recruits its primary substrate, the pseudokinase Mixed Lineage Kinase Domain-like (MLKL).[7][8] RIPK3 then phosphorylates the activation loop of MLKL.[12][13]
-
Execution of Necroptosis: Phosphorylation induces a conformational change in MLKL, leading to its oligomerization and translocation to the plasma membrane.[9][13][14] These MLKL oligomers disrupt membrane integrity, causing an influx of ions, cell swelling, and eventual rupture.[7][14]
Caption: Core signaling pathway of TNF-induced necroptosis mediated by RIPK3.
Quantitative Data on RIPK3-Mediated Necroptosis
Quantitative analysis is crucial for understanding the molecular dynamics of necroptosis and for the development of targeted therapeutics. Key data points include phosphorylation sites critical for protein activation and the efficacy of specific inhibitors.
Table 1: Critical Phosphorylation Sites in the Necroptosis Pathway
The activation of RIPK3 and its substrate MLKL is critically dependent on specific phosphorylation events. These sites are conserved but can differ between species.
| Protein | Species | Phosphorylation Site(s) | Function | Reference(s) |
| RIPK3 | Human | Ser227 (pS227) | Essential for MLKL recruitment and necrosome formation.[5][15] | [5][15] |
| Human | Thr224 (pT224) | Synergistic with pS227 for stable MLKL interaction.[16][17] | [16][17] | |
| Mouse | Thr231 / Ser232 | Required for interaction with mouse MLKL.[15][18] | [15][18] | |
| MLKL | Mouse | Ser345 | Critical for MLKL translocation and execution of necroptosis.[12][13] | [12][13] |
| Mouse | Ser347 | Plays a minor, accessory role in necroptosis.[12] | [12] | |
| Human | Thr357 / Ser358 | Induces conformational change, releasing the pro-necrotic domain.[7] | [7] |
Table 2: Efficacy of Selected RIPK3 Inhibitors
The development of small molecule inhibitors targeting RIPK3 is a key focus for therapeutic intervention in diseases driven by necroptosis.
| Inhibitor | Target(s) | Potency | Cell-Based Assay Notes | Reference(s) |
| GSK'872 | RIPK3 | IC50: 64.8 nM (in vitro) | Efficiently blocks TNF-induced necroptosis in HT-29 and MEF cells.[19] | [19][20] |
| Compound 37 | RIPK3 | Kd = 14 nM | Potently rescues human and mouse cells from necroptotic stimuli.[21] | [21] |
| Zharp-99 | RIPK3 | IC50: 1.1 nM (in vitro) | Protects against TNF-α induced systemic inflammatory response in mice.[19][22] | [19][22] |
| Necrostatin-1 (Nec-1) | RIPK1 | - | Often used to inhibit necroptosis upstream of RIPK3.[7][20] | [7][20] |
Experimental Protocols for Studying RIPK3
Investigating the role of RIPK3 requires a variety of specialized molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Induction of Necroptosis in Cell Culture
This protocol describes a common method for inducing necroptosis in cell lines like human HT-29 or mouse L929 cells.
Workflow:
Caption: Workflow for inducing and assessing necroptosis in a cell culture model.
Detailed Methodology:
-
Cell Seeding: Plate cells (e.g., HT-29) in a suitable format (e.g., 96-well plate for viability assays) to achieve 70-80% confluency on the day of the experiment.
-
Pre-treatment: To sensitize cells to necroptosis, pre-treat them for 1-2 hours with a Smac mimetic (e.g., 100 nM) to inhibit cellular inhibitor of apoptosis proteins (cIAPs) and a pan-caspase inhibitor like z-VAD-FMK (20 µM) to block apoptosis.[19][22]
-
Induction: Add the necroptotic stimulus, such as human TNF-α (40 ng/mL), to the culture medium.[19][22]
-
Incubation: Incubate the cells for a period ranging from 4 to 24 hours, depending on the cell line and experimental endpoint.
-
Analysis: Quantify cell death using methods like Propidium Iodide (PI) staining followed by flow cytometry or fluorescence microscopy to measure plasma membrane rupture, or an LDH release assay to measure cytosolic contents released into the medium.[23]
Immunoprecipitation (IP) of the Necrosome
This protocol is used to isolate the RIPK1-RIPK3 complex (necrosome) to study its composition and post-translational modifications.
Workflow:
Caption: Standard workflow for the immunoprecipitation of RIPK3-containing complexes.
Detailed Methodology:
-
Cell Stimulation: Treat macrophages or other suitable cells with stimuli to induce necrosome formation (e.g., LPS + z-VAD-FMK).[24]
-
Cell Lysis: Harvest cells and lyse them on ice in a non-denaturing lysis buffer containing protease and phosphatase inhibitors. A buffer with 1% NP-40 and 0.5% Triton X-100 is effective for recovering necrosome components.[24]
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet insoluble debris.[25]
-
Immunoprecipitation: Incubate the cleared supernatant with an anti-RIPK3 antibody (or anti-RIPK1) overnight at 4°C with gentle rotation.[25]
-
Capture: Add Protein A/G magnetic or agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them three to five times with wash buffer to remove non-specific binders.
-
Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer. Analyze the eluate by Western blot, probing for RIPK1, RIPK3, MLKL, and their phosphorylated forms to confirm complex formation.[19][25]
In Vitro Kinase Assay for RIPK3 Activity
This assay directly measures the catalytic activity of recombinant RIPK3 and is essential for screening potential inhibitors.
Workflow:
Caption: General workflow for an in vitro RIPK3 kinase activity assay.
Detailed Methodology:
-
Reaction Setup: In a microplate, incubate recombinant human RIPK3 protein with the test compound (or DMSO as a vehicle control) for ~15 minutes in a kinase assay buffer (e.g., 25 mM HEPES pH 7.2, 12.5 mM MnCl₂, 5 mM EGTA, 20 mM MgCl₂, 2 mM DTT).[22]
-
Initiate Reaction: Start the kinase reaction by adding a substrate, such as Myelin Basic Protein (MBP, 20 µM), and ATP (e.g., 10-50 µM).[22][26] For radiometric assays, [γ-³³P]-ATP is used.[26]
-
Incubation: Allow the reaction to proceed at room temperature for a defined period, typically 1-2 hours.[22]
-
Detection:
-
Radiometric (HotSpot™): Stop the reaction and spot the mixture onto filter paper. Wash away unincorporated [γ-³³P]-ATP and measure the radioactivity of the phosphorylated substrate using a scintillation counter.[26]
-
Luminescence (ADP-Glo™): After the kinase reaction, add ADP-Glo™ reagent to terminate the reaction and deplete the remaining ATP. Then, add a detection reagent to convert the generated ADP into ATP, which drives a luciferase reaction. Measure the resulting luminescence.[22]
-
-
Data Analysis: Calculate the percentage of kinase activity relative to the DMSO control. For inhibitors, determine the IC50 value by plotting activity against a range of compound concentrations.
Necrosome Isolation Assay
This biochemical assay separates the insoluble necrosome fraction from soluble cytosolic proteins, providing a direct measure of necrosome assembly.
Detailed Methodology:
-
Cell Treatment and Lysis: Induce necroptosis in cells as described in Protocol 4.1. Lyse the cells in a suitable buffer (e.g., RIPA buffer with inhibitors).[25]
-
Fractionation: Centrifuge the cell lysate at high speed (e.g., 20,000 x g) for 15 minutes at 4°C.[25]
-
Soluble Fraction: Collect the supernatant. This contains the soluble, non-assembled proteins.
-
Insoluble (Necrosome) Fraction: Wash the pellet once with fresh lysis buffer and centrifuge again. Discard the supernatant and resuspend the final pellet, which contains the insoluble necrosome, in a buffer containing a strong denaturant like 6 M urea to ensure complete solubilization.[25]
-
Analysis: Analyze both the soluble and insoluble fractions by Western blot, probing for RIPK1 and RIPK3. An increase of these proteins in the insoluble fraction upon stimulation indicates necrosome formation.[25]
RIPK3 in Drug Development
The central role of RIPK3 in necroptosis makes it a compelling therapeutic target for a wide range of human diseases characterized by excessive cell death and inflammation, including ischemia-reperfusion injury, neurodegenerative disorders, and inflammatory diseases.[27][28][29]
The primary strategy for targeting RIPK3 is the development of small molecule kinase inhibitors.[28] These inhibitors can be classified based on their binding mode, with Type I inhibitors binding to the active (DFG-in) conformation and Type II inhibitors binding to the inactive (DFG-out) conformation.[28] The development of highly selective RIPK3 inhibitors is crucial to avoid off-target effects, particularly against other RIPK family members like RIPK1 and RIPK2.[21][28] As shown in Table 2, several potent and selective RIPK3 inhibitors have been identified, with some showing efficacy in preclinical animal models of inflammatory disease.[19][21]
Conclusion
RIPK3 is the indispensable core of the necroptotic machinery, a regulated cell death pathway with profound implications for inflammation and disease.[3][6] Its activation via RHIM-dependent oligomerization and subsequent phosphorylation of MLKL represents a critical control point that commits a cell to a lytic death.[9][11] The technical protocols and quantitative data presented here provide a framework for researchers to investigate this complex pathway. A deeper understanding of RIPK3 signaling will continue to fuel the development of novel therapeutics aimed at modulating regulated necrosis for the treatment of human diseases.
References
- 1. RIPK3 in cell death and inflammation: The Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Roles of RIPK3 in necroptosis, cell signaling, and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The inflammatory signal adaptor RIPK3: functions beyond necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Complex Pathologic Roles of RIPK1 and RIPK3: Moving Beyond Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Execution of RIPK3-regulated necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of RIPK3-induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Post-translational control of RIPK3 and MLKL mediated necroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of RIPK3-mediated phosphorylation of the activation loop of MLKL during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RIPK3 interactions with MLKL and CaMKII mediate oligodendrocytes death in the developing brain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Human RIPK3 C-lobe phosphorylation is essential for necroptotic signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Human RIPK3 C-lobe phosphorylation is essential for necroptotic signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Diverse Sequence Determinants Control Human and Mouse Receptor Interacting Protein 3 (RIP3) and Mixed Lineage Kinase domain-Like (MLKL) Interaction in Necroptotic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
- 22. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 23. Ripk3 promotes ER stress-induced necroptosis in cardiac IR injury: A mechanism involving calcium overload/XO/ROS/mPTP pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Genetic inhibition of RIPK3 ameliorates functional outcome in controlled cortical impact independent of necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. reactionbiology.com [reactionbiology.com]
- 27. onesearch.slq.qld.gov.au [onesearch.slq.qld.gov.au]
- 28. Identification of RIPK3 Type II Inhibitors Using High-Throughput Mechanistic Studies in Hit Triage - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Frontiers | RIPK1 and RIPK3 inhibitors: potential weapons against inflammation to treat diabetic complications [frontiersin.org]
An In-depth Technical Guide to the MLKL Phosphorylation Cascade in Necroptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a regulated form of necrotic cell death that plays a critical role in various physiological and pathological processes, including inflammation, infectious diseases, and cancer. Unlike apoptosis, necroptosis is a caspase-independent pathway characterized by cell swelling, plasma membrane rupture, and the release of cellular contents. The execution of necroptosis is orchestrated by a core signaling pathway culminating in the phosphorylation and activation of the Mixed Lineage Kinase Domain-Like (MLKL) protein. This technical guide provides a comprehensive overview of the MLKL phosphorylation cascade, presenting quantitative data, detailed experimental protocols, and visual representations of the key molecular events.
The Core Signaling Pathway of Necroptosis
The canonical necroptosis pathway is typically initiated by the activation of death receptors, such as Tumor Necrosis Factor Receptor 1 (TNFR1).[1][2][3][4] In the absence of active caspase-8, a critical switch occurs, diverting the signal from apoptosis to necroptosis. This leads to the formation of a multi-protein complex known as the necrosome.[1][5]
The core components of the necrosome are Receptor-Interacting Protein Kinase 1 (RIPK1) and Receptor-Interacting Protein Kinase 3 (RIPK3).[1][5][6] Within this complex, RIPK1 and RIPK3 interact through their Receptor Homotypic Interaction Motifs (RHIMs), leading to their reciprocal phosphorylation and activation.[5] Activated RIPK3 then recruits its primary substrate, MLKL.[5][6][7]
The phosphorylation of MLKL by RIPK3 is the pivotal and terminal event in the necroptosis signaling cascade.[5][7][8] This phosphorylation event triggers a series of conformational changes in MLKL, leading to its oligomerization and subsequent translocation to the plasma membrane.[1][5][7][9] At the plasma membrane, oligomerized MLKL disrupts membrane integrity, leading to cell lysis.[5][8][10]
Quantitative Data on MLKL Phosphorylation
The phosphorylation of MLKL by RIPK3 is a highly specific and regulated process. Mass spectrometry and mutagenesis studies have identified key phosphorylation sites critical for MLKL activation.
| Species | Key Phosphorylation Site(s) | Role in Necroptosis | Reference(s) |
| Human | Threonine 357 (T357) & Serine 358 (S358) | Essential for MLKL activation, oligomerization, and membrane translocation. | [5][11] |
| Mouse | Serine 345 (S345) | Critical for RIPK3-mediated necroptosis. Phosphorylation is essential for MLKL translocation and accumulation at the plasma membrane. | [12][13][14] |
| Mouse | Serine 347 (S347) | Plays a minor, accessory role in necroptosis. | [13] |
| Mouse | Threonine 349 (T349) | Appears to be irrelevant for necroptosis. | [13] |
| Human | Tyrosine 376 (Y376) | Phosphorylated by TAM kinases (Tyro3, Axl, Mer); proposed to be essential for MLKL oligomerization. | [15] |
| Mouse | Serine 158 (S158), Serine 228 (S228), Serine 248 (S248) | Identified as novel phosphorylation sites that may fine-tune the ability of MLKL to induce necroptosis. | [16][17] |
Table 1: Key Phosphorylation Sites in MLKL
Time-course analyses of MLKL phosphorylation following necroptotic stimuli demonstrate a rapid and robust increase in phosphorylated MLKL, which correlates with the onset of cell death.
| Cell Line | Stimulus | Time to Peak p-MLKL | Method of Detection | Reference(s) |
| HT-29 | TNFα + Smac mimetic + z-VAD-fmk (TSZ) | 4-8 hours | Western Blot | [18] |
| MEFs | TNFα + z-VAD-fmk | 2-4 hours | Western Blot | [12] |
| Jurkat | TNFα in FADD-deficient cells | 2-4 hours | Mass Spectrometry | [19] |
| Platelets | Thrombin | 5 minutes | Western Blot | [20] |
Table 2: Temporal Dynamics of MLKL Phosphorylation
Experimental Protocols
Immunoprecipitation of the RIPK3-MLKL Complex
This protocol describes the co-immunoprecipitation of RIPK3 and MLKL to study their interaction during necroptosis.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Anti-RIPK3 antibody or Anti-MLKL antibody.
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer).
-
Western blot reagents.
Procedure:
-
Induce necroptosis in cultured cells (e.g., with TSZ).
-
Lyse cells in ice-cold lysis buffer.
-
Clarify lysate by centrifugation.
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with the primary antibody overnight at 4°C.
-
Add protein A/G beads and incubate for 1-2 hours at 4°C.
-
Wash the beads 3-5 times with wash buffer.
-
Elute the protein complexes from the beads.
-
Analyze the eluate by western blotting using antibodies against RIPK3 and MLKL.[21][22][23][24]
References
- 1. Detection of MLKL Oligomerization During Programmed Necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. Necroptosis Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 6. Examining MLKL phosphorylation to detect necroptosis in murine mammary tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Plasma membrane translocation of trimerized MLKL protein is required for TNF-induced necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of MLKL-mediated Plasma Membrane Rupture in Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of RIPK3-mediated phosphorylation of the activation loop of MLKL during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bioradiations.com [bioradiations.com]
- 14. The importance of murine phospho-MLKL-S345 in situ detection for necroptosis assessment in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Quantitative analysis of phosphoproteome in necroptosis reveals a role of TRIM28 phosphorylation in promoting necroptosis-induced cytokine production - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Necroptosis executioner MLKL plays pivotal roles in agonist-induced platelet prothrombotic responses and lytic cell death in a temporal order - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Immunoprecipitation Strategies to Isolate RIPK1/RIPK3 Complexes in Mouse Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. RIPK3 interactions with MLKL and CaMKII mediate oligodendrocytes death in the developing brain - PMC [pmc.ncbi.nlm.nih.gov]
Necroptosis vs. apoptosis signaling pathways
An In-depth Technical Guide to Necroptosis and Apoptosis Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Programmed cell death is a fundamental process crucial for tissue homeostasis, development, and elimination of damaged or infected cells. For decades, apoptosis was considered the sole form of regulated cell death. However, the discovery of necroptosis has unveiled a distinct, caspase-independent pathway of programmed necrosis. Understanding the intricate signaling networks of both apoptosis and necroptosis is paramount for developing novel therapeutic strategies for a wide range of diseases, including cancer, inflammatory conditions, and neurodegenerative disorders.[1][2][3][4] Apoptosis is characterized as an immunologically silent process, whereas necroptosis is highly inflammatory, releasing damage-associated molecular patterns (DAMPs) into the surrounding tissue.[3][5] This guide provides a detailed technical overview of the core signaling pathways, comparative quantitative data, key experimental protocols, and visual pathway diagrams to serve as a comprehensive resource for the scientific community.
Apoptosis Signaling Pathways
Apoptosis, or programmed cell death, is a highly regulated process that can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway. Both pathways converge on the activation of a family of cysteine proteases called caspases, which execute the final stages of cell death.[6][7]
The Extrinsic Pathway
The extrinsic pathway is triggered by the binding of extracellular death ligands, such as Tumor Necrosis Factor (TNF) or Fas Ligand (FasL), to their corresponding transmembrane death receptors (e.g., TNFR1, Fas).[7][8] This ligand-receptor interaction leads to the recruitment of adaptor proteins, like Fas-Associated Death Domain (FADD), and initiator pro-caspase-8 to form the Death-Inducing Signaling Complex (DISC).[6][8] Within the DISC, pro-caspase-8 molecules are brought into close proximity, facilitating their auto-cleavage and activation. Active caspase-8 then directly cleaves and activates downstream executioner caspases, such as caspase-3, to dismantle the cell.[6][7]
Caption: The extrinsic apoptosis pathway initiated by death receptor activation.
The Intrinsic Pathway
The intrinsic, or mitochondrial, pathway is activated by various intracellular stresses, such as DNA damage, oxidative stress, or growth factor withdrawal.[9] These stress signals converge at the mitochondria and are regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[9][10] Pro-apoptotic Bcl-2 members, like Bax and Bak, upon activation, oligomerize in the outer mitochondrial membrane, leading to Mitochondrial Outer Membrane Permeabilization (MOMP).[10][11] This results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.[7][9] In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which then recruits pro-caspase-9 to form a large protein complex known as the apoptosome.[7][10] This complex facilitates the activation of caspase-9, which in turn activates the executioner caspases.[12]
Caption: The intrinsic apoptosis pathway initiated by cellular stress.
Necroptosis Signaling Pathway
Necroptosis is a form of regulated necrosis that, unlike apoptosis, is independent of caspase activity.[5] It is often considered a backup cell death mechanism when apoptosis is inhibited.[2] The best-characterized pathway is initiated by TNFR1.
Upon TNF-α binding to TNFR1, a membrane-bound complex known as Complex I is formed. This complex includes TNFR1-associated death domain (TRADD), Receptor-Interacting Protein Kinase 1 (RIPK1), and cellular Inhibitor of Apoptosis Proteins (cIAPs).[13] In a pro-survival context, RIPK1 is ubiquitinated, leading to NF-κB activation. However, when cIAPs are depleted or inhibited and caspase-8 activity is blocked, RIPK1 is deubiquitinated and forms a cytosolic complex with RIPK3.[14][15]
This RIPK1-RIPK3 interaction, mediated by their RIP Homology Interaction Motif (RHIM) domains, leads to the formation of an amyloid-like signaling complex called the necrosome.[16] Within the necrosome, RIPK1 and RIPK3 phosphorylate each other, leading to their full activation.[17] Activated RIPK3 then recruits and phosphorylates the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL).[1][16][17] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis and the release of DAMPs.[5][18]
Caption: The core necroptosis pathway mediated by RIPK1, RIPK3, and MLKL.
Crosstalk and Regulation: The Apoptosis-Necroptosis Switch
The decision for a cell to undergo apoptosis or necroptosis is a critical regulatory checkpoint, primarily controlled by caspase-8.[5] In TNF-stimulated cells, when caspase-8 is active, it can cleave and inactivate both RIPK1 and RIPK3, thereby inhibiting the formation of the necrosome and promoting apoptosis.[5][8] Thus, active caspase-8 serves as a molecular switch that favors apoptosis over necroptosis.
Conversely, when caspase-8 is absent, inhibited (e.g., by viral proteins or chemical inhibitors like zVAD-fmk), or its recruitment to the signaling complex is impaired, the inhibitory cleavage of RIPK1/RIPK3 does not occur.[19] This allows for the stable formation of the necrosome and the subsequent activation of the necroptotic pathway.
Caption: Caspase-8 as the central switch between apoptosis and necroptosis.
Quantitative and Qualitative Comparison
| Feature | Apoptosis | Necroptosis |
| Initiation | Extrinsic (Death Receptors) or Intrinsic (Mitochondrial Stress)[8][9] | Extrinsic (Death Receptors, TLRs, IFN receptors)[13][16] |
| Caspase Dependence | Yes, dependent on initiator (caspase-8, -9) and executioner caspases[6] | No, caspase-independent; often activated when caspases are inhibited[5] |
| Key Mediators | FADD, Caspases, Bcl-2 family, Apaf-1, Cytochrome c[7][9] | RIPK1, RIPK3, MLKL[1][16][17] |
| Core Signaling Complex | DISC, Apoptosome[7][8] | Necrosome[17][20] |
| Morphology | Cell shrinkage, chromatin condensation, membrane blebbing, formation of apoptotic bodies[21] | Cell swelling (oncosis), organelle swelling, early plasma membrane rupture[5][21] |
| Plasma Membrane Integrity | Maintained until late stages; apoptotic bodies are membrane-enclosed | Lost early due to MLKL-mediated pore formation[5] |
| DNA Fragmentation | Internucleosomal "laddering" pattern | Random, smear pattern on gel electrophoresis |
| Inflammatory Response | Immunologically silent or anti-inflammatory; rapid clearance by phagocytes[3][22] | Highly pro-inflammatory due to DAMPs release[3][5] |
Experimental Protocols and Methodologies
Distinguishing between apoptosis and necroptosis is critical for accurate interpretation of cell death studies. A combination of assays is recommended for definitive characterization.
General Workflow for Distinguishing Cell Death Modalities
Caption: A multi-assay workflow for characterizing cell death pathways.
Protocol: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This is a common method to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[23][24]
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled and can detect this change.[25] PI is a fluorescent nuclear stain that is excluded by cells with an intact plasma membrane.
Methodology:
-
Cell Preparation: Induce cell death in your experimental and control cell populations. For adherent cells, collect both the cells in the supernatant and the trypsinized attached cells.[23]
-
Cell Count: Count cells and aliquot approximately 0.5-1.0 x 10^6 cells per tube.[23]
-
Washing: Wash cells once with cold 1X PBS. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Binding Buffer: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL). Gently vortex the tubes.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[25]
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour.[25]
Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necroptotic cells
-
Annexin V- / PI+: Necrotic cells (due to primary necrosis/membrane damage)
Protocol: Western Blot for Key Pathway Markers
Principle: This technique detects specific proteins in a sample to confirm the activation of a particular pathway. For apoptosis, key markers are the cleaved (active) forms of caspase-3 and its substrate PARP.[26] For necroptosis, the key markers are the phosphorylated forms of RIPK1, RIPK3, and MLKL.[27]
Methodology:
-
Lysate Preparation: After treatment, harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for your targets (e.g., anti-cleaved caspase-3, anti-p-RIPK3, anti-p-MLKL) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, then add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Conclusion
The signaling pathways of apoptosis and necroptosis represent two distinct, yet interconnected, mechanisms of regulated cell death. While apoptosis is a non-inflammatory process essential for normal tissue turnover, necroptosis provides a potent, inflammatory alternative, particularly important in contexts where apoptosis is compromised, such as during certain viral infections.[28] A thorough understanding of their core molecular machinery, regulatory crosstalk, and the experimental methods used to study them is indispensable for researchers in both basic science and drug development. Targeting these pathways holds immense therapeutic potential for a vast array of human diseases.
References
- 1. Molecular mechanisms of necroptosis and relevance for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current translational potential and underlying molecular mechanisms of necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crashing the computer: apoptosis vs. necroptosis in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Necroptosis: an alternative cell death program defending against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.cellsignal.com [blog.cellsignal.com]
- 6. Apoptosis - Wikipedia [en.wikipedia.org]
- 7. Apoptosis: A Review of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. The proteins and the mechanisms of apoptosis: A mini-review of the fundamentals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. Apoptosis Dependent and Independent Functions of Caspases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Mediators of necroptosis: from cell death to metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Necroptosis: a crucial pathogenic mediator of human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. You are being redirected... [prosci-inc.com]
- 19. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Biochemistry of Necroptosis - MLKL Protein [bioc32612013.weebly.com]
- 21. researchgate.net [researchgate.net]
- 22. Distinguishing Necroptosis from Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 24. Discriminating Between Apoptosis, Necrosis, Necroptosis, and Ferroptosis by Microscopy and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Apoptosis Protocols | USF Health [health.usf.edu]
- 26. Apoptosis: A Four-Week Laboratory Investigation for Advanced Molecular and Cellular Biology Students - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 28. blog.abclonal.com [blog.abclonal.com]
Identification of Novel RIPK3 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein Kinase 3 (RIPK3) is a critical serine/threonine kinase that functions as a central regulator of necroptosis, a form of regulated necrotic cell death.[1][2] Unlike apoptosis, necroptosis is characterized by its lytic nature, leading to the release of damage-associated molecular patterns (DAMPs) and subsequent inflammation.[3][4] The RIPK3 signaling pathway is initiated by various stimuli, including death receptor ligands (e.g., TNF-α) and pattern recognition receptors.[1][5] Given its role in numerous pathological conditions such as ischemic injury, neurodegenerative disorders, and inflammatory diseases, RIPK3 has emerged as a promising therapeutic target for drug discovery.[3][6][7] This guide provides an in-depth overview of the strategies for identifying novel RIPK3 inhibitors, detailing the core signaling pathway, experimental workflows, key quantitative data, and detailed laboratory protocols.
The RIPK3 Signaling Pathway in Necroptosis
Necroptosis is executed through a well-defined signaling cascade. Upon stimulation by ligands like TNF-α, in a cellular context where caspase-8 is inhibited, Receptor-Interacting Protein Kinase 1 (RIPK1) is activated.[4][8] Activated RIPK1 recruits RIPK3 through their respective RIP Homotypic Interaction Motif (RHIM) domains, leading to the formation of a functional amyloid-like complex known as the necrosome.[4][8] Within this complex, RIPK3 becomes activated through autophosphorylation.[9] The primary substrate of activated RIPK3 is the Mixed Lineage Kinase Domain-Like (MLKL) protein.[3][5] RIPK3-mediated phosphorylation of MLKL triggers a conformational change, leading to MLKL oligomerization and translocation to the plasma membrane, where it disrupts membrane integrity, causing cell lysis and the release of inflammatory contents.[5][9]
Strategies for Identifying Novel RIPK3 Inhibitors
The discovery of novel RIPK3 inhibitors typically follows a structured workflow that begins with large-scale screening and progresses through stages of validation and optimization. High-throughput screening (HTS) of large compound libraries is a common starting point to identify initial hits.[3] These hits are then subjected to a triage process involving mechanistic and biophysical assays to confirm their mode of action and binding characteristics.[10][11] Promising candidates undergo structure-based drug design and optimization to improve potency, selectivity, and pharmacokinetic properties.[3][12]
Quantitative Data on Novel RIPK3 Inhibitors
A number of small molecule inhibitors targeting RIPK3 have been identified. These compounds vary in their chemical scaffolds, potency, and selectivity. Some inhibitors, known as Type I, bind to the active conformation of the kinase, while Type II inhibitors bind to an inactive "DFG-out" conformation.[3][10] The table below summarizes key quantitative data for several notable RIPK3 inhibitors.
| Inhibitor | Type | Target(s) | Biochemical IC50 | Cellular EC50 | Binding Constant (Kd) | Reference(s) |
| Zharp-99 | Not Specified | RIPK3 | Not Reported | ~10-100 nM (HT-29) | 1.35 nM | [13][14] |
| GSK'872 | Type III | RIPK3 | 1.3 nM | 68 nM (HT-29), 3.6 µM (L929) | 1.8 nM | [12][13][15] |
| GSK'843 | Type III | RIPK3 | 6.5 nM | 280 nM (HT-29) | 8.6 nM | [15] |
| GSK'840 | Not Specified | RIPK3 | 0.3 nM | 310 nM (HT-29) | 0.9 nM | [15] |
| Dabrafenib | Not Specified | B-Raf, RIPK3 | Not Reported | 3.1 µM (L929) | Not Reported | [12][13] |
| Compound 18 | Type II | RIPK3 | 4 nM | Not Reported | Not Reported | [3] |
| LK01003 | Not Specified | RIPK3 | 2.1 µM | 3.7 µM (L929) | Not Reported | [12] |
Note: IC50 (Half-maximal inhibitory concentration) and EC50 (Half-maximal effective concentration) values can vary depending on the specific assay conditions and cell lines used.
Key Experimental Protocols
Detailed and reproducible experimental protocols are essential for the identification and characterization of RIPK3 inhibitors.
In Vitro RIPK3 Kinase Activity Assay (ADP-Glo™ Format)
This assay quantifies the kinase activity of recombinant RIPK3 by measuring the amount of ADP produced in the phosphorylation reaction.
Materials:
-
Recombinant human RIPK3 enzyme (e.g., from Promega or Sigma-Aldrich)
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.2, 12.5 mM MnCl₂, 20 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 2 mM DTT)[13][17]
-
ATP solution
-
Test compounds (inhibitors) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well assay plates
Procedure:
-
Prepare the kinase reaction mixture. In each well of the assay plate, add the recombinant RIPK3 enzyme and the test compound at various concentrations (or DMSO for control).
-
Incubate the enzyme-compound mixture for 15-20 minutes at room temperature to allow for inhibitor binding.[13][17]
-
Initiate the kinase reaction by adding a mixture of the substrate (e.g., 20 µM MBP) and ATP (e.g., 50 µM).[13][17]
-
Allow the reaction to proceed for a set time (e.g., 2 hours) at room temperature.[13][17]
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent as per the manufacturer's instructions. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP into a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the RIPK3 kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Necroptosis Assay (Cell Viability)
This assay measures the ability of a compound to protect cells from necroptotic stimuli, typically by quantifying ATP levels as an indicator of cell viability.
Materials:
-
Necroptosis-sensitive cell line (e.g., human HT-29 or mouse L929 cells)[12][15]
-
Cell culture medium and supplements
-
Necroptosis-inducing stimuli:
-
Test compounds dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
White, opaque 96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test compounds for 1-2 hours.[13] Include a vehicle control (DMSO).
-
Induce necroptosis by adding the appropriate stimuli cocktail to the cell culture medium.
-
Incubate the cells for a sufficient period to induce cell death (e.g., 24 hours).[13]
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent cell viability for each treatment condition relative to the untreated or vehicle-treated controls and determine the EC50 value of the inhibitor.
Western Blot Analysis for RIPK3 and MLKL Phosphorylation
This method is used to confirm that an inhibitor blocks the necroptotic pathway at the level of RIPK3 activation and its downstream substrate, MLKL.
Materials:
-
Cells treated as described in the cell-based necroptosis assay.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[9]
-
SDS-PAGE gels, buffers, and electrophoresis equipment.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-RIPK3, anti-total RIPK3, anti-phospho-MLKL, anti-total MLKL.
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
After treating cells with necroptotic stimuli and the test inhibitor, wash the cells with ice-cold PBS.
-
Lyse the cells directly in the culture dish with ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Clarify the lysates by centrifugation at 4°C.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody (e.g., anti-phospho-RIPK3) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane extensively with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with antibodies against total proteins (e.g., total RIPK3) or a housekeeping protein (e.g., GAPDH or β-actin). A reduction in the phospho-RIPK3 and phospho-MLKL signals in the presence of the inhibitor indicates effective target engagement.[13][14]
References
- 1. Roles of RIPK3 in necroptosis, cell signaling, and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RIPK3 signaling and its role in regulated cell death and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of RIPK3 Type II Inhibitors Using High-Throughput Mechanistic Studies in Hit Triage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complex Pathologic Roles of RIPK1 and RIPK3: Moving Beyond Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel RIPK3 inhibitors discovered through a structure-based approach exert post-ischemic neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Screening of potent RIPK3 inhibitors to attenuate necroptosis and inflammation in mouse traumatic brain injury models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RIPK3 in cell death and inflammation: The Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A toolbox for imaging RIPK1, RIPK3, and MLKL in mouse and human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. uniprot.org [uniprot.org]
- 12. Structure-based design of potent and selective inhibitors targeting RIPK3 for eliminating on-target toxicity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Necroptosis Inhibitors in Cell Culture
A Focus on Necrostatin-1 (Nec-1) and its Analogs
Introduction
Necroptosis is a form of regulated necrotic cell death that is implicated in the pathophysiology of a wide range of human diseases, including neurodegenerative disorders, cardiovascular conditions, and inflammatory diseases.[1][2] This cell death pathway is mediated by a signaling cascade involving several key protein kinases, most notably Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, and the pseudokinase Mixed Lineage Kinase Domain-Like protein (MLKL).[1][3][4] Given the therapeutic potential of modulating this pathway, small molecule inhibitors of necroptosis have become invaluable tools for researchers in both basic science and drug development.
While the specific term "Necrosis Inhibitor 3" is not widely documented in scientific literature, it is likely that this refers to a compound within the class of necroptosis inhibitors, possibly a product-specific name or a less common designation. The most extensively studied and utilized inhibitors of necroptosis are Necrostatin-1 (Nec-1) and its more stable and specific analog, Necrostatin-1s (Nec-1s).[5][6] These molecules function as potent and selective allosteric inhibitors of RIPK1 kinase activity.[1][5] This document will therefore focus on the application and protocols for Necrostatin-1 and its analogs as representative and well-characterized inhibitors of necroptosis for use in cell culture.
Mechanism of Action: Inhibition of the Necroptosis Signaling Pathway
Necroptosis can be initiated by various stimuli, including the binding of tumor necrosis factor-alpha (TNF-α) to its receptor (TNFR1).[3][4] This triggers the formation of a membrane-bound protein complex known as Complex I, which can initiate pro-survival signaling. However, under conditions where caspase-8 activity is inhibited, a secondary cytosolic complex, known as the necrosome or Complex II, can form.[3][6][7] The necrosome is composed of RIPK1 and RIPK3, which are brought into close proximity, leading to their reciprocal phosphorylation and activation.[6][8] Activated RIPK3 then phosphorylates MLKL, inducing its oligomerization and translocation to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis and the release of cellular contents.[4][6]
Necrostatin-1 and its analogs act by binding to an allosteric pocket in the kinase domain of RIPK1, locking it in an inactive conformation.[1][5] This prevents the autophosphorylation of RIPK1 and its subsequent interaction with and phosphorylation of RIPK3, thereby blocking the formation and activation of the necrosome and inhibiting the downstream events of necroptosis.[5]
Figure 1. Simplified signaling pathway of TNF-α induced necroptosis and the point of inhibition by Necrostatin-1/1s.
Quantitative Data for Necrostatin-1/1s
The effective concentration of Necrostatin-1 and its analogs can vary depending on the cell type and the specific experimental conditions. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your system.
| Compound | Target | Typical Working Concentration | IC50 | Notes |
| Necrostatin-1 (Nec-1) | RIPK1 | 0.15 - 40 µM[5] | ~803 nM (in mouse SMCs)[2] | Less stable than Nec-1s. May also inhibit indoleamine 2,3-dioxygenase (IDO).[9] |
| Necrostatin-1s (Nec-1s) | RIPK1 | 1 - 20 µM | 3 nM (in mouse SMCs)[2] | More stable and selective inhibitor of RIPK1 compared to Nec-1.[6][10] |
Experimental Protocols
Reagent Preparation and Storage
a. Necrostatin-1/1s Stock Solution:
-
Necrostatin-1 and Necrostatin-1s are typically supplied as a lyophilized powder.
-
To prepare a stock solution, dissolve the powder in sterile, anhydrous DMSO to a final concentration of 10-20 mM. For example, for a 10 mg/ml (38.6 mM) stock of Nec-1 in DMSO is a common starting point.[5]
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (weeks to months) or -80°C for long-term storage.
b. Cell Culture Media:
-
Use the appropriate complete cell culture medium for your cell line, supplemented with serum and antibiotics as required.
-
Ensure the stability and solubility of all media components, as factors like cysteine and ferric ammonium citrate can impact experimental outcomes.[11][12]
Protocol for Inducing and Inhibiting Necroptosis in Cell Culture
This protocol provides a general framework for inducing necroptosis with TNF-α in the presence of a pan-caspase inhibitor and assessing the inhibitory effect of Necrostatin-1/1s.
a. Materials:
-
Cells of interest cultured in appropriate vessels (e.g., 96-well plates for viability assays, larger plates for protein or RNA extraction).
-
Complete cell culture medium.
-
TNF-α (human or mouse, depending on the cell line).
-
Pan-caspase inhibitor (e.g., z-VAD-FMK).
-
Necrostatin-1/1s stock solution.
-
Phosphate-buffered saline (PBS).
b. Experimental Procedure:
-
Cell Seeding: Seed cells at a density that will result in 50-70% confluency at the time of treatment. For a 96-well plate, a starting point of 1,000 to 5,000 cells per well is reasonable, but this should be optimized for each cell line.[13]
-
Pre-treatment with Necrostatin-1/1s:
-
Prepare working solutions of Necrostatin-1/1s in complete cell culture medium at various concentrations (e.g., a serial dilution from 0.1 µM to 50 µM).
-
Aspirate the old medium from the cells and add the medium containing the desired concentration of Necrostatin-1/1s.
-
Incubate the cells for 30 minutes to 1 hour at 37°C in a humidified CO2 incubator. This allows for the inhibitor to enter the cells.
-
-
Induction of Necroptosis:
-
Prepare a solution of TNF-α and a pan-caspase inhibitor (e.g., z-VAD-FMK) in complete cell culture medium. Typical concentrations are 10-100 ng/mL for TNF-α and 20 µM for z-VAD-FMK.[14]
-
Add this induction cocktail to the wells already containing the Necrostatin-1/1s.
-
Include the following controls:
-
Untreated cells (vehicle control).
-
Cells treated with TNF-α and z-VAD-FMK only (positive control for necroptosis).
-
Cells treated with Necrostatin-1/1s only (to assess any inherent cytotoxicity of the inhibitor).
-
Cells treated with TNF-α only (to assess apoptosis).
-
-
-
Incubation: Incubate the plate for the desired period, typically ranging from 4 to 24 hours, depending on the cell line and the endpoint being measured.
-
Assessment of Cell Viability/Death: Proceed to a cytotoxicity assay to quantify the extent of cell death.
Figure 2. General experimental workflow for studying the inhibition of necroptosis in cell culture.
Cytotoxicity Assay Protocol
A variety of methods can be used to assess cytotoxicity, including assays that measure membrane integrity (e.g., LDH release or propidium iodide staining) or metabolic activity (e.g., MTT or resazurin reduction).[15][16][17] The following is a general protocol using a fluorescent dye that enters dead cells.
a. Materials:
-
Treated cells in a 96-well plate.
-
Fluorescent dye for dead cells (e.g., Propidium Iodide, 7-AAD, or a commercially available cytotoxicity reagent).
-
Plate reader with fluorescence capabilities or a flow cytometer.
b. Procedure:
-
Following the treatment period, add the fluorescent dye to each well according to the manufacturer's instructions.
-
Incubate the plate for the recommended time, protected from light.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Alternatively, for a more detailed analysis, cells can be harvested, stained, and analyzed by flow cytometry.[18]
-
Calculate the percentage of cytotoxicity relative to the positive and negative controls.
Downstream Analysis: Western Blot for Phospho-MLKL
To confirm that the observed cell death is indeed necroptosis and that Necrostatin-1/1s is acting on its intended target, you can perform a Western blot to detect the phosphorylated (active) form of MLKL.
a. Materials:
-
Treated cells from a larger culture vessel (e.g., 6-well plate).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and membrane (e.g., PVDF).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-phospho-MLKL, anti-total-MLKL, and a loading control like anti-actin or anti-tubulin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
b. Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-MLKL overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total MLKL and a loading control to ensure equal protein loading.
A decrease in the phospho-MLKL signal in the presence of Necrostatin-1/1s would confirm the inhibition of the necroptosis pathway.
Figure 3. Workflow for Western blot analysis of necroptosis markers.
Troubleshooting
-
High background cell death: Ensure that the concentration of TNF-α and z-VAD-FMK is not overly toxic to your cells in the absence of a necroptosis inhibitor. Titrate these reagents to find the optimal concentrations. Also, check for any inherent cytotoxicity of the DMSO vehicle.
-
No inhibition of cell death: The chosen cell line may not undergo RIPK1-dependent necroptosis, or the concentration of the inhibitor may be too low. Confirm the expression of key necroptosis proteins (RIPK1, RIPK3, MLKL) in your cell line. Perform a dose-response curve for the inhibitor.
-
Inconsistent results: Ensure consistent cell seeding densities and confluency at the time of treatment. Use fresh aliquots of reagents, especially TNF-α and the necroptosis inhibitor, to avoid degradation.
These application notes and protocols provide a comprehensive guide for the use of Necrostatin-1 and its analogs to inhibit necroptosis in cell culture. By following these guidelines and optimizing the conditions for your specific experimental system, you can effectively utilize these valuable research tools to investigate the role of necroptosis in health and disease.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Novel Class of RIP1/RIP3 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. invivogen.com [invivogen.com]
- 6. researchgate.net [researchgate.net]
- 7. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Receptor-Interacting Protein Kinases 1 and 3, and Mixed Lineage Kinase Domain-Like Protein Are Activated by Sublytic Complement and Participate in Complement-Dependent Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of RIPK1 or RIPK3 kinase activity post ischemia-reperfusion reduces the development of chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RIPK1 and RIPK3 kinases promote cell death-independent inflammation by Toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 12. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sartorius.com [sartorius.com]
- 14. researchgate.net [researchgate.net]
- 15. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Cytotoxicity Assay Protocol [protocols.io]
Application Notes and Protocols for In Vivo Use of Necroptosis Inhibitors in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a form of regulated cell death that plays a critical role in various physiological and pathological processes, including inflammation, infectious diseases, and ischemia-reperfusion injury. Unlike apoptosis, necroptosis is a caspase-independent pathway mediated by a core signaling cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like Pseudokinase (MLKL). Pharmacological inhibition of this pathway offers a promising therapeutic strategy for diseases driven by excessive necroptotic cell death.
This document provides detailed application notes and protocols for the in vivo use of necroptosis inhibitors in mouse models. While the initial focus was on Necrosis Inhibitor 3 (Nec-3), literature indicates that the original Nec-3 series of compounds exhibit poor stability in mouse liver microsomes, limiting their in vivo applicability. Therefore, this guide will focus on the well-characterized and widely used RIPK1 inhibitor, Necrostatin-1 (Nec-1) , and provide information on a representative RIPK3 inhibitor, GSK'872 , as a viable alternative for targeting the necroptosis pathway.
Mechanism of Action: The Necroptosis Signaling Pathway
Necroptosis is initiated by various stimuli, including tumor necrosis factor (TNF), which binds to its receptor TNFR1. This triggers the formation of Complex I, which can lead to pro-survival signaling. However, under conditions where pro-survival pathways are inhibited, a switch to a death-signaling complex occurs. In the absence of active caspase-8, RIPK1 and RIPK3 are recruited to form a complex called the necrosome.[1][2] Within the necrosome, RIPK1 and RIPK3 undergo autophosphorylation and activate each other.[1] Activated RIPK3 then phosphorylates MLKL, leading to its oligomerization and translocation to the plasma membrane.[1][3] MLKL oligomers disrupt membrane integrity, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs), which can trigger an inflammatory response.[1] Necroptosis inhibitors target key kinases in this pathway. Nec-1 is a specific inhibitor of RIPK1 kinase activity, thereby preventing the initial steps of necrosome formation.[4][5] RIPK3 inhibitors, such as GSK'872, act downstream of RIPK1 to block the phosphorylation of MLKL.[6][7][8]
Caption: The Necroptosis Signaling Pathway.
Experimental Protocols
General Experimental Workflow for In Vivo Inhibitor Studies
A typical in vivo study to evaluate the efficacy of a necroptosis inhibitor in a mouse model of disease involves several key steps, from animal model selection to endpoint analysis.
Caption: General workflow for in vivo inhibitor studies.
Protocol 1: In Vivo Administration of Necrostatin-1 (Nec-1)
Objective: To inhibit RIPK1-mediated necroptosis in a mouse model of disease.
Materials:
-
Necrostatin-1 (Nec-1) powder
-
Vehicle for solubilization (e.g., DMSO, PEG300, Saline, Corn oil)
-
Sterile syringes and needles
-
Mouse model of interest (e.g., ischemia-reperfusion injury, inflammatory disease)
Procedure:
-
Preparation of Nec-1 Solution:
-
Nec-1 is poorly soluble in aqueous solutions. A common vehicle for intraperitoneal (i.p.) injection is a mixture of DMSO, PEG300, and saline.[4] For intravenous (i.v.) administration, a formulation with Cremophor EL and ethanol has been used.[9]
-
Example for i.p. injection: Dissolve Nec-1 in 100% DMSO to create a stock solution. For injection, dilute the stock solution in a vehicle of 5% DMSO, 45% PEG300, and 50% sterile saline.[4] The final concentration of DMSO should be kept low to avoid toxicity.
-
Example for i.v. injection: A formulation of 10% Cremophor EL and 10% ethanol in saline has been reported.[9]
-
Note: The final vehicle composition should be tested for tolerability in a small cohort of animals before commencing the main study.
-
-
Dosage and Administration:
-
The effective dose of Nec-1 can vary depending on the mouse model, the severity of the disease, and the route of administration.
-
Reported i.p. doses range from 1.65 mg/kg to 30 mg/kg.[4][10]
-
Reported i.v. doses are typically lower, around 1.65 mg/kg.[9][10]
-
Intra-articular injections have been performed with doses as low as 0.0468 mg/kg.[4][11]
-
The timing and frequency of administration are critical. Nec-1 can be administered prophylactically (before disease induction) or therapeutically (after disease onset). The administration schedule (e.g., once daily, every other day) should be optimized based on the disease model and the pharmacokinetic properties of the compound.
-
-
Experimental Groups:
-
Vehicle Control: Mice receive the same volume of the vehicle solution without Nec-1. This is crucial to control for any effects of the solvent.
-
Nec-1 Treatment Group(s): Mice receive Nec-1 at one or more doses.
-
Sham/Healthy Control: Mice that do not undergo disease induction.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the health of the mice daily (weight, activity, signs of distress).
-
Assess disease progression using relevant model-specific readouts (e.g., tumor volume, inflammatory scores, behavioral tests).
-
At the study endpoint, collect tissues for analysis. This may include:
-
Histology: To assess tissue damage and cell death (e.g., H&E staining, TUNEL assay).
-
Immunohistochemistry/Immunofluorescence: To detect markers of necroptosis (e.g., phosphorylated RIPK1, RIPK3, MLKL) and inflammation.
-
Western Blotting or ELISA: To quantify protein levels of key signaling molecules and cytokines in tissue lysates or serum.[12]
-
Flow Cytometry: To analyze immune cell populations or cell death in single-cell suspensions.
-
-
Protocol 2: In Vivo Administration of a RIPK3 Inhibitor (e.g., GSK'872)
Objective: To inhibit RIPK3-mediated necroptosis in a mouse model.
Materials:
-
GSK'872 powder
-
Appropriate vehicle for solubilization
-
Sterile syringes and needles
-
Mouse model of interest
Procedure:
-
Preparation of GSK'872 Solution:
-
Similar to Nec-1, RIPK3 inhibitors may have limited aqueous solubility. Vehicle composition needs to be carefully selected and tested. Information on specific in vivo formulations for GSK'872 is less abundant in the provided search results, but principles similar to Nec-1 formulation would apply. A study with the RIPK3 inhibitor Zharp-99 used a vehicle for i.v. injection, but the exact composition was not detailed.[6]
-
-
Dosage and Administration:
-
A study in a mouse model of Parkinson's disease used GSK'872, but the specific dosage and administration route were not detailed in the abstract.[13] Another study reported an intraperitoneal dose of 1.9 mmol/kg for GSK'872.[7]
-
The RIPK3 inhibitor Zharp-99 was administered intravenously at 5 mg/kg to protect against TNFα-induced systemic inflammatory response syndrome.[6]
-
As with Nec-1, dose-response studies are recommended to determine the optimal therapeutic dose for a specific model.
-
-
Experimental Groups and Endpoint Analysis:
-
Follow the same principles for experimental design, monitoring, and endpoint analysis as described for Necrostatin-1. Key readouts should include the assessment of phosphorylated MLKL as a direct downstream target of RIPK3.
-
Data Presentation
Quantitative Data Summary for In Vivo Necroptosis Inhibitor Studies
| Parameter | Necrostatin-1 (RIPK1 Inhibitor) | GSK'872 (RIPK3 Inhibitor) | Zharp-99 (RIPK3 Inhibitor) | Reference |
| Mouse Model | Trauma-induced Osteoarthritis | Parkinson's Disease (MPTP-induced) | TNF-induced SIRS | [4],[13],[6] |
| Administration Route | Intra-articular (i.a.) | Not specified in abstract | Intravenous (i.v.) | [4][11],[13],[6] |
| Dosage | 0.0468 mg/kg | Not specified in abstract | 5 mg/kg | [4][11],[13],[6] |
| Vehicle | 5% DMSO, 45% PEG300, ddH₂O | Not specified in abstract | Not specified | [4] |
| Key Findings | Reduced cartilage degeneration | Rescued motor impairment, inhibited dopaminergic cell death | Protected against lethal shock, reduced IL-6 production | [4],[13],[6] |
| Biomarkers Modulated | ↓HMGB1, ↓TLR4 | ↓p-RIPK3, ↓p-MLKL, ↓inflammatory mediators | ↓IL-6 | [4],[13],[6] |
SIRS: Systemic Inflammatory Response Syndrome
Conclusion
While this compound itself presents challenges for in vivo applications due to metabolic instability, the broader field of necroptosis inhibition offers robust and well-validated alternatives. Necrostatin-1, a potent RIPK1 inhibitor, has been extensively used in various mouse models, and detailed protocols for its application are available. Additionally, targeting the downstream kinase RIPK3 with inhibitors like GSK'872 provides another strategic approach to modulate the necroptotic pathway. The protocols and data presented here serve as a comprehensive guide for researchers to design and execute in vivo studies aimed at understanding and therapeutically targeting necroptosis in disease. Careful consideration of the specific inhibitor, mouse model, and experimental design is crucial for obtaining reliable and translatable results.
References
- 1. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Frontiers | Necrostatin-1 Attenuates Trauma-Induced Mouse Osteoarthritis and IL-1β Induced Apoptosis via HMGB1/TLR4/SDF-1 in Primary Mouse Chondrocytes [frontiersin.org]
- 5. invivogen.com [invivogen.com]
- 6. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Necrostatin-1 rescues mice from lethal irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Necrostatin-1 protects mice from acute lung injury by suppressing necroptosis and reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotective and anti-inflammatory effects of the RIPK3 inhibitor GSK872 in an MPTP-induced mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Detecting Necroptosis: A Detailed Western Blot Protocol for Phosphorylated RIPK3 and MLKL
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a regulated form of necrosis, or inflammatory cell death, that plays a critical role in various physiological and pathological processes, including development, immunity, and cancer. Unlike apoptosis, which is immunologically silent, necroptosis results in the release of cellular contents, triggering an inflammatory response. The core signaling pathway of necroptosis involves the sequential phosphorylation and activation of Receptor-Interacting Protein Kinase 3 (RIPK3) and Mixed Lineage Kinase Domain-Like protein (MLKL). Following an upstream signal, such as TNF-α stimulation in the presence of a caspase inhibitor, RIPK3 is phosphorylated. Activated, phosphorylated RIPK3 (p-RIPK3) then phosphorylates MLKL (p-MLKL). This phosphorylation event induces a conformational change in MLKL, leading to its oligomerization and translocation to the plasma membrane, where it disrupts membrane integrity, culminating in cell death. The detection of p-RIPK3 and p-MLKL by Western blot is a key method for identifying and quantifying necroptotic signaling.
This application note provides a detailed protocol for the detection of endogenous levels of phosphorylated RIPK3 and phosphorylated MLKL in cell lysates by Western blotting.
Necroptosis Signaling Pathway
The necroptosis pathway is initiated by various stimuli, with the TNF-α pathway being one of the most well-characterized. Upon TNF-α binding to its receptor (TNFR1), a signaling complex is formed. In the absence of caspase-8 activity, RIPK1 recruits and activates RIPK3 through their RIP Homotypic Interaction Motifs (RHIMs), leading to the formation of a functional amyloid-like signaling complex called the necrosome. Within the necrosome, RIPK3 becomes phosphorylated and activated. Activated RIPK3 then phosphorylates MLKL, the terminal effector of the necroptosis pathway.[1] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it is believed to form pores, leading to membrane rupture and cell death.
References
Application Notes: Measuring Necroptosis Inhibition with Cell Viability Assays
Introduction
Necroptosis is a regulated form of necrotic cell death that plays a critical role in various physiological and pathological processes, including inflammation, neurodegeneration, and infectious diseases.[1][2][3] Unlike apoptosis, which is a caspase-dependent process, necroptosis is executed through a distinct signaling pathway, primarily mediated by Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL).[2][4][5] The activation of this pathway leads to the phosphorylation of MLKL, which then oligomerizes and translocates to the plasma membrane, causing membrane permeabilization and cell lysis.[5][6] The development of small-molecule inhibitors targeting key proteins in this pathway is of significant therapeutic interest.[2][7]
These application notes provide detailed protocols for assessing the efficacy of necroptosis inhibitors using common cell viability assays. The primary methods focus on quantifying the loss of plasma membrane integrity and metabolic activity, which are hallmark features of necroptotic cell death.
Core Signaling Pathway of TNF-α Induced Necroptosis
The most well-characterized pathway for inducing necroptosis involves the stimulation of the TNF receptor 1 (TNFR1).[4][8] Under normal conditions, TNF-α binding to TNFR1 promotes cell survival by activating NF-κB. However, when caspase-8 activity is inhibited (a condition that blocks apoptosis), the pathway can switch to induce necroptosis.[9][10] RIPK1 and RIPK3 are recruited to form a complex called the necrosome.[4][5] Within the necrosome, RIPK3 is phosphorylated and in turn phosphorylates MLKL, the terminal executioner of necroptosis.[4][5]
Experimental Design and Workflow
A typical experiment to screen for necroptosis inhibitors involves several key steps. First, cells are seeded and allowed to adhere. They are then pre-treated with the candidate inhibitor compounds. Necroptosis is subsequently induced using a combination of a stimulus (e.g., TNF-α), a SMAC mimetic (to counteract IAPs), and a pan-caspase inhibitor (e.g., z-VAD-FMK) to block apoptosis and ensure the necroptotic pathway is activated.[9][11] Following an incubation period, cell viability is measured.
Protocols for Cell Viability Assays
Two primary methods are recommended for quantifying necroptosis: the Lactate Dehydrogenase (LDH) release assay and the ATP-based luminescence assay. The LDH assay directly measures membrane rupture, a key feature of necrosis, while the ATP assay measures the metabolic activity of viable cells.[12][13][14]
Protocol 1: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage.[12][15][16]
Materials:
-
Cells susceptible to necroptosis (e.g., human HT-29, murine L929)
-
96-well clear-bottom cell culture plates
-
Necroptosis inducers: TNF-α, SMAC mimetic (e.g., BV6), pan-caspase inhibitor (z-VAD-FMK)
-
Test compounds (potential necroptosis inhibitors)
-
Positive control inhibitor (e.g., Necrostatin-1 for RIPK1, GSK'872 for RIPK3)
-
LDH Cytotoxicity Assay Kit (commercially available)
-
10X Lysis Buffer (provided in most kits)
-
Stop Solution (provided in most kits)
-
Microplate reader capable of measuring absorbance at 490-520 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density (empirically determined to be in the linear range of the assay) and allow them to adhere overnight.
-
Compound Treatment: Pre-treat cells with serial dilutions of test compounds or control inhibitors for 1 hour. Include "vehicle only" (e.g., DMSO) controls.
-
Establish Controls: Designate wells for three types of controls:
-
Untreated Control (Spontaneous LDH release): Cells treated with vehicle only.
-
Maximum LDH Release Control: Cells treated with vehicle, to be lysed with 1X Lysis Buffer 45 minutes before the assay endpoint.
-
Necroptosis Control (Induced LDH release): Cells treated with vehicle and necroptosis inducers.
-
-
Induction: Add necroptosis-inducing agents (e.g., for HT-29 cells: 20 ng/mL TNF-α, 250 nM SMAC mimetic, and 10.5 µM z-VAD-FMK) to all wells except the Untreated and Maximum Release controls.[11]
-
Incubation: Incubate the plate for a predetermined time (e.g., 8-24 hours) at 37°C in a CO2 incubator.
-
Lysis: 45 minutes before the end of the incubation, add 10 µL of 10X Lysis Buffer to the "Maximum LDH Release" wells.
-
Sample Collection: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of supernatant from each well to a new 96-well flat-bottom plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per kit instructions) to each well of the new plate. Mix gently.
-
Incubation: Incubate at room temperature for 10-30 minutes, protected from light.[12]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.[12]
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis:
-
Subtract the background absorbance (from a no-cell control) from all readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * (Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)
Protocol 2: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
This assay quantifies ATP, an indicator of metabolically active cells.[14][17] A decrease in ATP levels corresponds to cell death.
Materials:
-
Items listed in Protocol 1 (steps 1-4)
-
96-well opaque-walled cell culture plates (for luminescence)
-
ATP-based luminescence assay reagent (e.g., CellTiter-Glo®)
-
Microplate reader with luminescence detection capabilities
Procedure:
-
Assay Setup: Follow steps 1-4 from the LDH assay protocol, but use opaque-walled 96-well plates suitable for luminescence. Controls should include "untreated" (100% viability) and "necroptosis-induced" (reduced viability) wells.
-
Incubation: Incubate the plate for the desired time (e.g., 8-24 hours) at 37°C.
-
Reagent Equilibration: Equilibrate the plate and the ATP assay reagent to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of ATP assay reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a microplate reader.
Data Analysis:
-
Subtract the background luminescence (from a no-cell control) from all readings.
-
Calculate the percentage of viability using the following formula: % Viability = 100 * (Experimental Luminescence / Control Luminescence) Where "Control Luminescence" is the reading from the untreated, 100% viable cells. The effect of an inhibitor is seen as a rescue of viability (an increase in the % Viability value compared to the necroptosis-induced control).
Data Presentation
Quantitative data from necroptosis inhibition assays should be summarized in a clear, tabular format to facilitate comparison between different conditions and compound concentrations.
Table 1: Example Data from LDH Cytotoxicity Assay
| Treatment Group | Compound Conc. (µM) | Absorbance (490 nm) (Mean ± SD) | % Cytotoxicity |
| Untreated (Spontaneous Release) | - | 0.150 ± 0.011 | 0% (Baseline) |
| Maximum Release (Lysis) | - | 1.850 ± 0.095 | 100% (Baseline) |
| Necroptosis Control (TSZ) | - | 1.480 ± 0.078 | 78.2% |
| Inhibitor X + TSZ | 1 | 1.120 ± 0.065 | 57.1% |
| Inhibitor X + TSZ | 10 | 0.450 ± 0.033 | 17.6% |
| Inhibitor X + TSZ | 50 | 0.180 ± 0.015 | 1.8% |
| Necrostatin-1 (30 µM) + TSZ | 30 | 0.210 ± 0.019 | 3.5% |
Table 2: Example Data from ATP-Based Viability Assay
| Treatment Group | Compound Conc. (µM) | Luminescence (RLU) (Mean ± SD) | % Viability |
| Untreated Control | - | 1,500,000 ± 95,000 | 100% |
| Necroptosis Control (TSZ) | - | 330,000 ± 41,000 | 22.0% |
| Inhibitor X + TSZ | 1 | 585,000 ± 55,000 | 39.0% |
| Inhibitor X + TSZ | 10 | 1,125,000 ± 87,000 | 75.0% |
| Inhibitor X + TSZ | 50 | 1,410,000 ± 102,000 | 94.0% |
| Necrostatin-1 (30 µM) + TSZ | 30 | 1,350,000 ± 98,000 | 90.0% |
Confirmatory Assays
To ensure that the observed cell death is indeed necroptosis and that inhibitors are acting specifically, further validation is recommended:
-
Western Blotting: The most reliable method to confirm necroptosis is to detect the phosphorylation of key signaling proteins like RIPK1, RIPK3, and MLKL.[18][19][20] Effective inhibitors should reduce the levels of these phosphorylated forms.
-
Ruling out Apoptosis: The use of a pan-caspase inhibitor is the first step. To further confirm caspase-independence, a caspase activity assay (e.g., Caspase-Glo® 3/7) can be run in parallel.[21] In a pure necroptosis model, caspase activity should not be detected.[22]
References
- 1. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Necroptosis inhibitors: mechanisms of action and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Necroptosis Signaling Pathway | Bio-Techne [bio-techne.com]
- 4. Necroptosis molecular mechanisms: Recent findings regarding novel necroptosis regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Necrotic Cell Death | Cell Signaling Technology [cellsignal.com]
- 6. Necroptosis Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for Studying TNF-Mediated Necroptosis in Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Necroptosis: an alternative cell death program defending against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Systematic Comparison Identifies an ATP-Based Viability Assay as Most Suitable Read-Out for Drug Screening in Glioma Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Detection of necrosis by release of lactate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Scholars@Duke publication: Detection of necrosis by release of lactate dehydrogenase activity. [scholars.duke.edu]
- 17. Atp-cell-viability-assay | Sigma-Aldrich [sigmaaldrich.com]
- 18. Induction and Detection of Necroptotic Cell Death in Mammalian Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. news-medical.net [news-medical.net]
- 20. bioradiations.com [bioradiations.com]
- 21. researchgate.net [researchgate.net]
- 22. Caspase-independent programmed cell death with necrotic morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Necroptosis Inhibitors in Inflammatory Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis, a form of programmed necrosis, is increasingly recognized as a key driver of inflammation and tissue damage in a variety of diseases. Unlike apoptosis, which is generally non-inflammatory, necroptosis results in the release of cellular contents and damage-associated molecular patterns (DAMPs), triggering a potent inflammatory response. The core of the necroptosis signaling pathway is mediated by Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3. Consequently, inhibitors targeting this pathway have emerged as valuable research tools and potential therapeutics for inflammatory conditions.
While the user specified "Necrosis Inhibitor 3," this term does not correspond to a widely recognized compound in the scientific literature. Therefore, these application notes will focus on the well-characterized and extensively studied necroptosis inhibitors, Necrostatin-1 (Nec-1) and its more stable and specific analog, Necrostatin-1s (Nec-1s) . These compounds are potent inhibitors of RIPK1 kinase activity, the critical initiating step in the necroptosis cascade.[1][2] This document provides a summary of their application in preclinical inflammatory disease models, including dosage information and detailed experimental protocols.
Mechanism of Action: Inhibition of RIPK1-Mediated Necroptosis
Necrostatins function by targeting the kinase activity of RIPK1.[3][4] Under certain conditions, such as stimulation of death receptors like TNFR1 in the presence of caspase inhibition, RIPK1 is autophosphorylated, leading to the recruitment and phosphorylation of RIPK3. This forms a functional necrosome complex, which then phosphorylates the mixed lineage kinase domain-like pseudokinase (MLKL). Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane permeabilization and cell death. Necrostatins bind to the kinase domain of RIPK1, preventing its autophosphorylation and thereby blocking the entire downstream necroptotic signaling cascade.[5]
Data Presentation: In Vivo Dosages of Necrostatins
The following table summarizes the reported dosages of Necrostatin-1 and Necrostatin-1s in various mouse models of inflammatory diseases. It is important to note that optimal dosage may vary depending on the specific animal model, strain, and experimental conditions. Therefore, pilot studies are recommended to determine the most effective dose for a particular application.
| Compound | Inflammatory Disease Model | Animal | Dosage | Route of Administration | Reference(s) |
| Necrostatin-1 | Dextran Sulfate Sodium (DSS)-Induced Colitis | Mouse | 4.5 mg/kg/day | Intraperitoneal (i.p.) | [6][7][8] |
| Lipopolysaccharide (LPS)-Induced Acute Lung Injury | Mouse | 5 mg/kg | Intratracheal | [1] | |
| Trauma-Induced Osteoarthritis | Mouse | 0.0468 mg/kg | Not Specified | [7] | |
| TNF-induced Systemic Inflammatory Response Syndrome (SIRS) | Mouse | 0.6 - 6 mg/kg | Intravenous (i.v.) | [9] | |
| Lung Ischemia-Reperfusion Injury | Mouse | 1 mg/kg | Intraperitoneal (i.p.) | [10][11] | |
| Necrostatin-1s | TNF-induced Systemic Inflammatory Response Syndrome (SIRS) | Mouse | 0.3 - 10 mg/kg | Intraperitoneal (i.p.) | [8] |
| Elastase-Induced Abdominal Aortic Aneurysm | Mouse | 1.6 mg/kg/day | Intraperitoneal (i.p.) | [12] | |
| LPS-Induced Inflammatory Hyperalgesia | Mouse | 0.01 mg/kg | Intraperitoneal (i.p.) | [8] |
Experimental Protocols
Below are detailed methodologies for key experiments involving the administration of necrostatins in preclinical models of inflammatory diseases.
General Experimental Workflow
Protocol 1: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
This model mimics the pathology of inflammatory bowel disease (IBD).
Materials:
-
8-10 week old C57BL/6 mice
-
Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da
-
Necrostatin-1 (Nec-1)
-
Vehicle (e.g., 10% DMSO in saline)
-
Sterile water
-
Standard mouse chow
-
Animal balance
-
Intraperitoneal injection supplies
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
Group Allocation: Randomly divide mice into experimental groups (e.g., Control, DSS + Vehicle, DSS + Nec-1).
-
Induction of Colitis:
-
Necrostatin-1 Administration:
-
Prepare a stock solution of Nec-1 in a suitable solvent (e.g., DMSO).
-
On each day of the experiment, dilute the Nec-1 stock solution to the final desired concentration (e.g., 4.5 mg/kg) in a vehicle solution.[6][8]
-
Administer the Nec-1 solution or vehicle to the respective groups via intraperitoneal injection daily, starting from day 1 of DSS administration.[3][6]
-
-
Monitoring:
-
Record the body weight of each mouse daily.
-
Monitor for clinical signs of colitis, such as diarrhea and rectal bleeding. A Disease Activity Index (DAI) can be calculated based on these parameters.
-
-
Endpoint Analysis:
-
At the end of the experimental period (e.g., day 10), euthanize the mice.
-
Collect the colon and measure its length.
-
Collect tissue samples for histological analysis (e.g., H&E staining) and measurement of inflammatory markers (e.g., cytokine levels via ELISA or qPCR).
-
Protocol 2: Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice
This model is used to study acute respiratory distress syndrome (ARDS).
Materials:
-
8-10 week old BALB/c or C57BL/6 mice
-
Lipopolysaccharide (LPS) from E. coli
-
Necrostatin-1 (Nec-1)
-
Vehicle (e.g., sterile saline)
-
Intratracheal or intravenous injection supplies
-
Anesthesia
Procedure:
-
Acclimatization and Grouping: Follow steps 1 and 2 from Protocol 1.
-
Necrostatin-1 Pre-treatment:
-
Induction of ALI:
-
Anesthetize the mice.
-
Administer LPS (e.g., 10 mg/kg) via intratracheal instillation or intravenous injection to induce lung injury.[1] The control group receives sterile saline.
-
-
Monitoring: Monitor the mice for signs of respiratory distress.
-
Endpoint Analysis:
-
At a predetermined time point after LPS challenge (e.g., 6-24 hours), euthanize the mice.
-
Perform bronchoalveolar lavage (BAL) to collect fluid for cell counts and cytokine analysis.
-
Collect lung tissue for histological examination, myeloperoxidase (MPO) assay (to quantify neutrophil infiltration), and measurement of inflammatory mediators.[13]
-
Conclusion
Necrostatin-1 and its analogs are invaluable tools for investigating the role of necroptosis in inflammatory diseases. The provided data and protocols offer a starting point for researchers to design and execute in vivo studies. It is crucial to carefully consider the specific research question and animal model to optimize the experimental design, including the choice of inhibitor, dosage, and administration route. The use of a more specific inhibitor like Necrostatin-1s is recommended to avoid off-target effects associated with Necrostatin-1, such as the inhibition of indoleamine 2,3-dioxygenase (IDO).[1][2] As research in this field continues to evolve, so too will our understanding of the therapeutic potential of targeting necroptosis in inflammatory conditions.
References
- 1. Necrostatin-1 protects mice from acute lung injury by suppressing necroptosis and reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. invivogen.com [invivogen.com]
- 5. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Necrostatin-1 reduces intestinal inflammation and colitis-associated tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Necrostatin-1 reduces intestinal inflammation and colitis-associated tumorigenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. e-century.us [e-century.us]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Necrostatin-1 Alleviates Lung Ischemia-Reperfusion Injury via Inhibiting Necroptosis and Apoptosis of Lung Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of Receptor-Interacting Protein Kinase 1 with Necrostatin–1s ameliorates disease progression in elastase-induced mouse abdominal aortic aneurysm model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Necrostatin-1 attenuates lipopolysaccharide-induced acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro RIPK3 Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for performing an in vitro kinase assay to measure the enzymatic activity of Receptor-Interacting Protein Kinase 3 (RIPK3). This assay is a critical tool for studying the function of RIPK3, a key regulator of necroptosis, and for the discovery and characterization of novel RIPK3 inhibitors.
Introduction
Receptor-Interacting Protein Kinase 3 (RIPK3) is a serine/threonine kinase that plays a central role in the execution of necroptosis, a form of regulated necrotic cell death.[1][2][3] Upon activation by upstream signals, such as TNF-α, RIPK3 phosphorylates its substrate, Mixed Lineage Kinase Domain-Like protein (MLKL), leading to MLKL oligomerization, translocation to the plasma membrane, and subsequent cell lysis.[2][4][5] Dysregulation of RIPK3 activity has been implicated in various inflammatory and degenerative diseases, making it an attractive therapeutic target.[2][6] In vitro kinase assays provide a robust and controlled system to quantify the catalytic activity of RIPK3 and to screen for potential inhibitors.
Principle of the Assay
The in vitro RIPK3 kinase assay measures the transfer of a phosphate group from ATP to a substrate by the RIPK3 enzyme. The most commonly used substrate for RIPK3 in vitro is Myelin Basic Protein (MBP).[1][7][8] The kinase activity can be quantified by various methods, including radiometric assays that detect the incorporation of a radiolabeled phosphate (from [γ-³³P]-ATP) into the substrate, or by luminescence-based assays that measure the amount of ADP produced.[7][8]
Data Presentation
Quantitative Kinase Activity Data
The specific activity of recombinant RIPK3 can vary between different preparations and manufacturers. The following table summarizes typical specific activity values reported for commercially available recombinant human RIPK3.
| Recombinant RIPK3 Source | Specific Activity | Substrate | ATP Concentration | Assay Method |
| Sigma-Aldrich (SRP5316) | 30–51 nmol/min/mg | MBP (1 mg/mL) | 250 µM ([γ-³³P]-ATP) | Radiometric (³³P) |
| Sino Biological (R09-10G) | 9.5 nmol/min/mg[9] | MBP (0.5 mg/mL) | Not Specified | ADP-Glo™ |
| BPS Bioscience (40244) | 7.7 pmol/min/µg[8] | MBP (0.1 mg/mL) | 25 µM | ADP-Glo™ |
IC50 Values for Reference Inhibitors
The following table provides reported IC50 values for known kinase inhibitors against RIPK3. These compounds can be used as positive controls for inhibition in the assay.
| Compound | IC50 (nM) | Assay Conditions |
| GW5074 | 1,100[7] | Radiometric HotSpot™ Assay |
| Staurosporine | 26,000[7] | Radiometric HotSpot™ Assay |
| Ro 31-8220 | 30,000[7] | Radiometric HotSpot™ Assay |
| GSK'872 | 1.3 - 6.5[6] | ADP-Glo™ Assay |
| GSK'840 | 0.9[6] | Fluorescence Polarization |
| Zharp-99 | < GSK'872[1][2] | ADP-Glo™ Assay |
Signaling Pathway and Experimental Workflow
RIPK3 Signaling Pathway in Necroptosis
The diagram below illustrates the central role of RIPK3 in the necroptosis signaling cascade. Various upstream stimuli converge on RIPK3, leading to its activation and the subsequent phosphorylation of MLKL.
Caption: RIPK3 signaling pathway leading to necroptosis.
Experimental Workflow for In Vitro RIPK3 Kinase Assay
The following diagram outlines the key steps involved in performing the in vitro RIPK3 kinase assay, from reagent preparation to data analysis.
Caption: Experimental workflow for the RIPK3 in vitro kinase assay.
Experimental Protocols
This section provides a detailed protocol for a non-radiometric (luminescence-based) in vitro kinase assay for RIPK3 activity, which is generally preferred for higher throughput and safety. The protocol is a composite based on information from multiple sources.[1][2][8][9]
Materials and Reagents
-
Recombinant Human RIPK3: (e.g., Sigma-Aldrich SRP5316, Sino Biological R09-10G, BPS Bioscience 40244)
-
Substrate: Myelin Basic Protein (MBP) (e.g., Sigma-Aldrich M1891)
-
ATP: 10 mM stock solution
-
Kinase Assay Buffer (1x):
-
25 mM MOPS, pH 7.2 (or 25 mM HEPES, pH 7.2)
-
20 mM MgCl₂
-
12.5 mM MnCl₂
-
5 mM EGTA
-
2 mM EDTA
-
12.5 mM β-glycerol phosphate
-
0.25 mM DTT (add fresh before use)
-
0.1 mg/mL BSA
-
-
Kinase Dilution Buffer: Kinase Assay Buffer supplemented with 50 ng/µL BSA.
-
Detection Reagent: ADP-Glo™ Kinase Assay Kit (Promega, V9101) or similar.
-
Test Compounds (Inhibitors): Dissolved in DMSO.
-
96-well or 384-well white, opaque plates
Procedure
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare the Kinase Assay Buffer. Just before use, add DTT to a final concentration of 0.25 mM.
-
Prepare a working solution of MBP substrate at 0.5-1.0 mg/mL in distilled water or an appropriate buffer.[9]
-
Prepare a working solution of ATP. For example, to achieve a final concentration of 50 µM in a 25 µL reaction, prepare a 250 µM ATP solution in Kinase Assay Buffer.
-
Dilute the active RIPK3 enzyme to the desired concentration using the Kinase Dilution Buffer. The optimal concentration should be determined empirically by performing a titration of the enzyme.
-
-
Reaction Setup (for inhibitor screening):
-
To the wells of a microplate, add 2.5 µL of the test compound at various concentrations (or DMSO for control).
-
Add 10 µL of the diluted RIPK3 enzyme solution to each well.
-
Gently mix and incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
-
Kinase Reaction Initiation:
-
Prepare a master mix of Substrate and ATP. For each reaction, you will need 12.5 µL of this mix.
-
Initiate the kinase reaction by adding 12.5 µL of the Substrate/ATP master mix to each well, bringing the total reaction volume to 25 µL.
-
-
Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 40-60 minutes). The incubation time should be within the linear range of the reaction, which should be determined during assay optimization.
-
-
Reaction Termination and ADP Detection (using ADP-Glo™):
-
Following the manufacturer's protocol for the ADP-Glo™ kit, add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase and luciferin to produce a luminescent signal.
-
Incubate for another 30-60 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis
-
Blank Correction: Subtract the luminescence signal from a "no enzyme" control well from all other readings.
-
Calculating Percent Inhibition:
-
Determine the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_blank) / (Signal_DMSO - Signal_blank))
-
-
IC50 Determination:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Conclusion
The in vitro RIPK3 kinase assay is an essential tool for understanding the biochemical activity of this critical necroptosis regulator and for the development of novel therapeutics. The protocols and data presented here provide a comprehensive guide for establishing and performing this assay in a research or drug discovery setting. Careful optimization of enzyme concentration, substrate concentration, and incubation time is crucial for obtaining robust and reproducible results.
References
- 1. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 3. Enhanced RIPK3 Kinase Activity-dependent Lytic Cell Death in M1 but Not M2 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.monash.edu [research.monash.edu]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. cdn1.sinobiological.com [cdn1.sinobiological.com]
Application Notes and Protocols for Immunoprecipitation of the Necrosome Complex
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the immunoprecipitation (IP) of the necrosome complex, a critical signaling platform in the execution of necroptosis, a form of regulated cell death. Understanding the composition and regulation of this complex is paramount for research into inflammatory diseases, neurodegeneration, and cancer. This document offers detailed protocols, data interpretation guidelines, and visual representations of the underlying biological pathways and experimental procedures.
Introduction to the Necrosome
Necroptosis is a programmed form of necrosis, or inflammatory cell death, that is mediated by a series of protein-protein interactions culminating in the formation of the necrosome.[1][2][3] This high-molecular-weight complex is essential for the downstream signaling events that lead to plasma membrane rupture. The core components of the necrosome are the Receptor-Interacting Protein Kinases 1 and 3 (RIPK1 and RIPK3) and the Mixed Lineage Kinase Domain-Like protein (MLKL).[2][4] The assembly of the necrosome is a tightly regulated process initiated by various stimuli, including death receptor ligands like Tumor Necrosis Factor (TNF).[1][2]
Upon TNF stimulation, TNFR1 recruits TRADD, TRAF2, and RIPK1 to form Complex I, which can initiate pro-survival NF-κB signaling.[1][2] However, under conditions where caspase-8 is inhibited, RIPK1 can dissociate from Complex I and, along with FADD and pro-caspase-8, form a cytosolic complex known as Complex II or, more specifically in the context of necroptosis, the necrosome.[2][5] Within the necrosome, RIPK1 and RIPK3 interact via their RIP Homotypic Interaction Motifs (RHIMs), leading to their reciprocal phosphorylation and activation.[6] Activated RIPK3 then phosphorylates MLKL, triggering its oligomerization and translocation to the plasma membrane, where it executes cell death by disrupting membrane integrity.[2][6]
Quantitative Analysis of Necrosome Components
Quantitative mass spectrometry has been employed to dissect the stoichiometry of the necrosome complex. These studies have revealed that RIPK1 is the central and most abundant component, forming the core of the complex, while RIPK3 is present in sub-stoichiometric amounts.[7][8][9]
| Component | Relative Abundance | Key Post-Translational Modifications |
| RIPK1 | High | Phosphorylation (e.g., Ser166), Ubiquitination (K48, K63)[10][11][12] |
| RIPK3 | Sub-stoichiometric | Phosphorylation (e.g., Ser227 in human, Ser232 in mouse)[10][11][13] |
| MLKL | Variable | Phosphorylation (e.g., Ser358 in human, Ser345 in mouse)[10][11] |
| FADD | Associated | - |
| Caspase-8 | Associated (often inactive) | - |
Necroptosis Signaling Pathway
The formation of the necrosome is a key event in the necroptosis signaling cascade. The following diagram illustrates the major steps leading to necrosome assembly and activation.
Caption: TNFα-induced necroptosis signaling pathway.
Experimental Protocols
Protocol 1: Immunoprecipitation of Endogenous Necrosome Complex
This protocol describes the immunoprecipitation of the endogenous necrosome complex from cultured cells following induction of necroptosis.
Materials:
-
Cell Lines: Human HT-29 or mouse L929 cells
-
Reagents for Necroptosis Induction:
-
TNFα (human or mouse specific)
-
Smac mimetic (e.g., BV6)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, protease inhibitor cocktail, phosphatase inhibitor cocktail.
-
Antibodies:
-
Protein A/G Magnetic Beads
-
Wash Buffer: Lysis buffer with a lower detergent concentration (e.g., 0.1% Triton X-100) or TBS-T (Tris-Buffered Saline with 0.05% Tween-20).[14]
-
Elution Buffer: 2x Laemmli sample buffer
Procedure:
-
Cell Culture and Treatment:
-
Plate cells to reach 80-90% confluency on the day of the experiment.
-
Induce necroptosis by treating cells with TNFα (e.g., 20 ng/mL), Smac mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM) for the desired time (e.g., 1-4 hours).
-
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate and scrape the cells.
-
Incubate the cell lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new pre-chilled tube. This is the whole-cell lysate.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the whole-cell lysate.
-
Take an aliquot of the lysate (e.g., 50 µL) as an input control.
-
Incubate 1-2 mg of the whole-cell lysate with the primary antibody (e.g., 2-5 µg of anti-RIPK1) for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold wash buffer. After the final wash, remove all residual buffer.
-
-
Elution and Sample Preparation:
-
Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes and denature the proteins.
-
Pellet the beads using a magnetic stand and collect the supernatant containing the immunoprecipitated proteins.
-
-
Western Blot Analysis:
-
Load the input control and the immunoprecipitated samples onto an SDS-PAGE gel.
-
Perform standard Western blotting procedures to detect the components of the necrosome complex (RIPK1, RIPK3, MLKL, and their phosphorylated forms).
-
Protocol 2: Immunoprecipitation of Tagged Necrosome Components
This protocol is for the immunoprecipitation of the necrosome using cells stably expressing a tagged version of a necrosome component, such as 3xFLAG-RIPK1.[4][5]
Materials:
-
Cell Line: A cell line stably expressing a tagged necrosome component (e.g., 3xFLAG-RIPK1).
-
Reagents for Necroptosis Induction: As in Protocol 1.
-
Lysis Buffer: As in Protocol 1.
-
Anti-FLAG Magnetic Beads
-
Wash Buffer: As in Protocol 1.
-
Elution Buffer: 2x Laemmli sample buffer or 3xFLAG peptide solution for native elution.
Procedure:
The procedure is similar to Protocol 1, with the following modifications:
-
Immunoprecipitation: Instead of a primary antibody and Protein A/G beads, use anti-FLAG magnetic beads directly with the cell lysate. Incubate for 2-4 hours at 4°C with gentle rotation.
-
Elution (Optional Native Elution): For functional assays, elution can be performed by incubating the beads with a solution of 3xFLAG peptide (100-200 µg/mL) for 30-60 minutes at 4°C.
Experimental Workflow
The following diagram outlines the general workflow for the immunoprecipitation of the necrosome complex.
Caption: General workflow for necrosome immunoprecipitation.
Troubleshooting and Key Considerations
-
Lysis Buffer Composition: The choice of detergent is critical. A combination of 1% NP-40 and 0.5% Triton X-100 has been shown to be effective for lysing cells while preserving the integrity of the necrosome complex.[5]
-
Inhibitors: The inclusion of protease and phosphatase inhibitors in the lysis buffer is essential to prevent the degradation and dephosphorylation of the necrosome components.
-
Washing Steps: Thorough washing is necessary to reduce background from non-specifically bound proteins. However, overly stringent wash conditions can disrupt the protein-protein interactions within the necrosome.[14]
-
Antibody Selection: Use antibodies that are validated for immunoprecipitation. For detecting the active necrosome, antibodies specific to the phosphorylated forms of RIPK1, RIPK3, and MLKL are highly recommended.[11]
-
Controls: Always include an isotype control antibody for the immunoprecipitation step to ensure the specificity of the co-immunoprecipitated proteins. A mock-treated cell lysate should also be included to confirm that the observed interactions are dependent on the induction of necroptosis.
References
- 1. Necrosome core machinery: MLKL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Insights into the Mechanism of Necroptosis: The Necrosome as a Potential Therapeutic Target [mdpi.com]
- 3. Molecular Insights into the Mechanism of Necroptosis: The Necrosome As a Potential Therapeutic Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 5. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Oligomerised RIPK1 is the main core component of the CD95 necrosome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
- 9. embopress.org [embopress.org]
- 10. Mouse Reactive Necroptosis Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 11. Necroptosis Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 12. Triad3a induces the degradation of early necrosome to limit RipK1-dependent cytokine production and necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. anti-RIPK3 RIP3 antibody (ARG54926) - arigo Biolaboratories [arigobio.com]
- 14. assaygenie.com [assaygenie.com]
Live-Cell Imaging of Necroptosis with Necrosis Inhibitor 3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Necrosis Inhibitor 3 (Necrostatin-3) for the study of necroptosis in a live-cell imaging context. Detailed protocols, data interpretation guidelines, and visual representations of the underlying biological processes and experimental procedures are included to facilitate the successful implementation and analysis of necroptosis assays.
Introduction to Necroptosis and its Inhibition
Necroptosis is a regulated form of necrosis, or programmed cell death, that is implicated in a variety of physiological and pathological processes, including inflammation, infectious disease, and neurodegeneration. Unlike apoptosis, which is a non-inflammatory process, necroptosis results in the rupture of the plasma membrane and the release of cellular contents, triggering an inflammatory response.
The core signaling pathway of necroptosis involves a cascade of protein interactions initiated by stimuli such as tumor necrosis factor (TNF). Key players in this pathway include Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-Like protein (MLKL). The kinase activity of RIPK1 is a critical upstream event in the activation of this pathway.
This compound, also known as Necrostatin-3 (Nec-3), is an analog of Necrostatin-1. It functions as an inhibitor of the kinase activity of RIPK1, thereby blocking the downstream signaling events that lead to necroptotic cell death. This makes Necrostatin-3 a valuable tool for studying the mechanisms of necroptosis and for screening potential therapeutic agents that target this pathway.
Necroptosis Signaling Pathway
The diagram below illustrates the central signaling cascade of necroptosis, highlighting the key protein interactions and the point of inhibition by Necrostatin-3.
Application Note: Investigating Necroptosis via Combined siRNA-Mediated Knockdown of RIPK3 and Small Molecule Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction Receptor-Interacting Protein Kinase 3 (RIPK3) is a critical serine/threonine kinase that functions as a central regulator of necroptosis, a form of programmed inflammatory cell death.[1] Necroptosis is implicated in the pathogenesis of numerous conditions, including inflammatory diseases, neurodegeneration, and ischemia-reperfusion injury.[2][3] The pathway is typically initiated by stimuli such as tumor necrosis factor (TNF-α) when the apoptotic machinery, particularly Caspase-8, is inhibited.[4][5] Upon activation, RIPK3 phosphorylates its substrate, Mixed Lineage Kinase Domain-Like (MLKL), which then oligomerizes and translocates to the plasma membrane, leading to membrane rupture.[6][7]
Targeting RIPK3 is a promising therapeutic strategy. This can be achieved by reducing its expression level using small interfering RNA (siRNA) or by blocking its kinase activity with small molecule inhibitors. A combined approach offers a powerful tool for robustly interrogating the necroptotic pathway. This application note provides a detailed protocol for the dual inhibition of RIPK3 function and outlines the expected outcomes based on published data.
RIPK3 Signaling Pathway
Under specific conditions, such as TNF-α stimulation in the presence of Caspase-8 inhibition, RIPK1 and RIPK3 are recruited into a necrosome complex.[8] Within this complex, RIPK1 and RIPK3 phosphorylate each other, leading to the activation of RIPK3.[5] Activated RIPK3 then phosphorylates MLKL, the terminal effector of the necroptosis pathway.[6] It is important to note that RIPK3 can also participate in apoptosis under certain cellular contexts, particularly when its kinase activity is impaired or MLKL is absent, by acting as a scaffold to activate Caspase-8.[4][8]
Figure 1. Simplified RIPK3 signaling pathway leading to necroptosis or apoptosis.
Experimental Design and Workflow
The combination of siRNA-mediated gene silencing and small molecule inhibition provides a dual-level blockade of RIPK3. The siRNA reduces the total amount of RIPK3 protein available to form the necrosome, while the inhibitor blocks the kinase activity of any remaining RIPK3 protein. This synergistic approach ensures a more complete shutdown of the pathway than either method alone, reducing the possibility of observing residual activity.
Figure 2. General experimental workflow for combining RIPK3 siRNA and inhibitor treatment.
Quantitative Data Summary
Studies have demonstrated that both siRNA-mediated knockdown of RIPK3 and chemical inhibition of its kinase activity can effectively reduce cell death.[9][10] For example, in a model of lipopolysaccharide (LPS)-induced apoptosis in renal tubular epithelial cells, both RIPK3-siRNA and the RIPK3 inhibitor GSK'872 significantly decreased the percentage of apoptotic cells.[9]
| Treatment Group | Condition | Apoptotic Cells (%) |
| Control | DMSO | 8.55 ± 0.61 |
| LPS | 40 µg/ml LPS for 24h | 27.38 ± 1.12 |
| LPS + RIPK3-siRNA | 5 nM RIPK3-siRNA transfection prior to LPS | 13.95 ± 1.12 |
| LPS + GSK'872 | GSK'872 1h prior to LPS | 14.87 ± 0.77 |
| Table 1: Effect of RIPK3 siRNA and GSK'872 on LPS-Induced Apoptosis. Data summarizes the percentage of Annexin V-positive cells as determined by flow cytometry.[9] |
Detailed Experimental Protocols
Protocol 1: siRNA Transfection for RIPK3 Knockdown
This protocol provides a general guideline for transiently knocking down RIPK3 expression using siRNA. Optimization of siRNA concentration and incubation time is recommended for each cell line.
Materials:
-
Cells of interest (e.g., HT-22, L929)
-
Complete growth medium
-
Opti-MEM™ I Reduced Serum Medium
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
RIPK3-targeting siRNA (typically a pool of 3-5 sequences)[11]
-
Non-targeting (scrambled) control siRNA
-
RNase-free water and microtubes
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-70% confluency at the time of transfection.[12][13] Add 2 mL of complete growth medium per well.
-
siRNA Preparation: On the day of transfection, dilute 10-20 pmol of RIPK3 siRNA or control siRNA into 100 µL of Opti-MEM™ in a microtube. Gently mix.
-
Transfection Reagent Preparation: In a separate microtube, dilute 5 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.[13]
-
Complex Formation: Combine the diluted siRNA and the diluted Lipofectamine™ RNAiMAX (total volume ~200 µL). Mix gently and incubate for 15-20 minutes at room temperature to allow for complex formation.
-
Transfection: Add the 200 µL of siRNA-lipid complex drop-wise to the designated well of the 6-well plate. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours. The optimal time for knockdown should be determined empirically, often by performing a time-course experiment and assessing RIPK3 protein levels via Western blot.
Protocol 2: Western Blot for Verification of RIPK3 Knockdown
This protocol is used to confirm the reduction of RIPK3 protein levels following siRNA transfection.
Materials:
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
Primary antibodies (anti-RIPK3, anti-GAPDH or β-actin as loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Lysis: After the desired incubation period (e.g., 48 hours post-transfection), wash the cells with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer containing protease/phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a pre-chilled microtube.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli buffer to a final concentration of 1X and boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Run the gel and subsequently transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary anti-RIPK3 antibody (at manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane 3 times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST for 10 minutes each.
-
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system. Re-probe the membrane with a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.
Protocol 3: Apoptosis and Necrosis Assay by Flow Cytometry
This protocol uses Annexin V and Propidium Iodide (PI) staining to differentiate between viable, apoptotic, and necroptotic/necrotic cells.[12][14]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (or similar kit with different fluorophores)
-
1X Binding Buffer
-
Propidium Iodide (PI) solution
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Treatment: Following siRNA transfection (Protocol 1), pre-treat cells with the desired RIPK3 inhibitor (e.g., GSK'872) for 1-2 hours.[9] Subsequently, add the necroptosis-inducing stimulus (e.g., TNF-α + z-VAD) and incubate for the desired period (e.g., 6-24 hours).
-
Cell Harvesting: Collect both the culture supernatant (containing floating/dead cells) and the adherent cells (by trypsinizing). Combine them in a single FACS tube.
-
Cell Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with 1 mL of cold PBS. Repeat the centrifugation.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[12]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necroptotic cells: Annexin V-positive and PI-positive.
-
Considerations and Troubleshooting
-
Incomplete Knockdown: If Western blot analysis shows poor knockdown efficiency, optimize the siRNA concentration, transfection reagent volume, and cell density. Test individual siRNAs from a pool to find the most effective one.[11]
-
Off-Target Effects: Use a non-targeting (scrambled) siRNA control to ensure the observed phenotype is specific to RIPK3 knockdown.
-
Inhibitor Specificity: Be aware of potential off-target effects of kinase inhibitors. For example, Necrostatin-1, a RIPK1 inhibitor, can sometimes induce apoptosis.[15] It is crucial to use inhibitors at their optimal concentration and validate findings using genetic methods like siRNA.
-
Shift in Cell Death Pathway: Inhibiting necroptosis via RIPK3 knockdown or inhibition can sometimes shunt cells towards an apoptotic pathway.[15] The combined use of Annexin V/PI staining and Caspase activity assays can help dissect the resulting cell death modality.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Genetic inhibition of RIPK3 ameliorates functional outcome in controlled cortical impact independent of necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RIPK3 in cell death and inflammation: The Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studying cell death | Abcam [abcam.com]
- 8. Complex Pathologic Roles of RIPK1 and RIPK3: Moving Beyond Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scbt.com [scbt.com]
- 12. 2.12. Necrosis/Apoptosis Assay [bio-protocol.org]
- 13. siRNA knockdown [protocols.io]
- 14. RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay Protocol [promega.com]
- 15. bioradiations.com [bioradiations.com]
Troubleshooting & Optimization
Technical Support Center: Necrosis Inhibitor 3 Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Necrosis Inhibitor 3 in their experimental assays. The information is tailored for scientists and drug development professionals to help identify and resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small-molecule inhibitor of Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1). RIPK1 is a critical upstream kinase in the necroptosis signaling pathway.[1][2] this compound functions by binding to the kinase domain of RIPK1, preventing its autophosphorylation and subsequent recruitment and activation of RIPK3.[2][3] This inhibition blocks the formation of the necrosome, a key protein complex consisting of RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL), thereby preventing the execution of necroptotic cell death.[1]
Q2: What is the difference between this compound and other necroptosis inhibitors like Necrostatin-1?
While both this compound and Necrostatin-1 target RIPK1, there can be differences in their specificity, potency, and potential off-target effects. For instance, some earlier necrostatins have been reported to have off-target effects on indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism.[4][5] More stable and specific versions, often denoted with an "s" (e.g., Nec-1s), have been developed to minimize these off-target activities.[5] It is crucial to use the appropriate inactive control (e.g., Nec-1i) to confirm that the observed effects are due to RIPK1 inhibition.[6]
Q3: How do I properly dissolve and store this compound?
Proper handling of this compound is crucial for its activity. Most necroptosis inhibitors, including Necrostatin-1 and its analogs, are soluble in organic solvents like DMSO and DMF.[7][8] They are sparingly soluble in aqueous buffers. For cell-based assays, it is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO and then dilute it to the final working concentration in the cell culture medium immediately before use.[7] Stock solutions should be stored at -20°C or -80°C to maintain stability.[8] Avoid repeated freeze-thaw cycles.[8]
Q4: What are the key markers to confirm that necroptosis is occurring in my assay?
To confirm necroptosis, it is essential to measure the phosphorylation of the core signaling proteins. The key markers are:
Detection of these phosphorylated forms, typically by Western blot, is a definitive indicator of necroptosome formation and activation.[10][11] Additionally, the oligomerization of MLKL and its translocation to the plasma membrane are considered unique signatures of necroptosis.[11]
Q5: Can I use cell viability assays like MTT or AlamarBlue to measure the effect of this compound?
Yes, cell viability assays are commonly used to assess the protective effects of necroptosis inhibitors. However, it's important to be aware of their limitations.
-
Metabolic assays (MTT, MTS, WST-1, AlamarBlue/Resazurin): These assays measure metabolic activity, which is an indirect measure of cell viability.[12] While useful for high-throughput screening, they can be affected by compounds that alter cellular metabolism without affecting cell death.[13]
-
Cytotoxicity assays (LDH release): The lactate dehydrogenase (LDH) assay measures the release of LDH from cells with compromised membrane integrity, a hallmark of necrotic cell death.[14][15][16] This is a more direct measure of necroptosis.
For a comprehensive analysis, it is recommended to use a combination of a viability/metabolic assay and a cytotoxicity assay.[17]
Troubleshooting Guides
Problem 1: this compound shows no protective effect in my cell viability assay.
| Possible Cause | Recommended Solution |
| Inactive Compound | Ensure the inhibitor has been stored correctly (at -20°C or -80°C in a desiccated environment). Prepare fresh stock solutions in anhydrous DMSO. Consider purchasing a new batch of the inhibitor. |
| Incorrect Concentration | Perform a dose-response experiment to determine the optimal concentration of the inhibitor for your specific cell line and stimulus. Effective concentrations for Necrostatin-1 analogs typically range from 1 to 30 µM.[18] |
| Solubility Issues | Ensure the inhibitor is completely dissolved in DMSO before diluting in culture medium. The final DMSO concentration in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced toxicity.[7] |
| Cell Death is Not Necroptosis | Confirm that the induced cell death is indeed necroptosis by checking for the phosphorylation of RIPK1, RIPK3, and MLKL via Western blot.[9][11] Also, ensure that apoptosis is inhibited by co-treatment with a pan-caspase inhibitor like z-VAD-FMK, as caspase-8 can cleave and inactivate RIPK1 and RIPK3, thereby inhibiting necroptosis.[13] |
| Cell Line Insensitivity | Some cell lines may have low expression of key necroptosis proteins like RIPK3 or MLKL, making them resistant to necroptosis.[18] Verify the expression of these proteins in your cell line. |
| Assay Timing | Optimize the incubation time for both the stimulus and the inhibitor. The protective effect of the inhibitor may be time-dependent. |
| Assay Interference | If using a fluorescence-based assay like AlamarBlue, check if the inhibitor or other compounds in your experiment autofluoresce or quench the signal.[13] Run appropriate controls (inhibitor alone, vehicle control). |
Problem 2: High background or inconsistent results in my cell viability/cytotoxicity assay.
| Assay Type | Possible Cause | Recommended Solution |
| AlamarBlue (Resazurin) | Microbial contamination of cell cultures. | Maintain sterile technique. Use appropriate antibiotics if necessary.[1] |
| High background fluorescence from the reagent or media. | Store AlamarBlue reagent protected from light. Use phenol red-free medium if high background persists.[19] | |
| Readings are beyond the linear range of the instrument. | Decrease the incubation time or reduce the number of cells seeded.[1][20] | |
| Pipetting errors or precipitated dye. | Ensure pipettes are calibrated. Warm the AlamarBlue reagent to 37°C and mix well to dissolve any precipitates before use.[20] | |
| LDH Assay | High background LDH in the culture medium (e.g., from serum). | Use low-serum or serum-free medium for the assay period. Include a "medium only" background control.[21] |
| Lysis of cells during handling. | Handle cells gently during media changes and reagent additions. Centrifuge plates at a low speed to pellet any detached cells before collecting the supernatant for the LDH assay.[21] | |
| Incorrect incubation time. | Optimize the incubation time after adding the LDH reaction mixture. Protect the plate from light during this incubation.[14] | |
| Air bubbles in wells. | Carefully remove any air bubbles before reading the plate as they can interfere with absorbance readings.[22] |
Problem 3: Cannot detect phosphorylated RIPK1, RIPK3, or MLKL by Western Blot.
| Possible Cause | Recommended Solution | | :--- | :--- | :--- | | Suboptimal Induction of Necroptosis | Ensure the concentration and incubation time of your necroptosis-inducing stimulus (e.g., TNFα + z-VAD-FMK) are optimized for your cell line. | | Timing of Sample Collection | Phosphorylation of RIPK1, RIPK3, and MLKL is a transient event. Perform a time-course experiment to determine the peak phosphorylation time point. | | Inefficient Protein Extraction | Use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of the proteins.[10] | | Low Protein Expression | Some cell lines may have low endogenous levels of RIPK1, RIPK3, or MLKL.[18] Ensure you are loading a sufficient amount of protein on your gel. | | Poor Antibody Quality | Use antibodies that have been validated for the detection of the phosphorylated forms of these proteins. Run positive controls (e.g., lysates from a cell line known to undergo necroptosis) to verify antibody performance. | | Inefficient Protein Transfer | Optimize your Western blot transfer conditions (voltage, time, membrane type) to ensure efficient transfer of these proteins. |
Experimental Protocols
Protocol 1: Induction and Inhibition of Necroptosis in HT-29 Cells
This protocol describes a common method for inducing necroptosis in the human colon adenocarcinoma cell line HT-29 and assessing the protective effect of this compound.
Materials:
-
HT-29 cells
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS)
-
Human TNFα
-
Smac mimetic (e.g., Birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
This compound
-
DMSO (anhydrous)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., CellTiter-Glo® or LDH Cytotoxicity Assay Kit)
Procedure:
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Prepare a 10 mM stock solution of this compound in DMSO. Dilute the stock solution in culture medium to the desired final concentrations (e.g., 0.1, 1, 10, 30 µM). Remove the old medium from the cells and add the medium containing the inhibitor or vehicle (DMSO). Incubate for 1-2 hours.
-
Induction of Necroptosis: Prepare a cocktail of necroptosis-inducing agents. A common combination for HT-29 cells is TNFα (e.g., 20 ng/mL), a Smac mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM).[23] Add this cocktail to the wells containing the inhibitor or vehicle.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
Cell Viability Assessment:
-
LDH Assay: Carefully collect the supernatant to measure released LDH according to the manufacturer's protocol.[22]
-
Metabolic Assay: Add the metabolic assay reagent (e.g., CellTiter-Glo®) directly to the wells and measure the signal according to the manufacturer's instructions.
-
-
Data Analysis: Normalize the data to the vehicle-treated control and plot the results to determine the EC₅₀ of this compound.
Controls:
-
Untreated cells: Cells with medium only.
-
Vehicle control: Cells treated with the same concentration of DMSO used for the highest inhibitor concentration.
-
Stimulus only: Cells treated with the necroptosis-inducing cocktail and vehicle.
-
Inhibitor only: Cells treated with the highest concentration of the inhibitor to check for toxicity.
Protocol 2: Western Blot for Phosphorylated Necroptosis Proteins
Materials:
-
Cell lysates from treated cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-pRIPK1, anti-pRIPK3, anti-pMLKL, and antibodies for total proteins as loading controls.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation: Lyse cells at the determined peak phosphorylation time point with ice-cold lysis buffer containing protease and phosphatase inhibitors.[10] Quantify protein concentration.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed for total protein levels or a loading control like GAPDH or β-actin.
Visualizations
Caption: Necroptosis signaling pathway and points of inhibition.
Caption: General experimental workflow for a necroptosis inhibitor assay.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. mdpi.com [mdpi.com]
- 3. Identification of RIPK3 Type II Inhibitors Using High-Throughput Mechanistic Studies in Hit Triage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of necrostatin-1, an inhibitor of necroptosis, and its inactive analogue Nec-1i on basal cardiovascular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of RIPK3-mediated phosphorylation of the activation loop of MLKL during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 13. bioradiations.com [bioradiations.com]
- 14. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. blossombio.com [blossombio.com]
- 18. jitc.bmj.com [jitc.bmj.com]
- 19. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. alamarBlue™ Standard Cell Viability Reagent, 25 mL - FAQs [thermofisher.com]
- 21. tiarisbiosciences.com [tiarisbiosciences.com]
- 22. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 23. pubs.acs.org [pubs.acs.org]
Technical Support Center: Necroptosis Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing necroptosis inhibitors in their experiments. The information is designed to help identify and mitigate potential off-target effects and other experimental confounders.
Frequently Asked Questions (FAQs)
Q1: My experimental results using Necrostatin-1 (Nec-1) are inconsistent or unexpected. What are the potential causes?
A1: Inconsistencies with Nec-1 can arise from several factors related to its chemical properties and off-target activities:
-
Off-Target Inhibition of IDO: Nec-1 is a known inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immune regulation.[1][2][3] This off-target effect can confound results, particularly in studies related to inflammation and immunology.[1][2]
-
Poor Stability: Nec-1 has very low stability in vivo, with a half-life of less than 5 minutes in mouse liver microsomes, which can lead to variable efficacy.[1]
-
Inhibition of Ferroptosis: Recent studies suggest Nec-1 can inhibit ferroptosis through a mechanism independent of its action on RIPK1 or IDO, potentially due to antioxidant activity.[4]
-
Toxicity: At high concentrations, Nec-1 can be toxic to cells.[1]
For more specific and reliable RIPK1 inhibition, consider using Necrostatin-1s (Nec-1s).[3][5]
Q2: I used Necrostatin-1i (Nec-1i) as a negative control, but I'm still observing an inhibitory effect. Is this expected?
A2: Yes, this is a known issue. While Nec-1i was designed as an inactive control, it retains significant biological activity, limiting its utility:
-
Residual RIPK1 Inhibition: Although it is approximately 100-fold less potent than Nec-1 in biochemical assays, Nec-1i is only about 10-fold less potent in cell-based necroptosis assays.[3] At higher concentrations (>10 µM), its inhibitory effect on RIPK1 can become significant.[1]
-
IDO Inhibition: Like Nec-1, Nec-1i also inhibits the off-target enzyme IDO.[3]
Due to these issues, Nec-1i is not recommended as a reliable inactive control in necroptosis experiments.[1][3] A better approach is to use a more specific inhibitor like Nec-1s and validate findings with genetic approaches like siRNA or CRISPR-mediated knockout of RIPK1.
Q3: How do I choose between Nec-1 and its more stable analogue, Nec-1s?
A3: For most applications, Nec-1s is the superior choice . It was developed to address the major limitations of Nec-1.
-
Specificity: Nec-1s is a highly specific RIPK1 inhibitor that does not inhibit IDO.[1][3][5] It shows over 1000-fold selectivity for RIPK1 against a large panel of other human kinases.[5]
-
Potency & Stability: Nec-1s is more potent (EC50 ≈ 50 nM) and more metabolically stable (in vivo half-life ≈ 60 min) than Nec-1 (EC50 ≈ 490 nM).[1][6]
-
Safety Profile: Nec-1s does not exhibit the paradoxical, low-dose sensitization to TNF-induced mortality that has been observed with Nec-1 and Nec-1i.[3]
The primary reason to use Nec-1 would be for comparison with historical data. For all new studies, Nec-1s is the recommended tool compound for specific RIPK1 inhibition.
Q4: I am using the RIPK3 inhibitor GSK'872 and observing increased apoptosis. Why is this happening?
A4: This phenomenon is described as a potential on-target toxicity. Some RIPK3 inhibitors, including GSK'872, can paradoxically trigger RIPK3-mediated apoptosis at concentrations higher than those required to inhibit necroptosis (typically around twice the EC50).[7] This highlights the complex role of RIPK3 in mediating different cell death pathways. When troubleshooting, it is crucial to perform a careful dose-response analysis and monitor markers for both apoptosis (e.g., cleaved caspase-3) and necroptosis (e.g., p-MLKL).
Q5: What are the known off-targets for common necroptosis inhibitors?
A5: The most well-characterized off-targets are for the necrostatin class and GSK's RIPK3 inhibitors. A summary is provided in the table below. It is critical to be aware of these when interpreting experimental data.
Data Presentation: Inhibitor Specificity and Off-Target Effects
| Inhibitor | Primary Target | Potency | Known Off-Targets / Confounding Activities | Key Considerations |
| Necrostatin-1 (Nec-1) | RIPK1 | EC50 = 490 nM[1] | Indoleamine 2,3-dioxygenase (IDO) [1][2][3], Ferroptosis Inhibition[4] | Off-target IDO activity confounds inflammation studies. Poor in vivo stability.[1] |
| Necrostatin-1s (Nec-1s) | RIPK1 | EC50 = 50 nM[1] | None well-characterized; highly selective[5] | Recommended tool compound. Does not inhibit IDO.[3] More potent and stable than Nec-1.[1] |
| Necrostatin-1i (Nec-1i) | N/A (Control) | Low | RIPK1 (at >10 µM)[1], IDO [3] | Not a reliable negative control due to residual RIPK1 and IDO inhibitory activity.[1][3] |
| GSK'872 | RIPK3 | IC50 = 1.3 nM[1] | RIPK2 (76% inhibition at 1 µM)[1] | Can induce on-target apoptosis at higher concentrations.[7] RIPK2 inhibition is relevant in inflammation models. |
Signaling Pathway Diagrams
Caption: The core necroptosis signaling pathway initiated by TNFα, highlighting the roles of RIPK1, RIPK3, and MLKL and the points of intervention for common inhibitors.
Troubleshooting Guides & Experimental Protocols
Guide 1: How to Validate an Unexpected Phenotype
If you observe an effect that is inconsistent with the known function of your inhibitor's primary target, it may be an off-target effect. This workflow helps confirm or rule out this possibility.
Caption: A logical workflow to troubleshoot and validate whether an observed experimental phenotype is an on-target or off-target effect of a necroptosis inhibitor.
Protocol 1: Confirming Necroptosis Pathway Inhibition via Western Blot
This protocol allows for the direct assessment of the phosphorylation status of key necroptosis signaling proteins.
Objective: To determine if an inhibitor is blocking the activation of RIPK1, RIPK3, and MLKL in a cellular model.
Materials:
-
Cells of interest (e.g., HT-29, L929)
-
Necroptosis-inducing cocktail (e.g., TNFα + Smac mimetic + z-VAD-fmk)
-
Necroptosis inhibitor (e.g., Nec-1s, GSK'872)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-phospho-RIPK3 (Ser227), anti-phospho-MLKL (Ser358)
-
Total protein antibodies for normalization: anti-RIPK1, anti-RIPK3, anti-MLKL, anti-GAPDH or β-actin
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Pre-treat cells with the desired concentrations of the necroptosis inhibitor (or DMSO vehicle control) for 1-2 hours.
-
Induction of Necroptosis: Add the necroptosis-inducing cocktail to the appropriate wells. A common positive control for necroptosis is a combination of TNFα (e.g., 20 ng/mL), a Smac mimetic (e.g., 100 nM), and a pan-caspase inhibitor like z-VAD-fmk (e.g., 20 µM).[8]
-
Incubation: Incubate for the required time to induce necroptosis (typically 4-8 hours, requires optimization).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-MLKL) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the chemiluminescent substrate.
-
-
Imaging and Analysis: Capture the signal using a digital imager. Strip and re-probe the blot for total protein and loading controls. Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.
Expected Result: A potent on-target inhibitor should significantly reduce the levels of p-RIPK1, p-RIPK3, and/or p-MLKL in stimulated cells compared to the vehicle-treated control.
Protocol 2: General Workflow for Kinase Inhibitor Selectivity Profiling
Objective: To determine the selectivity of a necroptosis inhibitor by screening it against a broad panel of kinases.
Methodology:
-
Assay Selection: Choose an appropriate biochemical assay format. Common formats include radiometric assays (which measure the incorporation of ³²P-ATP into a substrate) or fluorescence/luminescence-based assays (which measure ATP consumption, e.g., ADP-Glo).[9]
-
Panel Selection: Submit the compound to a commercial service or an in-house platform that offers a large kinase panel screen (e.g., >300 kinases, representing the human kinome).[9][10]
-
Primary Screen: Initially, the inhibitor is tested at a single high concentration (e.g., 1 or 10 µM) against the entire panel to identify potential "hits" (kinases inhibited above a certain threshold, e.g., >50% inhibition).
-
Dose-Response Analysis: For any identified hits, perform a follow-up dose-response experiment to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).
-
Data Analysis and Selectivity Calculation:
-
Compare the IC50 value for the primary target (e.g., RIPK1) to the IC50 values for any identified off-targets.
-
A selectivity index can be calculated by dividing the off-target IC50 by the on-target IC50. A higher index indicates greater selectivity.[9]
-
The results are often visualized as a "kinome map" to illustrate the inhibitor's selectivity across the kinase family tree.
-
Expected Result: A highly selective inhibitor like Nec-1s will show potent inhibition of its primary target with minimal activity against other kinases in the panel. An inhibitor with known off-targets, like Nec-1, will show significant inhibition of both RIPK1 and IDO (if included in the panel).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Necrostatin-1s | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Necrosis Inhibitor 3 (Nec-3) for HT-29 Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Necrosis inhibitor 3 (Nec-3) for use with the human colorectal adenocarcinoma cell line, HT-29. This guide includes detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure successful experimentation.
Quick Navigation:
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
Q1: What is this compound (Nec-3) and how does it work?
A1: this compound (Nec-3) is a small molecule inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3). RIPK3 is a key component of the necroptosis signaling pathway, a form of programmed necrotic cell death. By inhibiting the kinase activity of RIPK3, Nec-3 blocks the downstream phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL), which is essential for the execution of necroptosis.
Q2: Why use HT-29 cells to study necroptosis?
A2: HT-29 is a well-characterized human colorectal adenocarcinoma cell line that is known to be capable of undergoing necroptosis.[1][2] These cells express the necessary components of the necroptotic pathway, including RIPK1, RIPK3, and MLKL, making them a suitable model for studying the effects of necroptosis inhibitors like Nec-3.[1][3]
Q3: What is the typical starting concentration range for Nec-3 in HT-29 cells?
A3: While specific data for Nec-3 in HT-29 cells is limited, based on studies with other RIPK3 inhibitors like GSK'840 and necrostatin-1 (a RIPK1 inhibitor) in this cell line, a starting concentration range of 1 µM to 50 µM is recommended for initial dose-response experiments.[1][2]
Q4: How can I induce necroptosis in HT-29 cells for my experiment?
A4: A common and effective method to induce necroptosis in HT-29 cells is to treat them with a combination of Tumor Necrosis Factor-alpha (TNF-α), a Smac mimetic (e.g., BV6 or SM164), and a pan-caspase inhibitor (e.g., z-VAD-fmk).[1][2] The caspase inhibitor is crucial to block apoptosis and channel the cell death pathway towards necroptosis.
Q5: What are the best methods to measure the inhibition of necroptosis by Nec-3?
A5: Several methods can be employed to quantify the inhibitory effect of Nec-3 on necroptosis:
-
Cell Viability Assays: MTT, MTS, or CellTiter-Glo assays measure the metabolic activity of viable cells. An increase in viability in the presence of Nec-3 compared to the induced control indicates inhibition of cell death.
-
Cytotoxicity Assays: Lactate dehydrogenase (LDH) release assays measure the leakage of LDH from cells with compromised membrane integrity, a hallmark of necrosis. A decrease in LDH release with Nec-3 treatment signifies protection from necroptosis.
-
Fluorescent Microscopy/Flow Cytometry: Using dyes like Propidium Iodide (PI) or 7-AAD, which only enter cells with damaged membranes, allows for the direct visualization and quantification of necrotic cells.
-
Western Blotting: Analyzing the phosphorylation status of key necroptosis proteins like RIPK1, RIPK3, and MLKL can confirm the mechanism of action of Nec-3. Inhibition of necroptosis should correlate with a decrease in the phosphorylated forms of these proteins.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low induction of necroptosis in control wells. | 1. Suboptimal concentration of TNF-α, Smac mimetic, or z-VAD-fmk. 2. HT-29 cells have low passage number and are less sensitive. 3. Incorrect cell seeding density. | 1. Titrate the concentration of each inducing agent. A common starting point is 10-100 ng/mL TNF-α, 100-1000 nM Smac mimetic, and 20-50 µM z-VAD-fmk. 2. Use HT-29 cells that have been passaged several times, as sensitivity to necroptosis induction can vary. 3. Ensure a consistent and optimal seeding density (e.g., 1-2 x 10^4 cells/well in a 96-well plate). |
| High background cell death in untreated wells. | 1. Cells are overgrown or stressed. 2. Contamination of cell culture. 3. Toxicity from the vehicle (e.g., DMSO). | 1. Do not let cells become over-confluent before seeding for the experiment. 2. Regularly check for microbial contamination. 3. Ensure the final concentration of the vehicle is low (typically ≤ 0.1%) and include a vehicle-only control. |
| Inconsistent results between replicate wells. | 1. Uneven cell seeding. 2. Pipetting errors. 3. Edge effects in the microplate. | 1. Ensure a single-cell suspension before seeding and mix gently before aliquoting. 2. Use calibrated pipettes and be consistent with pipetting technique. 3. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity. |
| Nec-3 does not inhibit necroptosis at expected concentrations. | 1. Nec-3 degradation or instability. 2. Incorrect concentration calculation. 3. The observed cell death is not necroptotic. | 1. Prepare fresh stock solutions of Nec-3 in a suitable solvent like DMSO and store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. 2. Double-check all calculations for dilutions. 3. Confirm the cell death pathway by running controls without the caspase inhibitor (to check for apoptosis) and by performing western blots for phosphorylated necroptosis markers. |
| High variability in Western blot results for p-RIPK3/p-MLKL. | 1. Timing of cell lysis is not optimal. 2. Inefficient protein extraction. 3. Phosphatase activity during sample preparation. | 1. Perform a time-course experiment to determine the peak of protein phosphorylation after necroptosis induction. 2. Use a lysis buffer containing strong detergents and protease/phosphatase inhibitors. 3. Keep samples on ice at all times and add phosphatase inhibitors to the lysis buffer immediately before use. |
Experimental Protocols
Protocol 1: Determination of Optimal Nec-3 Concentration using a Cell Viability Assay
This protocol outlines a dose-response experiment to determine the half-maximal effective concentration (EC50) of Nec-3 for the inhibition of TNF-α-induced necroptosis in HT-29 cells using an MTT assay.
Materials:
-
HT-29 cells
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (Nec-3)
-
Tumor Necrosis Factor-alpha (TNF-α, human recombinant)
-
Smac mimetic (e.g., BV6)
-
z-VAD-fmk (pan-caspase inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture HT-29 cells to 70-80% confluency.
-
Trypsinize and resuspend the cells in complete culture medium.
-
Seed the cells in a 96-well plate at a density of 1.5 x 10^4 cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Nec-3 Pre-treatment:
-
Prepare a serial dilution of Nec-3 in complete culture medium. A suggested range is 0.1 µM to 100 µM.
-
Carefully remove the medium from the wells.
-
Add 50 µL of the diluted Nec-3 to the respective wells. Include a "no Nec-3" control.
-
Incubate for 1-2 hours at 37°C.
-
-
Induction of Necroptosis:
-
Prepare a 2X induction cocktail containing TNF-α (e.g., 40 ng/mL), Smac mimetic (e.g., 200 nM), and z-VAD-fmk (e.g., 40 µM) in complete culture medium.
-
Add 50 µL of the 2X induction cocktail to all wells except the "untreated control" wells.
-
To the "untreated control" wells, add 50 µL of complete culture medium.
-
Incubate for 24-48 hours at 37°C.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of Nec-3 relative to the untreated control.
-
Plot the percentage of cell viability against the log of the Nec-3 concentration.
-
Determine the EC50 value from the dose-response curve.
-
Data Presentation
Table 1: Example Data for Nec-3 Dose-Response Experiment
| Nec-3 Conc. (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Untreated) | 1.25 ± 0.08 | 100% |
| 0 (Induced) | 0.35 ± 0.05 | 28% |
| 0.1 | 0.40 ± 0.06 | 32% |
| 1 | 0.65 ± 0.07 | 52% |
| 10 | 1.10 ± 0.09 | 88% |
| 50 | 1.20 ± 0.08 | 96% |
| 100 | 1.22 ± 0.07 | 98% |
Signaling Pathways
Necroptosis Signaling Pathway and Inhibition by Nec-3
The diagram below illustrates the key steps in the TNF-α-induced necroptosis pathway and the point of inhibition by Nec-3.
References
- 1. Differential roles of RIPK1 and RIPK3 in TNF-induced necroptosis and chemotherapeutic agent-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Necrostatin-1 reduces intestinal inflammation and colitis-associated tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Induction Mechanism of Ferroptosis, Necroptosis, and Pyroptosis in Inflammatory Bowel Disease, Colorectal Cancer, and Intestinal Injury - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Necrosis Inhibitor Solubility and Handling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with necroptosis inhibitors, focusing on common solubility issues.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving my necrosis inhibitor. What are the recommended solvents?
A1: The optimal solvent for a necrosis inhibitor depends on its specific chemical properties. For many common small molecule necroptosis inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent. For example, Necrosis Inhibitor, IM-54, is soluble in DMSO at 100 mg/mL and in methanol at 10 mg/mL[1]. Necrosulfonamide is also highly soluble in fresh DMSO at 92 mg/mL but is insoluble in water and ethanol[2]. It is crucial to use fresh, anhydrous DMSO, as moisture can significantly reduce the solubility of some compounds[2]. Always refer to the manufacturer's datasheet for your specific inhibitor.
Q2: My inhibitor precipitated out of solution when I added it to my aqueous cell culture medium. How can I prevent this?
A2: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds dissolved in organic solvents like DMSO. Here are a few troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid solvent toxicity and precipitation.
-
Serial Dilutions: Prepare intermediate dilutions of your stock solution in a solvent compatible with both your stock and final medium before the final dilution into the aqueous buffer or medium.
-
Vortexing/Mixing: Add the inhibitor solution to the aqueous medium dropwise while vortexing or gently mixing to facilitate rapid and even dispersion.
-
Temperature: Pre-warming the aqueous medium to the experimental temperature (e.g., 37°C) can sometimes improve solubility.
Q3: What is the recommended storage condition for necrosis inhibitor stock solutions?
A3: Once reconstituted, it is best to aliquot your stock solution into single-use volumes and store them frozen at -20°C to prevent repeated freeze-thaw cycles[1]. Stock solutions are generally stable for up to 6 months under these conditions[1]. Protect the solutions from light[1].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inhibitor does not fully dissolve in the primary solvent. | 1. Incorrect solvent used.2. Solvent is not fresh or is of low purity (e.g., contains water).3. Concentration is too high. | 1. Consult the manufacturer's datasheet for the recommended solvent.2. Use fresh, anhydrous, high-purity solvent. For compounds sensitive to moisture, use fresh DMSO[2].3. Try dissolving at a lower concentration. Gentle warming or sonication may also help, but check for compound stability at higher temperatures. |
| Precipitation occurs after dilution in aqueous media. | 1. Low aqueous solubility of the compound.2. Final solvent concentration is too high.3. Inadequate mixing during dilution. | 1. Perform serial dilutions. Consider using a co-solvent if compatible with your experimental system.2. Keep the final concentration of the organic solvent (e.g., DMSO) as low as possible, ideally <0.5%.3. Add the stock solution dropwise to the aqueous medium while vortexing. |
| Inconsistent experimental results. | 1. Degradation of the inhibitor due to improper storage.2. Repeated freeze-thaw cycles of the stock solution. | 1. Store stock solutions at -20°C or -80°C as recommended. Protect from light.2. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles[1]. |
Quantitative Solubility Data
The following table summarizes the solubility of two common necroptosis inhibitors.
| Inhibitor | Solvent | Solubility |
| Necrosis Inhibitor, IM-54 | DMSO | 100 mg/mL[1] |
| Methanol | 10 mg/mL[1] | |
| Necrosulfonamide | DMSO | 92 mg/mL (199.36 mM)[2] |
| Water | Insoluble[2] | |
| Ethanol | Insoluble[2] |
Experimental Protocols
Protocol for Preparing a Stock Solution of a Necrosis Inhibitor
This protocol provides a general guideline. Always consult the manufacturer's specific instructions for your compound.
Materials:
-
Necrosis inhibitor powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Pre-weighing: If not already pre-weighed, carefully weigh the desired amount of the inhibitor powder in a sterile microcentrifuge tube. Perform this in a chemical fume hood.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM or as per solubility data).
-
Dissolution: Vortex the solution for 1-2 minutes to ensure the inhibitor is completely dissolved. A brief sonication in a water bath can be used if necessary, but avoid overheating.
-
Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use sterile tubes. Label each tube clearly with the inhibitor name, concentration, date, and your initials. Store the aliquots at -20°C, protected from light[1].
Visualizations
Caption: Generalized necroptosis signaling pathway and targets of inhibitors.
References
Technical Support Center: Pan-Caspase and Necroptosis Inhibitor Combination
A Note on Terminology: The term "Necrosis inhibitor 3" (Nec-3) is not a standard designation in published scientific literature. This guide will focus on the widely studied and well-characterized necroptosis inhibitor, Necrostatin-1 (Nec-1) , which targets the receptor-interacting protein kinase 1 (RIPK1). The principles and troubleshooting advice provided here are likely applicable to other RIPK1 inhibitors used in combination with pan-caspase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of combining a pan-caspase inhibitor with a necroptosis inhibitor?
The primary goal of this combination is to dissect the specific cell death pathways active in an experimental system. By inhibiting both apoptosis (with a pan-caspase inhibitor like Z-VAD-FMK) and necroptosis (with an inhibitor like Necrostatin-1), researchers can determine if cell death is dependent on either of these pathways. If cells survive the combined treatment, it suggests that the observed cell death under specific stimuli is mediated by either apoptosis or necroptosis.
Q2: I've added a pan-caspase inhibitor to my cells to prevent apoptosis, but they are still dying. Why is this happening?
Inhibition of caspases, particularly caspase-8, can trigger a switch from apoptosis to an alternative programmed cell death pathway called necroptosis[1][2]. Caspase-8 normally cleaves and inactivates RIPK1 and RIPK3, key mediators of necroptosis. When caspase-8 is inhibited by a pan-caspase inhibitor, this suppression is lifted, allowing for the formation of the necrosome (a complex of RIPK1 and RIPK3), leading to necroptotic cell death[1][2]. Therefore, the cell death you are observing is likely necroptosis.
Q3: What are the typical working concentrations for Z-VAD-FMK and Necrostatin-1?
The optimal concentration of these inhibitors is cell-type and stimulus-dependent. It is crucial to perform a dose-response curve for your specific experimental setup. However, based on published studies, here are some commonly used concentration ranges:
| Inhibitor | Common Concentration Range | Notes |
| Z-VAD-FMK | 10-100 µM | A cell-permeable, irreversible pan-caspase inhibitor.[3][4] |
| Necrostatin-1 (Nec-1) | 10-100 µM | A specific inhibitor of RIPK1 kinase activity.[3][5][6] |
| Necrostatin-1s (Nec-1s) | 10-30 µM | A more stable and specific analog of Nec-1.[4] |
Q4: Can pan-caspase inhibitors and necroptosis inhibitors have off-target effects?
Yes, off-target effects are a possibility and should be considered. For example, Z-VAD-FMK has been reported to have effects independent of its caspase-inhibitory activity at higher concentrations. Necrostatin-1 can also have off-target effects, including the inhibition of indoleamine 2,3-dioxygenase (IDO)[7]. It is recommended to use the lowest effective concentration and include appropriate controls, such as an inactive version of the inhibitor (e.g., Nec-1i, though its inactivity can be context-dependent)[7].
Troubleshooting Guide
Issue 1: Unexpected or increased cell death after adding a pan-caspase inhibitor.
| Possible Cause | Troubleshooting Steps |
| Switch to Necroptosis: As mentioned in the FAQs, inhibiting caspases can induce necroptosis.[1][2] | - Confirm Necroptosis: Co-treat with a necroptosis inhibitor like Necrostatin-1. If cell death is rescued, it confirms the involvement of necroptosis. - Analyze Necroptosis Markers: Use Western blotting to check for the phosphorylation of RIPK1, RIPK3, and MLKL, which are key markers of necroptosis activation.[1][4] |
| Inhibitor Toxicity: High concentrations of inhibitors can be toxic to cells. | - Perform a Dose-Response Curve: Titrate the concentration of the pan-caspase inhibitor to find the lowest effective dose that inhibits apoptosis without causing significant toxicity. - Include a Vehicle Control: Always include a control with the solvent used to dissolve the inhibitor (e.g., DMSO) to rule out solvent-induced toxicity. |
| Induction of Autophagy: In some contexts, pan-caspase inhibitors can induce autophagic cell death. | - Assess Autophagy: Monitor the formation of autophagosomes using techniques like LC3-II conversion by Western blot or imaging. - Use Autophagy Inhibitors: Co-treat with an autophagy inhibitor like 3-methyladenine (3-MA) to see if it rescues cell death. |
Issue 2: Necroptosis inhibitor is not preventing cell death.
| Possible Cause | Troubleshooting Steps |
| Alternative Cell Death Pathway: The observed cell death may not be necroptosis. | - Explore Other Pathways: Consider the involvement of other cell death modalities like ferroptosis or pyroptosis. Use specific inhibitors for these pathways (e.g., Ferrostatin-1 for ferroptosis) to investigate their role.[8] - Confirm Apoptosis: Ensure that apoptosis is not the primary cell death pathway by co-treating with a pan-caspase inhibitor. |
| Ineffective Inhibitor Concentration: The concentration of the necroptosis inhibitor may be too low. | - Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration of the necroptosis inhibitor for your cell type and stimulus. |
| RIPK1-Independent Necroptosis: Some forms of necroptosis may be independent of RIPK1 kinase activity. | - Investigate Downstream Markers: Assess the involvement of downstream necroptosis mediators like RIPK3 and MLKL using genetic approaches (e.g., siRNA) or by analyzing their phosphorylation status. |
Quantitative Data Summary
The following tables summarize quantitative data from studies using combinations of pan-caspase inhibitors and Necrostatin-1.
Table 1: In Vitro Studies
| Cell Type | Stimulus | Pan-Caspase Inhibitor (Concentration) | Necroptosis Inhibitor (Concentration) | Outcome | Reference |
| Nucleus Pulposus Cells | Compression (1.0 MPa) | Z-VAD-FMK (20 µM) | Necrostatin-1 (20 µM) | Z-VAD-FMK enhanced necroptosis. The combination provided a more prominent role in blocking cell death compared to either inhibitor alone. | [1][9] |
| A549 (Human Lung Adenoma) | Methyl methanesulfonate (MMS) | Z-VAD-FMK (50 µM) | Necrostatin-1 (50 µM) | Necrostatin-1, but not Z-VAD-FMK, inhibited MMS-induced cell death. | [3] |
| HNSCC Cells (UMSCC-17A, MOC1) | Birinapant (SMAC mimetic) | Z-VAD-FMK | Necrostatin-1s | Z-VAD-FMK enhanced Birinapant-induced cell death, which was abrogated by Necrostatin-1s, indicating necroptosis. | [4] |
| Bone Marrow-Derived Macrophages (BMDMs) | LPS or poly I:C | zVAD (20 µM) | Necrostatin-1 (10 µM) | zVAD co-treatment with TLR ligands induced RIP1-dependent necroptosis, which was inhibited by Necrostatin-1. | [10] |
| HepG2 (Human Hepatocellular Carcinoma) | Tanshinone IIA | Z-VAD-FMK (20 µM) | Necrostatin-1 (50 µM) | Z-VAD-FMK recovered RIP1 expression reduced by Tan IIA, while Nec-1 recovered FLIP expression. Both inhibitors reduced MLKL oligomerization. | [11] |
Table 2: In Vivo Studies
| Animal Model | Injury Model | Pan-Caspase Inhibitor (Dose) | Necroptosis Inhibitor (Dose) | Outcome | Reference |
| Rats | Lung Ischemia Reperfusion | z-VAD-fmk (3 mg/kg, i.p.) | Necrostatin-1 (1 mg/kg, i.p.) | z-VAD-fmk upregulated RIP1 and RIP3. The combination of both inhibitors produced the optimal protective effect against lung injury. | [12][13] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for assessing cell viability by measuring the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-treat the cells with the desired concentrations of pan-caspase inhibitor and/or necroptosis inhibitor for 30 minutes to 1 hour. Include vehicle-only controls.
-
Stimulus Addition: Add the cell death-inducing stimulus to the appropriate wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the control (untreated) cells.
Protocol 2: Flow Cytometry for Apoptosis and Necroptosis Discrimination (Annexin V/Propidium Iodide Staining)
This method allows for the differentiation between viable, apoptotic, and necrotic/necroptotic cells.
-
Cell Treatment: Treat cells with the inhibitors and stimulus as described in Protocol 1 in a 6-well plate.
-
Cell Harvesting: After the incubation period, collect both the adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necroptotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blot for Key Signaling Proteins
This protocol is used to detect the activation of key proteins in the apoptosis and necroptosis pathways.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved Caspase-3, p-RIPK1, p-MLKL, and a loading control like GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Signaling Pathways
References
- 1. Synergistic Utilization of Necrostatin-1 and Z-VAD-FMK Efficiently Promotes the Survival of Compression-Induced Nucleus Pulposus Cells via Alleviating Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Protective Effects of Necrostatin-1 in Acute Pancreatitis: Partial Involvement of Receptor Interacting Protein Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synergistic Utilization of Necrostatin-1 and Z-VAD-FMK Efficiently Promotes the Survival of Compression-Induced Nucleus Pulposus Cells via Alleviating Mitochondrial Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pan-Caspase Inhibitor zVAD Induces Necroptotic and Autophagic Cell Death in TLR3/4-Stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Necrostatin-1 Synergizes the Pan Caspase Inhibitor to Attenuate Lung Injury Induced by Ischemia Reperfusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Necrostatin-1 Synergizes the Pan Caspase Inhibitor to Attenuate Lung Injury Induced by Ischemia Reperfusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Apoptosis Induction by RIPK3 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RIPK3 inhibitors. Our goal is to help you navigate the complexities of RIPK3 signaling and avoid the common pitfall of unintended apoptosis induction during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my RIPK3 inhibitor, which is supposed to prevent cell death, causing apoptosis?
A1: This is a known phenomenon for several RIPK3 kinase inhibitors.[1][2][3][4] The binding of certain inhibitors to the RIPK3 kinase domain can induce a conformational change in the protein. This change can expose the RIP homotypic interaction motif (RHIM) domain of RIPK3, facilitating its interaction with RIPK1.[2][3] This scaffolding function of RIPK3, independent of its kinase activity, can lead to the recruitment of FADD and pro-caspase-8, forming a death-inducing signaling complex (DISC)-like platform sometimes referred to as the "Ripoptosome".[1][4] The proximity of pro-caspase-8 molecules in this complex leads to their auto-activation and initiation of the apoptotic cascade.[1][5]
Q2: At what concentrations can I expect to see this off-target apoptosis?
A2: The induction of apoptosis is often concentration-dependent.[2][3] While lower concentrations of the inhibitor may effectively block necroptosis, higher concentrations can trigger apoptosis.[2][6] For example, some studies have shown that RIPK3 inhibitors like GSK'872 can induce apoptosis at concentrations approximately twice their EC50 values for necroptosis inhibition.[6] It is crucial to perform a dose-response curve for your specific cell line and experimental conditions to determine the optimal concentration that inhibits necroptosis without inducing significant apoptosis.
Q3: Are all RIPK3 inhibitors prone to causing apoptosis?
A3: Not necessarily, but it is a common characteristic of many current small molecule inhibitors that target the ATP-binding pocket.[1][2][3][6] The specific chemical structure of the inhibitor influences the conformational change it induces in RIPK3 and, consequently, its propensity to trigger apoptosis.[3] Newer generations of RIPK3 inhibitors are being developed to avoid this on-target toxicity by, for example, locking RIPK3 in an inactive conformation that does not favor the pro-apoptotic scaffolding function.[6][7]
Q4: How can I confirm that the cell death I'm observing is indeed apoptosis and not incomplete necroptosis inhibition?
A4: To confirm apoptosis, you should look for key apoptotic markers. The most definitive evidence is the cleavage and activation of caspase-8 and its downstream effector, caspase-3.[1] You can detect these by Western blot using antibodies specific for the cleaved forms of these caspases. Another hallmark of apoptosis is the externalization of phosphatidylserine on the cell surface, which can be detected by Annexin V staining followed by flow cytometry.[8] Concurrently, you should verify that necroptosis is inhibited by checking for the absence of phosphorylated MLKL (pMLKL), the executioner of necroptosis.[9]
Q5: Can the choice of cell line influence the likelihood of RIPK3 inhibitor-induced apoptosis?
A5: Yes, the cellular context is critical. The relative expression levels of RIPK1, RIPK3, caspase-8, and cFLIP can determine the cellular outcome.[10] Cell lines with high levels of RIPK3 may be more susceptible to inhibitor-induced apoptosis.[1] It is essential to characterize the expression of these key proteins in your experimental system.
Troubleshooting Guides
Problem 1: My RIPK3 inhibitor is inducing significant cell death, even at concentrations that should inhibit necroptosis.
| Possible Cause | Suggested Solution |
| Inhibitor concentration is too high. | Perform a detailed dose-response experiment. Start with a concentration at or below the reported IC50 for necroptosis inhibition and titrate upwards. Determine the therapeutic window where necroptosis is blocked without significant apoptosis induction. |
| The specific inhibitor has a high propensity for inducing apoptosis. | If possible, try a different RIPK3 inhibitor with a distinct chemical scaffold. Newer inhibitors are being designed to be less likely to cause apoptosis.[6][7] |
| The cell line is highly sensitive to RIPK3-mediated apoptosis. | Characterize the expression levels of RIPK1, RIPK3, and caspase-8 in your cells. Consider using a cell line with lower RIPK3 expression if feasible. Alternatively, co-treatment with a pan-caspase inhibitor like z-VAD-fmk can be used to confirm that the observed cell death is caspase-dependent, although this will not prevent the initial apoptotic signaling.[1] |
| Inaccurate assessment of cell death. | Use multiple, specific assays to differentiate between apoptosis and necroptosis. Combine a viability assay (e.g., CellTiter-Glo) with specific markers like cleaved caspase-3 (for apoptosis) and pMLKL (for necroptosis) analysis by Western blot. |
Problem 2: The RIPK3 inhibitor is not effectively blocking necroptosis.
| Possible Cause | Suggested Solution |
| Inhibitor concentration is too low. | Increase the concentration of the inhibitor. Refer to published data for effective concentrations in similar cell types. |
| Poor inhibitor solubility or stability. | Ensure the inhibitor is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in culture medium. Prepare fresh stock solutions regularly. Some compounds may precipitate in aqueous solutions, so check for crystals under a microscope.[11] |
| The necroptosis stimulus is too strong. | If using a potent stimulus like TNF-α in combination with a SMAC mimetic and a caspase inhibitor, consider reducing the concentration of the stimulating agents. |
| Cell line expresses a resistant form of RIPK3. | While rare, sequence your RIPK3 to ensure there are no mutations in the kinase domain that could affect inhibitor binding. |
| Incorrect timing of inhibitor addition. | Pre-incubate the cells with the RIPK3 inhibitor for a sufficient period (e.g., 1-2 hours) before adding the necroptosis-inducing stimulus to ensure the inhibitor has entered the cells and engaged its target. |
Quantitative Data on RIPK3 Inhibitors
The following table summarizes the potency of commonly used RIPK3 inhibitors. Note that cellular efficacy (EC50) can be significantly different from biochemical potency (IC50) and can vary between cell lines.
| Inhibitor | Target | Type | IC50 (in vitro) | EC50 (cellular) | Notes |
| GSK'872 | RIPK3 | Kinase Inhibitor | 1.3 nM[1][12][13] | ~100-1000 nM | Can induce apoptosis at higher concentrations.[14] Minimal cross-reactivity with most other kinases, but can inhibit RIPK2 at 1 µM.[12][15] |
| GSK'843 | RIPK3 | Kinase Inhibitor | 6.5 nM[1] | ~100-1000 nM | Similar to GSK'872, can induce apoptosis at higher concentrations.[1] |
| GSK'840 | RIPK3 | Kinase Inhibitor | 0.3 nM[1] | Potent in cellular assays | Also reported to induce apoptosis.[1] |
| Zharp-99 | RIPK3 | Kinase Inhibitor | More potent than GSK'872 in vitro[2] | 0.15 - 1.2 µM (in MEFs) | Reported to have a better safety profile regarding apoptosis induction at effective necroptosis-inhibiting concentrations.[2][3] |
| Dabrafenib | B-Raf, RIPK3 | Kinase Inhibitor | 0.25 µM (for RIPK3)[16] | Varies | An FDA-approved cancer drug with off-target RIPK3 inhibitory activity.[2][3] |
Experimental Protocols
Protocol 1: Western Blot for Detecting Phosphorylated RIPK3 and MLKL
This protocol is for assessing the inhibition of necroptosis by monitoring the phosphorylation status of RIPK3 and MLKL.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-pRIPK3 (S227), anti-RIPK3, anti-pMLKL (S358), anti-MLKL, anti-GAPDH or β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[17]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Dilute antibodies according to the manufacturer's recommendations.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Protocol 2: Detection of Caspase-8 Activation by Immunoprecipitation and Western Blot
This protocol is designed to detect the formation of the apoptotic complex involving RIPK3, RIPK1, FADD, and caspase-8.
Materials:
-
Cell lysis buffer for immunoprecipitation (e.g., Triton X-100 based buffer with protease and phosphatase inhibitors).
-
Antibody for immunoprecipitation (e.g., anti-FLAG for FLAG-tagged RIPK3, or anti-RIPK3).
-
Protein A/G magnetic beads or agarose beads.
-
Wash buffer.
-
Elution buffer or SDS-PAGE loading buffer.
-
Primary antibodies for Western blot: anti-RIPK1, anti-FADD, anti-caspase-8 (for both pro- and cleaved forms), anti-RIPK3.
Procedure:
-
Cell Lysis: Lyse cells as described in Protocol 1.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with beads for 30-60 minutes.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.
-
Add Protein A/G beads and incubate for another 2-4 hours.
-
-
Washing: Wash the beads 3-5 times with wash buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.
-
Western Blot: Analyze the eluted proteins by Western blot as described in Protocol 1, probing for RIPK1, FADD, and caspase-8 to see if they co-immunoprecipitated with RIPK3.
Visualizations
Caption: RIPK3 signaling duality: necroptosis vs. inhibitor-induced apoptosis.
Caption: Troubleshooting workflow for RIPK3 inhibitor experiments.
References
- 1. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 4. Scholars@Duke publication: RIP3 induces apoptosis independent of pronecrotic kinase activity. [scholars.duke.edu]
- 5. A RIPK3-Caspase 8 complex mediates atypical pro-IL-1β processing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-based design of potent and selective inhibitors targeting RIPK3 for eliminating on-target toxicity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-based design of potent and selective inhibitors targeting RIPK3 for eliminating on-target toxicity in vitro | Semantic Scholar [semanticscholar.org]
- 8. Frontiers | Combined Knockout of RIPK3 and MLKL Reveals Unexpected Outcome in Tissue Injury and Inflammation [frontiersin.org]
- 9. Characterization of RIPK3-mediated phosphorylation of the activation loop of MLKL during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalytic activity of the caspase-8-FLIPL complex inhibits RIPK3-dependent necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Necroptosis induced by RIPK3 requires MLKL but not Drp1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Salt-inducible kinases inhibitor HG-9-91-01 targets RIPK3 kinase activity to alleviate necroptosis-mediated inflammatory injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. nacalai.com [nacalai.com]
Technical Support Center: Troubleshooting Necroptosis Induction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during necroptosis induction experiments.
Troubleshooting Guide
Question: Why am I not observing any or very low levels of cell death after inducing necroptosis with TNF-α, a Smac mimetic, and Z-VAD-FMK (TSZ)?
Answer:
Several factors could contribute to the lack of necroptosis induction. Here's a systematic approach to troubleshoot this issue:
-
Cell Line Sensitivity and Protein Expression:
-
Low RIPK3 Expression: The expression of Receptor-Interacting Protein Kinase 3 (RIPK3) is crucial for necroptosis, and its absence is a common reason for resistance.[1][2][3] Some cancer cell lines, for instance, have been shown to have significantly decreased levels of RIPK1 and RIPK3.[1][3]
-
Action: Confirm the protein expression levels of key necroptosis mediators (RIPK1, RIPK3, and MLKL) in your cell line by Western blot.[4] If RIPK3 expression is low or absent, consider using a different cell line known to be proficient in necroptosis (e.g., HT-29, L929) or transfecting your cells to express RIPK3.[1]
-
-
Functional Caspase-8: Active caspase-8 can cleave and inactivate RIPK1 and RIPK3, thereby inhibiting necroptosis and promoting apoptosis.[4]
-
Action: Ensure that the pan-caspase inhibitor, Z-VAD-FMK, is used at an effective concentration to completely block caspase activity. You can verify this by assessing caspase-8 activity.
-
-
-
Reagent Concentration and Quality:
-
Suboptimal Concentrations: The optimal concentrations of TNF-α, Smac mimetics, and Z-VAD-FMK can be cell-type dependent.[5][6]
-
Action: Perform a dose-response experiment to determine the optimal concentration of each reagent for your specific cell line. Titrate TNF-α in a range of 1-100 ng/mL.[6]
-
-
Reagent Integrity: Reagents can degrade over time, losing their activity.
-
Action: Use fresh or properly stored aliquots of all reagents.
-
-
-
Experimental Conditions:
-
Cell Confluency: Cell density can influence signaling pathways and the cellular response to stimuli.[7][8][9]
-
Incubation Time: The kinetics of necroptosis can vary between cell lines.
-
Action: Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) to identify the optimal endpoint for observing cell death and signaling events like MLKL phosphorylation.[5]
-
-
-
Confirmation of Pathway Activation:
Question: My cells are dying, but I'm not sure if it's necroptosis or apoptosis. How can I distinguish between the two?
Answer:
It is critical to differentiate between necroptosis and apoptosis to ensure you are studying the intended cell death pathway. Here are key methods for distinction:
-
Use of Specific Inhibitors:
-
Necroptosis Inhibitors:
-
Apoptosis Inhibitor:
-
Z-VAD-FMK: A pan-caspase inhibitor. If cell death is blocked by Z-VAD-FMK, it is likely apoptotic.[10]
-
-
Action: Treat your cells with the necroptosis inducer in the presence and absence of these inhibitors. A reduction in cell death with necroptosis inhibitors and not with Z-VAD-FMK confirms necroptosis.
-
-
Biochemical Markers:
-
Western Blotting:
-
Caspase Activity Assays:
-
-
Morphological Analysis:
-
Necroptosis: Characterized by cell swelling, rounding up, and eventual plasma membrane rupture.[5]
-
Apoptosis: Characterized by cell shrinkage, membrane blebbing, and the formation of apoptotic bodies.
-
Action: Observe cell morphology using light microscopy or imaging flow cytometry.
-
Question: I'm having trouble detecting phosphorylated MLKL or MLKL oligomers by Western blot. What could be the issue?
Answer:
Detecting the activated forms of MLKL can be challenging. Here are some troubleshooting tips:
-
Antibody and Western Blotting Technique:
-
Antibody Specificity: Ensure you are using an antibody that is validated for detecting the phosphorylated form of MLKL in your species of interest.
-
Phosphatase Inhibitors: It is crucial to include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation state of proteins.
-
Loading Controls: Use total MLKL and a housekeeping protein (e.g., β-actin, GAPDH) as loading controls.
-
Positive Control: Include a positive control sample, such as lysates from a cell line known to undergo robust necroptosis (e.g., TSZ-treated HT-29 cells).[14]
-
-
Detection of MLKL Oligomers:
-
Non-Reducing SDS-PAGE: MLKL oligomers are often linked by disulfide bonds, so it is essential to run the samples under non-reducing conditions (i.e., without β-mercaptoethanol or DTT in the sample buffer).[12][13]
-
Sample Preparation: Follow a specific protocol for preparing lysates for non-reducing gels to preserve the oligomeric structures.[12]
-
-
Timing of the Experiment:
-
Kinetics of Phosphorylation and Oligomerization: These events are transient.
-
Action: Perform a time-course experiment to capture the peak of MLKL phosphorylation and oligomerization.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the standard inducers for necroptosis? A1: The most common method for inducing necroptosis in many cell lines is a combination of Tumor Necrosis Factor-alpha (TNF-α), a Smac mimetic (which antagonizes inhibitor of apoptosis proteins, IAPs), and a pan-caspase inhibitor like Z-VAD-FMK (TSZ).[20][21] This combination blocks the apoptotic pathway and shunts the signaling towards necroptosis.
Q2: Can all cell lines undergo necroptosis? A2: No, the ability of a cell line to undergo necroptosis is highly dependent on the expression and functional activity of the core necroptosis machinery, particularly RIPK3.[1][2][3] Many cancer cell lines have downregulated or absent RIPK3 expression and are therefore resistant to necroptosis.[1][2]
Q3: What are the key proteins in the necroptosis signaling pathway? A3: The core signaling proteins are Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-Like (MLKL).[22] Upon stimulation, RIPK1 and RIPK3 form a complex called the necrosome, leading to the phosphorylation and activation of MLKL, which then oligomerizes and translocates to the plasma membrane to execute cell death.[22]
Q4: What is the role of caspase-8 in necroptosis? A4: Caspase-8 is a critical negative regulator of necroptosis.[4] In its active form, caspase-8 can cleave and inactivate RIPK1 and RIPK3, thus preventing the formation of the necrosome and promoting apoptosis. Inhibition of caspase-8 is often necessary to induce necroptosis experimentally.[4]
Q5: How can I confirm that my necroptosis inhibitors are working? A5: You can validate the activity of your inhibitors by observing a dose-dependent reduction in cell death in your necroptosis assay. Additionally, you can perform a Western blot to confirm that the inhibitors are blocking their respective targets. For example, Necrostatin-1 should inhibit the autophosphorylation of RIPK1, and GSK'872 should prevent the phosphorylation of MLKL by RIPK3.
Quantitative Data Summary
Table 1: Typical Concentration Ranges of Reagents for Necroptosis Induction
| Reagent | Cell Line Example | Typical Concentration | Reference |
| TNF-α | Jurkat T-cells | 100 ng/mL | [6] |
| TNF-α | Hoxb8-derived macrophages | 100 ng/mL | [6] |
| TNF-α | Cholangiocarcinoma cells | 10 ng/mL | [5] |
| Smac mimetic (SM-164) | Cholangiocarcinoma cells | 10 nM | [5] |
| Smac mimetic (Birinapant) | Head and Neck Squamous Carcinoma cells | Varies (check literature) | [21] |
| Z-VAD-FMK | Hoxb8-derived macrophages | 20 µM | [6] |
| Z-VAD-FMK | Cholangiocarcinoma cells | 20 µM | [5] |
Table 2: Commonly Used Inhibitors for Necroptosis Pathway Validation
| Inhibitor | Target | Typical Concentration | Reference |
| Necrostatin-1 (Nec-1) | RIPK1 | 60 µM | [6] |
| GSK'872 | RIPK3 | 10 µM | [4] |
| Necrosulfonamide (NSA) | Human MLKL | 1 µM | [4] |
Experimental Protocols
Protocol 1: Induction of Necroptosis in Cell Culture
-
Cell Seeding: Seed cells in a suitable culture plate to achieve 60-80% confluency on the day of the experiment.
-
Pre-treatment (optional but recommended): Pre-treat cells with the pan-caspase inhibitor Z-VAD-FMK (e.g., 20 µM) for 30 minutes to 2 hours to ensure complete inhibition of caspase activity.[5][6]
-
Induction: Add the Smac mimetic (e.g., 10 nM SM-164) and TNF-α (e.g., 10-100 ng/mL) to the cell culture medium.
-
Incubation: Incubate the cells for a predetermined duration (e.g., 4-24 hours) at 37°C in a CO2 incubator.
-
Assessment of Cell Death: Analyze cell viability using methods such as propidium iodide (PI) staining followed by flow cytometry, or by measuring ATP levels.
Protocol 2: Western Blot for Phosphorylated MLKL (pMLKL)
-
Cell Lysis: After necroptosis induction, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated MLKL overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed for total MLKL and a loading control.
Protocol 3: Co-Immunoprecipitation of RIPK1 and RIPK3
-
Cell Lysis: Lyse cells undergoing necroptosis with a non-denaturing lysis buffer (e.g., 0.2% NP-40 in Tris-buffered saline) containing protease and phosphatase inhibitors.[23]
-
Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-RIPK1 antibody overnight at 4°C on a rotator.
-
Bead Capture: Add protein A/G agarose beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the immunoprecipitated samples by Western blot using antibodies against RIPK3 and RIPK1.
Visualizations
Caption: Necroptosis signaling pathway induced by TNF-α.
Caption: Troubleshooting workflow for inconsistent necroptosis induction.
Caption: Logical relationships of potential causes for failed necroptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Epigenetic Regulation of RIP3 Suppresses Necroptosis and Increases Resistance to Chemotherapy in NonSmall Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential roles of RIPK1 and RIPK3 in TNF-induced necroptosis and chemotherapeutic agent-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Key necroptotic proteins are required for Smac mimetic-mediated sensitization of cholangiocarcinoma cells to TNF-α and chemotherapeutic gemcitabine-induced necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optogenetic Induction of Pyroptosis, Necroptosis, and Apoptosis in Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Smac Mimetic Bypasses Apoptosis Resistance in FADD- or Caspase-8-Deficient Cells by Priming for Tumor Necrosis Factor α-Induced Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for measuring the caspase-8 activity at the DED filaments in adherent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bosterbio.com [bosterbio.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. file.elabscience.com [file.elabscience.com]
- 19. promega.com [promega.com]
- 20. egfp-sarna.com [egfp-sarna.com]
- 21. biorxiv.org [biorxiv.org]
- 22. The double-edged functions of necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Receptor-Interacting Protein Kinases 1 and 3, and Mixed Lineage Kinase Domain-Like Protein Are Activated by Sublytic Complement and Participate in Complement-Dependent Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Necrosis Inhibitor 3 (Nec-3)
Welcome to the technical support center for Necrosis Inhibitor 3 (Nec-3). This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the use of Nec-3 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of Nec-3 in cell culture media?
There is limited published data directly quantifying the stability of this compound (Nec-3) in common cell culture media such as DMEM or RPMI-1640. However, studies on analogs of Nec-3 suggest that it may have limited metabolic stability. For instance, a tricyclic analog of Nec-3 demonstrated a short half-life of approximately 8.2 minutes in the presence of mouse liver microsomes. This suggests that the compound can be rapidly metabolized, which may also affect its stability in cell culture, especially in the presence of serum containing metabolic enzymes.
Due to the lack of direct stability data in cell culture media, it is highly recommended to empirically determine the stability of Nec-3 under your specific experimental conditions (i.e., your cell line, media formulation, serum concentration, and incubation time).
Q2: How does the stability of Nec-3 compare to other necroptosis inhibitors like Necrostatin-1 (Nec-1)?
Necrostatin-1 (Nec-1) is a more extensively studied inhibitor of RIPK1, the target of Nec-3. While specific comparative stability data in cell culture media is scarce, a more stable version of Nec-1, known as Necrostatin-1s (Nec-1s), has been developed to have an improved half-life of about 1 hour and greater specificity.[1] The development of more stable analogs for both Nec-1 and Nec-3 highlights the potential for stability issues with the parent compounds.
Q3: Can I use Nec-3 in serum-containing media?
Yes, Nec-3 can be used in media containing Fetal Bovine Serum (FBS). However, the presence of serum may impact its stability due to the enzymatic activity within the serum. It is crucial to validate the effective concentration and duration of action of Nec-3 in your specific serum-containing medium.
Q4: What are the recommended storage conditions for Nec-3 stock solutions?
For long-term storage, it is advisable to store stock solutions of Nec-3, typically dissolved in a non-aqueous solvent like DMSO, at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. For daily use, a fresh dilution from the stock solution into your cell culture medium is recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no inhibition of necroptosis | Degradation of Nec-3: The compound may be unstable under your experimental conditions (e.g., long incubation times, high metabolic activity of cells). | 1. Determine the half-life of Nec-3 in your specific cell culture medium using the protocol provided below. 2. Replenish Nec-3: For long-term experiments, consider replenishing the media with fresh Nec-3 at regular intervals based on its determined stability. 3. Use a more stable analog: If available, consider using a more stable analog of Nec-3. |
| Incorrect concentration: The effective concentration of Nec-3 may be higher than anticipated due to degradation or non-specific binding. | 1. Perform a dose-response curve to determine the optimal concentration for your cell line and experimental setup. 2. Increase the initial concentration to compensate for potential degradation, based on stability data. | |
| Cell line resistance: The specific cell line may have mechanisms that render it less sensitive to Nec-3. | 1. Confirm target expression: Ensure your cells express RIPK1, the target of Nec-3. 2. Use a positive control: Include a cell line known to be sensitive to Nec-3-mediated inhibition of necroptosis. 3. Consider alternative inhibitors: Test other necroptosis inhibitors that target different points in the pathway (e.g., GSK'872 for RIPK3). | |
| Cell toxicity observed at expected effective concentrations | Off-target effects: At higher concentrations, Nec-3 may have off-target effects leading to cytotoxicity. | 1. Perform a dose-response curve to identify a non-toxic effective concentration. 2. Assess cell viability using a reliable method (e.g., MTT assay, trypan blue exclusion) in parallel with your necroptosis assay. 3. Ensure inhibitor purity: Use a high-purity source of Nec-3 to avoid contaminants that may cause toxicity. |
| Precipitation of Nec-3 in culture media | Poor solubility: The final concentration of Nec-3 in the aqueous culture medium may exceed its solubility limit, especially if the initial DMSO stock is not sufficiently diluted. | 1. Prepare fresh dilutions: Make fresh dilutions of Nec-3 in your culture medium for each experiment. 2. Vortex thoroughly: Ensure the inhibitor is well-mixed into the medium. 3. Do not store diluted solutions: Avoid storing Nec-3 in aqueous solutions for extended periods. Prepare it fresh from a DMSO stock right before use. |
Experimental Protocols
Protocol for Determining the Stability of Nec-3 in Cell Culture Media
This protocol outlines a general method to quantify the stability of Nec-3 in your specific cell culture medium using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
This compound (Nec-3)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with and without serum
-
HPLC-grade solvents (e.g., acetonitrile, water, formic acid)
-
HPLC-MS system
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes
Methodology:
-
Prepare Nec-3 Spiked Media:
-
Prepare a stock solution of Nec-3 in DMSO (e.g., 10 mM).
-
Spike pre-warmed cell culture medium (with and without your standard serum concentration) with the Nec-3 stock solution to achieve the final desired concentration (e.g., 10 µM).
-
Prepare a sufficient volume to collect samples at multiple time points.
-
-
Incubation:
-
Aliquot the Nec-3 spiked media into sterile microcentrifuge tubes for each time point.
-
Incubate the tubes at 37°C in a 5% CO2 incubator.
-
A typical time course could be 0, 2, 4, 8, 12, and 24 hours. The initial time point (t=0) serves as the 100% reference.
-
-
Sample Collection and Processing:
-
At each time point, remove an aliquot of the medium.
-
To stop any potential enzymatic degradation, immediately add a protein precipitation agent (e.g., 3 volumes of ice-cold acetonitrile).
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet precipitated proteins.
-
Transfer the supernatant to a new tube for HPLC-MS analysis.
-
-
HPLC-MS Analysis:
-
Develop an HPLC-MS method to separate and detect Nec-3. This will involve optimizing the mobile phase, gradient, and mass spectrometry parameters for your specific instrument.
-
Generate a standard curve using known concentrations of Nec-3 to quantify the amount remaining at each time point.
-
Analyze the collected samples and quantify the concentration of Nec-3.
-
-
Data Analysis:
-
Plot the concentration of Nec-3 versus time.
-
Calculate the half-life (t½) of Nec-3 in your cell culture medium by fitting the data to a first-order decay model.
-
Signaling Pathways and Workflows
TNF-α Induced Necroptosis Signaling Pathway
Caption: TNF-α induced necroptosis pathway and the inhibitory action of Nec-3.
Experimental Workflow for Assessing Nec-3 Stability
Caption: Workflow for determining the stability of Nec-3 in cell culture media.
References
Technical Support Center: Troubleshooting Western Blot for Phosphorylated MLKL
Welcome to the technical support center for troubleshooting Western blots for phosphorylated Mixed Lineage Kinase Domain-Like protein (pMLKL). This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during the detection of pMLKL.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you may encounter during your Western blot experiments for pMLKL.
Issue 1: No Signal or a Very Weak Signal for pMLKL
Question: I am not detecting any band for pMLKL, or the signal is extremely faint. What are the possible causes and solutions?
Answer: A lack of signal is a common issue in Western blotting and can stem from several factors throughout the experimental process.[1][2][3] Here is a breakdown of potential causes and how to address them:
| Possible Cause | Troubleshooting Solution |
| Low or No pMLKL Expression | Ensure your cell or tissue model expresses MLKL and that the necroptosis pathway has been adequately stimulated. It is recommended to use a positive control, such as lysates from cells treated with a known necroptosis inducer (e.g., TNF-α, SM-164, and Z-VAD-FMK for human cells; mTNF-α for mouse cells).[4][5] For some tissues, the level of necroptosis might be low, making detection difficult without enrichment.[6] |
| Inefficient Protein Extraction and Sample Preparation | Use a lysis buffer containing protease and phosphatase inhibitors to prevent degradation of your target protein and removal of the phosphate group.[7][8] Ensure complete cell lysis and accurate protein quantification. A recommended protein load for whole-cell extracts is at least 20-30 µg per lane; for tissues where pMLKL may be less abundant, loading up to 100 µg may be necessary.[7] |
| Poor Protein Transfer | Verify successful protein transfer from the gel to the membrane by staining the membrane with Ponceau S after transfer.[1][9] Optimize transfer conditions (time, voltage/amperage) based on the molecular weight of MLKL (~54 kDa). For smaller proteins, consider using a membrane with a smaller pore size (0.2 µm) to prevent "blow-through".[10] |
| Suboptimal Antibody Concentrations | The concentrations of both the primary and secondary antibodies are critical. Titrate your primary antibody to find the optimal dilution. If the signal is weak, try increasing the antibody concentration or extending the incubation time (e.g., overnight at 4°C).[1][11] Similarly, optimize the secondary antibody concentration. |
| Inactive Antibody | Ensure your primary antibody is validated for Western blotting and is specific for the phosphorylated form of MLKL at the correct site (e.g., Ser358 in human, Ser345 in mouse).[4][5] Store antibodies according to the manufacturer's instructions to maintain their activity. Avoid repeated freeze-thaw cycles. |
| Inactive Detection Reagents | Ensure your ECL substrate has not expired and is sensitive enough to detect your protein. If using an HRP-conjugated secondary antibody, avoid using buffers containing sodium azide, as it irreversibly inhibits HRP.[9][12] |
Issue 2: High Background on the Western Blot
Question: My Western blot for pMLKL shows high background, making it difficult to see a specific band. How can I reduce the background?
Answer: High background can obscure your specific signal and can be caused by several factors related to blocking, antibody concentrations, and washing steps.[1][8][13]
| Possible Cause | Troubleshooting Solution |
| Insufficient Blocking | Blocking prevents non-specific binding of antibodies to the membrane. Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent.[13][14] While 5% non-fat dry milk is common, for some phospho-antibodies, 5% Bovine Serum Albumin (BSA) in TBST may be preferable to reduce background, as milk contains phosphoproteins like casein.[7][8] |
| Primary Antibody Concentration Too High | An excessively high concentration of the primary antibody can lead to non-specific binding and high background.[1][14] Optimize the antibody concentration by performing a titration. |
| Secondary Antibody Cross-Reactivity or High Concentration | The secondary antibody may be binding non-specifically.[8] Run a control lane with only the secondary antibody to check for non-specific binding. Use a pre-adsorbed secondary antibody to minimize cross-reactivity. Also, ensure the secondary antibody is used at the recommended dilution. |
| Inadequate Washing | Insufficient washing will not remove all unbound antibodies, leading to high background.[1][7] Increase the number and duration of your wash steps (e.g., 3-4 washes of 5-10 minutes each) with a buffer containing a detergent like Tween-20 (e.g., TBST). |
| Membrane Drying Out | Allowing the membrane to dry out at any stage can cause irreversible, blotchy background. Ensure the membrane is always submerged in buffer during incubation and washing steps.[13] |
| Contaminated Buffers or Equipment | Use freshly prepared, filtered buffers. Ensure that all equipment, including gel tanks and transfer apparatus, is clean.[15] |
Issue 3: Multiple or Non-Specific Bands
Question: I am seeing multiple bands on my Western blot for pMLKL, and I'm not sure which one is the correct band. What could be the reason for this?
Answer: The presence of unexpected bands can be due to protein degradation, post-translational modifications, or non-specific antibody binding.[2][13]
| Possible Cause | Troubleshooting Solution |
| Protein Degradation | If you see bands at a lower molecular weight than expected for pMLKL (~54 kDa), it could be due to protein degradation. Always use fresh samples and consistently add protease and phosphatase inhibitors to your lysis buffer.[7][8] |
| Non-Specific Antibody Binding | The primary antibody may be cross-reacting with other proteins. Optimize the primary antibody concentration and blocking conditions.[13][14] You can perform a peptide blocking experiment to confirm the specificity of your antibody.[16] |
| Post-Translational Modifications or Splice Variants | MLKL can undergo other post-translational modifications, or there may be different splice variants, which could result in bands of different molecular weights.[13] Consult the literature and antibody datasheets for information on known isoforms or modifications. |
| Multimerization | Upon activation, MLKL can form oligomers.[17][18] Under non-reducing or partially-reducing conditions, these multimers might not fully dissociate, leading to higher molecular weight bands. Ensure your samples are adequately denatured by boiling in sample buffer with a reducing agent like DTT or β-mercaptoethanol. |
Quantitative Data Summary
| Protein | Species | Phosphorylation Site | Predicted Molecular Weight | Recommended Primary Antibody Dilution (Western Blot) |
| MLKL/pMLKL | Human | Ser358 | ~54 kDa | 1:1000 |
| MLKL/pMLKL | Mouse | Ser345 | ~54 kDa | 1:1000 |
Note: Optimal antibody dilutions should be determined empirically by the user.
Experimental Protocols
Detailed Protocol for Western Blotting of pMLKL
This protocol provides a general framework. Specific details may need to be optimized for your particular cell or tissue type and antibodies.
1. Sample Preparation (Cell Lysates) a. Culture cells to the desired confluency and treat with appropriate stimuli to induce necroptosis (e.g., for HT-29 cells: 20 µM Z-VAD-FMK for 30 min, followed by 20 ng/mL hTNF-α and 100 nM SM-164 for 7 hours).[4] b. Place the cell culture dish on ice and wash the cells with ice-cold PBS. c. Aspirate PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail. d. Scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 15-30 minutes with periodic vortexing. f. Centrifuge at ~14,000 x g for 15 minutes at 4°C. g. Transfer the supernatant (protein lysate) to a fresh tube and determine the protein concentration using a standard protein assay (e.g., BCA assay). h. Add 4X Laemmli sample buffer to the lysate to a final concentration of 1X and boil at 95-100°C for 5-10 minutes.
2. SDS-PAGE and Protein Transfer a. Load 20-50 µg of protein per well into a 10% or 12% SDS-polyacrylamide gel. Include a pre-stained molecular weight marker. b. Run the gel at an appropriate voltage until the dye front reaches the bottom. c. Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer is often recommended for better transfer efficiency.[11]
3. Immunoblotting a. After transfer, wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20). b. (Optional) Stain the membrane with Ponceau S to visualize protein bands and confirm transfer efficiency. Destain with TBST. c. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. d. Incubate the membrane with the primary antibody against pMLKL (e.g., anti-pMLKL Ser358 for human) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. e. Wash the membrane three times for 5-10 minutes each with TBST. f. Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA in TBST for 1 hour at room temperature. g. Wash the membrane three times for 10 minutes each with TBST.
4. Detection a. Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. b. Incubate the membrane with the ECL reagent for the recommended time (typically 1-5 minutes). c. Capture the chemiluminescent signal using a digital imager or X-ray film. Adjust the exposure time to obtain a strong signal without excessive background.[19]
Visualizations
Signaling Pathway, Experimental Workflow, and Troubleshooting
The following diagrams illustrate the necroptosis signaling pathway, the Western blot workflow, and a troubleshooting decision tree for pMLKL detection.
Caption: Necroptosis signaling pathway leading to MLKL phosphorylation.
Caption: Western blot workflow for pMLKL detection.
Caption: Troubleshooting decision tree for pMLKL Western blot.
References
- 1. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 2. biocompare.com [biocompare.com]
- 3. southernbiotech.com [southernbiotech.com]
- 4. Phospho-MLKL (Ser358) (D6H3V) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 5. Phospho-MLKL (Ser345) (D6E3G) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 6. Examining MLKL phosphorylation to detect necroptosis in murine mammary tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 9. arp1.com [arp1.com]
- 10. blog.addgene.org [blog.addgene.org]
- 11. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 12. sinobiological.com [sinobiological.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 15. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 16. Phospho-MLKL (Thr357) Antibody | Affinity Biosciences [affbiotech.com]
- 17. Necroptosis: MLKL Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biological events and molecular signaling following MLKL activation during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Reducing Variability in In Vivo Necroptosis Models
Welcome to the technical support center for researchers, scientists, and drug development professionals working with in vivo models of necroptosis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate sources of experimental variability, ensuring more robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in in vivo necroptosis models?
A1: Variability in in vivo necroptosis models can arise from several factors, broadly categorized as biological and procedural. Biological factors include the animal's genetic background (strain), sex, age, and microbiome.[1][2] Procedural factors encompass the specifics of the model induction, such as the dose and timing of inducing agents, surgical technique, and environmental conditions like housing and diet.[2][3]
Q2: How can I confirm that the cell death I'm observing is indeed necroptosis?
A2: Confirming necroptosis in vivo can be challenging due to the lack of highly specific biomarkers that distinguish it from other forms of cell death.[4] A multi-faceted approach is recommended. This includes biochemical analysis of key necroptotic markers like the phosphorylation of RIPK1, RIPK3, and MLKL.[5][6] Histological examination for necrotic morphology and the use of genetically modified animal models (e.g., RIPK3 or MLKL knockout mice) are considered the gold standard for confirming the involvement of the necroptotic pathway.[5] Pharmacological inhibition with agents like Necrostatin-1 (an inhibitor of RIPK1 kinase activity) can also provide evidence for the involvement of necroptosis.[7]
Q3: What are the key considerations when choosing an animal model for studying necroptosis?
A3: The choice of model depends on the research question.
-
TNF-induced Systemic Inflammatory Response Syndrome (SIRS): This model is useful for studying systemic inflammation and the role of TNF-alpha in inducing necroptosis.[8][9]
-
Cecal Ligation and Puncture (CLP): This is a widely used model of polymicrobial sepsis that mimics the clinical course of human sepsis and involves necroptosis.[3]
-
Ischemia-Reperfusion Injury (IRI): This model is relevant for studying necroptosis in the context of tissue damage caused by a temporary loss of blood supply, such as in stroke, myocardial infarction, or acute kidney injury.[10][11][12]
Q4: Can the gut microbiota influence the outcomes of my necroptosis experiments?
A4: Yes, the gut microbiota can significantly impact the inflammatory response and disease severity in models like TNF-induced SIRS and CLP.[2][13] Differences in the microbiome between animal facilities or even cages can contribute to variability. It is advisable to co-house animals or use littermates as controls to minimize this variability.
Troubleshooting Guides
Issue 1: High Variability in Readouts within the Same Experimental Group
| Potential Cause | Troubleshooting Steps |
| Inconsistent Surgical Technique (CLP & IRI) | - Standardize the procedure meticulously. For CLP, ensure the same length of cecum is ligated and the same size and number of punctures are made.[3][14][15][16] - For IRI, standardize the duration of ischemia and ensure consistent clamping of the renal pedicle or other vessel.[10][11][12] |
| Variable Animal Characteristics | - Use age- and sex-matched animals from a single supplier.[1] - Report the strain, sex, and age of the animals in all publications. |
| Differences in Gut Microbiota | - Co-house animals for a period before the experiment to normalize their gut microbiota.[2][13] |
| Inconsistent TNF-α Administration (SIRS) | - Ensure accurate and consistent dosing and administration route (e.g., intravenous).[8][17] |
| Variable Body Temperature (IRI) | - Maintain and monitor the core body temperature of the animals during and after surgery, as even slight variations can affect the extent of injury.[12][18] |
Issue 2: Difficulty Detecting Necroptosis Markers
| Potential Cause | Troubleshooting Steps |
| Inappropriate Sample Collection Time | - Perform a time-course experiment to determine the peak expression of necroptosis markers (e.g., pMLKL, pRIPK3) in your specific model.[11][19] |
| Low Abundance of Markers | - Use sensitive detection methods like immunoprecipitation followed by western blotting or immunohistochemistry with signal amplification.[5] |
| Poor Antibody Quality | - Validate antibodies for specificity and sensitivity using positive and negative controls (e.g., tissues from knockout animals). |
| Sample Degradation | - Process tissues immediately after collection or snap-freeze in liquid nitrogen and store at -80°C. Use protease and phosphatase inhibitors during sample preparation. |
Issue 3: Inconsistent Mortality Rates in Survival Studies
| Potential Cause | Troubleshooting Steps |
| Model Severity is Too High or Too Low (CLP) | - Adjust the ligation length and/or needle gauge to achieve the desired mortality rate. A longer ligation and larger needle gauge increase severity.[3][14][15][16] |
| Dose of TNF-α is Not Optimized (SIRS) | - Perform a dose-response study to determine the optimal dose of TNF-α that induces a consistent and sublethal or lethal phenotype, as required.[1][8] |
| Ischemia Time is Not Standardized (IRI) | - Precisely control the duration of ischemia, as small variations can significantly impact the extent of injury and subsequent mortality.[10][11][12] |
| Animal Strain Differences | - Be aware that different mouse strains have different susceptibilities to sepsis and inflammatory stimuli.[20] Use a consistent strain for all experiments. |
Quantitative Data on Sources of Variability
The following tables summarize quantitative data on how different experimental parameters can influence outcomes in common in vivo necroptosis models.
Table 1: Cecal Ligation and Puncture (CLP) Model Variability
| Parameter | Variation | Effect on Outcome | Reference |
| Cecal Ligation Length | 5% vs. 20% vs. 100% of total cecal length | Mortality at 96h: 20% vs. 88% vs. 100% | [3][15] |
| Serum IL-6 at 6h (pg/ml): ~1000 vs. ~1900 vs. ~4200 | [3][15] | ||
| Needle Gauge | 22G vs. 19G | Survival Rate: 100% vs. 55-60% | [16][21] |
| Animal Strain | C57BL/6 vs. BALB/c | Varies; BALB/c can be more susceptible to certain infections. | [20] |
| Necroptosis Marker | CLP vs. Sham | Increased plasma HMGB1 levels in CLP group over 24h. | [22] |
Table 2: Ischemia-Reperfusion Injury (IRI) - Renal Model Variability
| Parameter | Variation | Effect on Outcome | Reference |
| Ischemia Time | 18 min vs. 20 min vs. 22 min | Serum Creatinine at 24h: Progressive increase with longer ischemia. | [10] |
| 3h vs. 12h post-reperfusion | Peak pMLKL staining in proximal tubular cells at 12h. | [11][19] | |
| Body Temperature | 36-37°C vs. lower temperatures | Higher temperature can exacerbate injury. | [12][18] |
| Necroptosis Marker | IRI vs. Sham | Upregulation of Ripk3 and Mlkl mRNA expression post-IRI. | [23] |
| IRI in WT vs. Mlkl-ko mice | Reduced serum creatinine and tubular injury in Mlkl-ko mice at 24h. | [11] |
Table 3: TNF-induced Systemic Inflammatory Response Syndrome (SIRS) Variability
| Parameter | Variation | Effect on Outcome | Reference |
| TNF-α Dose | Dose-dependent | Higher doses lead to increased mortality. | [1][8] |
| Animal Strain | C57BL/6 vs. BALB/c | Strain-dependent differences in cytokine production (e.g., IL-6, IFN-gamma). | [20] |
| Genetic Background | WT vs. IFNAR-1-/- mice | IFNAR-1-/- mice are resistant to TNF-induced mortality. | [9] |
| Necroptosis Marker | TNF-α treatment | Increased circulating levels of damage-associated molecular patterns (DAMPs). | [24] |
Experimental Protocols
Protocol 1: TNF-induced Systemic Inflammatory Response Syndrome (SIRS)
This protocol describes the induction of SIRS in mice via intravenous injection of TNF-α.
-
Animal Preparation: Use 8-12 week old mice of a consistent strain (e.g., C57BL/6). Acclimatize animals to the facility for at least one week.
-
TNF-α Preparation: Reconstitute recombinant murine TNF-α in sterile, endotoxin-free phosphate-buffered saline (PBS). Prepare fresh on the day of the experiment.
-
Injection: Warm the mice under a heat lamp to dilate the tail veins. Inject the desired dose of TNF-α (e.g., 10-20 µ g/mouse ) in a volume of 100-200 µl into the lateral tail vein.[8][17]
-
Monitoring: Monitor the mice for signs of SIRS, including lethargy, piloerection, and changes in body temperature. For survival studies, monitor animals at regular intervals for up to 48 hours.
-
Sample Collection: At the desired time points, euthanize the mice and collect blood and tissues for analysis of necroptosis markers (e.g., pMLKL, pRIPK3), cytokines, and tissue damage.
Protocol 2: Cecal Ligation and Puncture (CLP)
This protocol details the surgical procedure for inducing polymicrobial sepsis in mice.
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Surgical Preparation: Shave the abdomen and disinfect the area with an antiseptic solution.
-
Laparotomy: Make a midline incision through the skin and abdominal wall to expose the peritoneal cavity.
-
Cecal Ligation: Exteriorize the cecum and ligate it with a silk suture at a predetermined distance from the distal end (e.g., 1 cm). The degree of ligation determines the severity of sepsis.[3][15]
-
Puncture: Puncture the ligated cecum once or twice with a needle of a specific gauge (e.g., 22G for moderate sepsis). Gently squeeze the cecum to express a small amount of fecal material.[16][21]
-
Closure: Return the cecum to the abdominal cavity and close the abdominal wall and skin with sutures or wound clips.
-
Fluid Resuscitation: Administer pre-warmed sterile saline subcutaneously to prevent dehydration.
-
Post-operative Care: Monitor the animals for signs of sepsis and provide analgesia as required.
Protocol 3: Ischemia-Reperfusion Injury (IRI) of the Kidney
This protocol describes the induction of acute kidney injury through transient unilateral renal ischemia.
-
Anesthesia and Surgical Preparation: Anesthetize the mouse and place it on a heating pad to maintain body temperature. Shave and disinfect the flank area.
-
Kidney Exposure: Make a flank incision to expose the kidney.
-
Ischemia: Carefully dissect the renal pedicle and clamp the renal artery and vein with a non-traumatic microvascular clamp for a defined period (e.g., 30-45 minutes).[10][11][12]
-
Reperfusion: Remove the clamp and visually confirm the restoration of blood flow to the kidney.
-
Closure: Close the muscle and skin layers with sutures.
-
Post-operative Care: Administer analgesics and monitor the animal for recovery.
-
Sample Collection: At the desired time points post-reperfusion, euthanize the mice and collect blood and kidneys for analysis of renal function (e.g., serum creatinine) and necroptosis markers.
Signaling Pathway and Experimental Workflow Diagrams
Caption: TNF-induced necroptosis signaling pathway.
Caption: General experimental workflow for in vivo necroptosis studies.
References
- 1. Immunopathologic Effects of Tumor Necrosis Factor Alpha in Murine Mycobacterial Infection Are Dose Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of RIPK1 or RIPK3 kinase activity post ischemia-reperfusion reduces the development of chronic kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sepsis modeling in mice: ligation length is a major severity factor in cecal ligation and puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Necroptosis, in vivo detection in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioradiations.com [bioradiations.com]
- 7. researchgate.net [researchgate.net]
- 8. Synergism of TNF-α and IFN-γ triggers inflammatory cell death, tissue damage, and mortality in SARS-CoV-2 infection and cytokine shock syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Type I interferon drives tumor necrosis factor–induced lethal shock - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dynamics of necroptosis in kidney ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dynamics of necroptosis in kidney ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Necroptosis and ferroptosis are alternative cell death pathways that operate in acute kidney failure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synergism of TNF-α and IFN-γ Triggers Inflammatory Cell Death, Tissue Damage, and Mortality in SARS-CoV-2 Infection and Cytokine Shock Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Sepsis modeling in mice: ligation length is a major severity factor in cecal ligation and puncture [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Inhibition of RIPK1 or RIPK3 kinase activity post ischemia-reperfusion reduces the development of chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Increase of core temperature affected the progression of kidney injury by repeated heat stress exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cytokine gene expression in innately susceptible BALB/c mice and relatively resistant C57BL/6 mice during infection with virulent Burkholderia pseudomallei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | Dynamics of necroptosis in kidney ischemia-reperfusion injury [frontiersin.org]
- 24. Pyroptosis versus necroptosis: similarities, differences, and crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Necrosis Inhibitors: GSK'872 vs. Necrosis Inhibitor 3
For Researchers, Scientists, and Drug Development Professionals
Necroptosis, a form of regulated cell death, has emerged as a critical pathway in various pathological conditions, including inflammatory diseases, neurodegeneration, and ischemia-reperfusion injury. This has spurred the development of small molecule inhibitors targeting key mediators of this pathway. This guide provides a detailed comparison of two potent necroptosis inhibitors, GSK'872 and Necrosis inhibitor 3, to aid researchers in selecting the appropriate tool for their studies.
Executive Summary
GSK'872 is a well-characterized, potent, and highly selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), a central kinase in the necroptosis pathway. Its mechanism of action and selectivity have been extensively documented. In contrast, this compound (also known as compound B3) is a highly potent inhibitor of necroptosis in cellular assays, exhibiting sub-nanomolar efficacy. However, its precise molecular target within the necroptosis pathway has not been publicly disclosed, presenting a key distinction for researchers considering its use.
Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data for GSK'872 and this compound.
| Parameter | GSK'872 | This compound (compound B3) | Reference(s) |
| Target | RIPK3 Kinase | Not Disclosed | [1][2] |
| IC50 (Biochemical) | 1.3 nM (RIPK3 kinase activity)1.8 nM (RIPK3 binding) | Not Available | [2] |
| IC50 (Cellular) | ~100-1000 fold higher than biochemical IC50 in various cell lines (e.g., HT-29, 3T3-SA) | 0.29 nM (in HT-29 cells) | [2] |
| Selectivity | >1000-fold selective for RIPK3 over a panel of 300 other kinases, including RIPK1. | Not Available | [1] |
| CAS Number | 1346546-69-7 | 2258670-86-7 | |
| Reported Side Effect | Can induce apoptosis at higher concentrations. | Not Available | [3][4] |
Mechanism of Action
GSK'872 is an ATP-competitive inhibitor of RIPK3. By binding to the kinase domain of RIPK3, it prevents the autophosphorylation of RIPK3 and the subsequent phosphorylation of its substrate, Mixed Lineage Kinase Domain-Like protein (MLKL). This action effectively blocks the formation of the functional necrosome and the execution of necroptotic cell death.[1][2]
This compound , while demonstrating potent inhibition of necroptosis in cell-based assays, lacks published data on its specific molecular target. It is plausible that it targets one of the core components of the necroptosis pathway, such as RIPK1, RIPK3, or MLKL, but without direct evidence, its mechanism remains speculative.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the necroptosis signaling pathway and a general experimental workflow for evaluating necrosis inhibitors.
Caption: The necroptosis signaling pathway initiated by TNFα.
References
- 1. GSK'872 | Receptor Interacting Protein Kinases | Tocris Bioscience [tocris.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 4. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Necroptosis Inhibitors: Nec-1 vs. a RIPK3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various physiological and pathological processes, including inflammation, neurodegenerative diseases, and cancer. This guide provides an objective comparison of two key inhibitors targeting different nodes of the necroptosis pathway: Necrostatin-1 (Nec-1), a well-established inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), and GSK'872, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3). This comparison is supported by experimental data to aid researchers in selecting the appropriate tool for their studies.
Executive Summary
Nec-1 and GSK'872 are valuable chemical probes for dissecting the necroptosis signaling cascade. Nec-1 targets the upstream kinase RIPK1, while GSK'872 inhibits the downstream kinase RIPK3. The key distinction lies in their specificity. While Nec-1 is a potent RIPK1 inhibitor, it exhibits significant off-target effects, most notably the inhibition of indoleamine 2,3-dioxygenase (IDO). In contrast, GSK'872 demonstrates high selectivity for RIPK3 with minimal cross-reactivity against a broad range of other kinases, including RIPK1. The choice between these inhibitors will depend on the specific experimental question and the desired level of target selectivity. For studies focused specifically on the role of RIPK3 kinase activity, GSK'872 offers a more precise tool. For broader studies on necroptosis initiated by RIPK1, Nec-1 and its more specific analog, Nec-1s, remain relevant.
Data Presentation
The following tables summarize the quantitative data on the inhibitory activities of Nec-1, its analogs, and GSK'872.
Table 1: Inhibitory Activity of Nec-1 and its Analogs
| Compound | Target | Assay Type | IC50 / EC50 | Citation(s) |
| Nec-1 | Human RIPK1 | In vitro kinase assay | ~180 nM | [1] |
| Human RIPK1 | Cellular necroptosis assay (FADD-deficient Jurkat cells) | 490 nM | [2] | |
| Human IDO | Enzymatic assay | ~7.1 µM | [3][4] | |
| Nec-1s | Human RIPK1 | Cellular necroptosis assay | 50 nM | [2] |
| Human IDO | Enzymatic assay | No significant inhibition | [3][4] | |
| Nec-1i | Human RIPK1 | Cellular necroptosis assay | > 10 µM | [2] |
| Human IDO | Enzymatic assay | Inhibits | [3][4] |
Table 2: Inhibitory Activity and Selectivity of GSK'872
| Compound | Target | Assay Type | IC50 | Citation(s) |
| GSK'872 | Human RIPK3 | In vitro kinase assay | 1.3 nM | [5] |
| Human RIPK3 | Kinase binding assay | 1.8 nM | [6][7] | |
| Broad Kinase Panel (300 kinases) | In vitro kinase assay | >1000-fold selectivity for RIPK3 | ||
| RIPK1 | In vitro kinase assay | No inhibition | [6] |
Signaling Pathway and Points of Inhibition
The necroptosis pathway is a tightly regulated signaling cascade. The following diagram illustrates the key components and the specific points of intervention for Nec-1 and GSK'872.
References
- 1. Identification of RIP1 kinase as a specific cellular target of necrostatins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GSK'872 | RIP3K inhibitor | Hello Bio [hellobio.com]
- 6. selleckchem.com [selleckchem.com]
- 7. glpbio.com [glpbio.com]
Validating Target Engagement of RIPK1 Inhibitors in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The regulated form of necrosis, known as necroptosis, has emerged as a critical pathway in various physio- and pathological processes, including inflammation, neurodegenerative diseases, and cancer.[1][2] A key mediator of this pathway is Receptor-Interacting Protein Kinase 1 (RIPK1).[3][4] Small molecule inhibitors targeting RIPK1, such as the well-characterized necrostatins, hold significant therapeutic promise.[3][5] Validating that these inhibitors effectively engage their intended target, RIPK1, within a cellular context is a crucial step in their development and characterization.
This guide provides a comparative overview of established and emerging methods for validating the cellular target engagement of RIPK1 inhibitors. We will delve into the principles, advantages, and limitations of each technique, supported by experimental data and detailed protocols.
Comparison of Target Engagement Validation Methods
Several distinct methodologies are available to confirm and quantify the interaction of inhibitors with RIPK1 in cells. The choice of method often depends on the specific research question, available resources, and the desired throughput.
| Method | Principle | Advantages | Disadvantages | Throughput |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile. | Label-free; applicable to native proteins in cells and tissues; provides evidence of direct target binding.[6] | Can be technically demanding; optimization of heating conditions is required; may not be suitable for all targets. | Low to Medium |
| Antibody-Based Immunoassay (TEAR1) | Competition between the inhibitor and a specific antibody for binding to RIPK1.[7][8] | High sensitivity and specificity; can be adapted to various immunoassay formats (e.g., ELISA, ECL).[7] | Requires a specific antibody that binds to the inhibitor-binding site; may not be universally applicable to all inhibitors. | Medium to High |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged RIPK1 and a fluorescently labeled tracer that competes with the inhibitor. | Live-cell assay; allows for real-time measurement of target engagement and residence time; high sensitivity.[9] | Requires genetic modification of cells to express the tagged protein; dependent on the availability of a suitable tracer. | High |
| Western Blotting (Phospho-RIPK1) | Measures the inhibition of RIPK1 autophosphorylation, a downstream marker of its kinase activity.[1] | Relatively simple and widely accessible technique; provides functional confirmation of target inhibition. | Indirect measure of target engagement; may be influenced by other cellular signaling events. | Low |
Experimental Data Summary
The following table summarizes representative quantitative data from studies validating RIPK1 inhibitor target engagement using the methods described above.
| Method | Inhibitor | Cell Line | Key Parameter | Value | Reference |
| TEAR1 Assay | GSK'253 | HT29 | IC50 | 0.5 nmol·L−1 | [7] |
| NanoBRET™ Assay | Compound 22b (Type II inhibitor) | HEK293T | Apparent Ki (hRIPK1) | 6.5 nM | [9] |
| NanoBRET™ Assay | PK68 (Type II inhibitor) | HEK293T | Apparent Ki (hRIPK1) | 3.0 nM | [9] |
| Phenotypic Necroptosis Assay | Necrostatin-1 | I2.1 | EC50 | 0.75 µM | [1] |
| Phenotypic Necroptosis Assay | AZ'902 | I2.1 | EC50 | 1.6 µM | [1] |
| RIPK1 Kinase Assay (ADP-Glo) | AZ'902 (10 µM ATP) | N/A (Biochemical) | IC50 | 0.021 µM | [1] |
| RIPK1 Kinase Assay (ADP-Glo) | Necrostatin-1 (10 µM ATP) | N/A (Biochemical) | IC50 | 0.20 µM | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the necroptosis signaling pathway, a general workflow for target engagement validation, and the logical relationship between different validation methods.
Caption: Simplified signaling pathway of TNFα-induced necroptosis.
Caption: General experimental workflow for validating RIPK1 target engagement.
Caption: Logical relationship between direct and indirect methods for validation.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA®)
-
Cell Treatment: Culture cells to 80-90% confluency. Treat with the RIPK1 inhibitor or vehicle control for the desired time.
-
Cell Harvest: Harvest cells by scraping and wash with PBS. Resuspend the cell pellet in PBS supplemented with a protease inhibitor cocktail.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by three cycles of freeze-thawing (e.g., liquid nitrogen and a 25°C water bath).
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble and precipitated protein fractions.
-
Protein Analysis: Collect the supernatant (soluble fraction) and analyze the levels of soluble RIPK1 by Western blotting or an immunoassay (e.g., ELISA).
-
Data Analysis: Plot the amount of soluble RIPK1 as a function of temperature for both inhibitor-treated and vehicle-treated samples. A shift in the melting curve indicates target engagement.
Antibody-Based Immunoassay (TEAR1)
-
Cell Treatment and Lysis: Treat cells with the RIPK1 inhibitor or vehicle control. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Immunoassay Plate Coating: Coat a high-binding immunoassay plate with a capture antibody specific for RIPK1 overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add cell lysates to the wells and incubate for 2 hours at room temperature to allow RIPK1 to bind to the capture antibody.
-
Competition/Detection: Wash the plate and add a detection antibody that competes with the inhibitor for binding to RIPK1. The detection antibody should be labeled (e.g., with biotin or a fluorophore). Incubate for 1-2 hours at room temperature.
-
Signal Detection: Wash the plate and add a substrate or secondary detection reagent (e.g., streptavidin-HRP followed by a chemiluminescent substrate). Measure the signal using a plate reader.
-
Data Analysis: A decrease in signal in the inhibitor-treated samples compared to the vehicle control indicates that the inhibitor is bound to RIPK1, preventing the binding of the detection antibody. Calculate the IC50 value from a dose-response curve.[7]
NanoBRET™ Target Engagement Assay
-
Cell Preparation: Plate HEK293T cells transiently or stably expressing NanoLuc®-RIPK1 fusion protein in a white, 96-well assay plate.
-
Compound Treatment: Add the RIPK1 inhibitor at various concentrations to the cells and incubate for a predetermined time.
-
Tracer Addition: Add the fluorescent NanoBRET™ tracer to the wells.
-
Substrate Addition and Signal Reading: Add the NanoLuc® substrate (e.g., furimazine) to all wells and immediately read the BRET signal on a plate reader capable of measuring donor (460 nm) and acceptor (610 nm) emission simultaneously.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). The displacement of the tracer by the inhibitor will result in a decrease in the BRET ratio. Determine the IC50 or apparent Ki from the dose-response curve.[9]
Western Blotting for Phospho-RIPK1
-
Induction of Necroptosis and Inhibitor Treatment: Pre-treat cells with the RIPK1 inhibitor or vehicle control. Induce necroptosis using a stimulus such as TNFα in the presence of a caspase inhibitor (e.g., z-VAD-FMK) and a protein synthesis inhibitor (e.g., cycloheximide).
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and probe with a primary antibody specific for phosphorylated RIPK1 (e.g., p-Ser166). Subsequently, probe with a loading control antibody (e.g., GAPDH or β-actin).
-
Detection: Incubate with a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities and normalize the phospho-RIPK1 signal to the loading control. A reduction in the phospho-RIPK1 signal in the inhibitor-treated samples indicates target engagement and functional inhibition.[1]
References
- 1. Discovery and Validation of a Novel Class of Necroptosis Inhibitors Targeting RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of RIP1 kinase as a specific cellular target of necrostatins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methodology of drug screening and target identification for new necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative target engagement of RIPK1 in human whole blood via the cellular thermal shift assay for potential pre-clinical and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of an antibody‐based immunoassay for measuring direct target binding of RIPK1 inhibitors in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of Biochemical and Cellular Probes to Study RIPK1 Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Novel Necroptosis Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of novel necroptosis inhibitors targeting RIPK1, RIPK3, and MLKL. Supporting experimental data, detailed methodologies, and signaling pathway visualizations are included to inform inhibitor selection for preclinical research.
Necroptosis, a form of regulated cell death, has emerged as a critical pathway in the pathogenesis of a wide range of human diseases, including inflammatory disorders, neurodegenerative diseases, and ischemia-reperfusion injury. This has spurred the development of small molecule inhibitors targeting the core machinery of the necroptosis signaling cascade: Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL). This guide offers a head-to-head comparison of recently developed inhibitors for each of these key targets, presenting quantitative data on their potency and cellular efficacy.
Comparative Analysis of Necroptosis Inhibitors
The following tables summarize the in vitro potency and cellular efficacy of selected novel necroptosis inhibitors based on published head-to-head comparison studies.
Table 1: Comparison of Novel RIPK1 Inhibitors
| Inhibitor | Target | In Vitro IC50 (RIPK1 Kinase Assay) | Cellular EC50 (Necroptosis Assay) | Cell Line | Necroptotic Stimulus |
| UAMC-3861 | RIPK1 | Not explicitly stated in direct comparison | ~5 nM | MEFs | hTNF + zVAD.fmk |
| GSK'157 | RIPK1 | 0.42 nM | ~5 nM | MEFs | hTNF + zVAD.fmk |
| GSK'772 | RIPK1 | Not active in mouse | Inactive | MEFs | hTNF + zVAD.fmk |
Data sourced from a comparative study on novel PERK/RIPK1 inhibitors.[1][2]
Table 2: Comparison of Novel RIPK3 Inhibitors
| Inhibitor | Target | In Vitro Kinase Inhibition | Cellular Efficacy (Necroptosis Assay) | Cell Line | Necroptotic Stimulus |
| Zharp-99 | RIPK3 | More potent than GSK'872 | More potent than GSK'872 | HT-29 | TNFα + Smac mimetic + z-VAD |
| GSK'872 | RIPK3 | IC50 = 1.3 nM | Less potent than Zharp-99 | HT-29 | TNFα + Smac mimetic + z-VAD |
Data extrapolated from a study discovering and characterizing Zharp-99.[3][4][5][6]
Table 3: Comparison of Novel MLKL Inhibitors
| Inhibitor | Target | Cellular Efficacy (Necroptosis Assay) | Key Features | Cell Line | Necroptotic Stimulus |
| P28 | MLKL | IC50 < 1 µM | Less cytotoxic than NSA | FADD-knockout Jurkat T cells | Not explicitly stated |
| Necrosulfonamide (NSA) | MLKL | Less potent than P28 at 0.1 µM | Shows cytotoxicity at higher concentrations | FADD-knockout Jurkat T cells | Not explicitly stated |
Data from a study on the antifibrotic effects of a novel MLKL inhibitor.[7][8]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the context in which these inhibitors function and are tested, the following diagrams illustrate the necroptosis signaling pathway and a general experimental workflow for inhibitor screening.
References
- 1. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]
- 2. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Novel Inhibitor of Mixed-Lineage Kinase Domain-Like Protein: The Antifibrotic Effects of a Necroptosis Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Necrosulfonamide: A Comparative Analysis of Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Necrosulfonamide (NSA) has emerged as a critical tool in the study of regulated cell death, specifically necroptosis. It is widely recognized for its potent and specific inhibition of Mixed Lineage Kinase Domain-like protein (MLKL), the terminal effector in the necroptotic pathway.[1][2][3][4] This guide provides a comprehensive comparison of Necrosulfonamide's interaction with its intended target and explores available data on its cross-reactivity with other kinases and cellular targets.
High Selectivity for MLKL
Necrosulfonamide is characterized as a highly specific and potent inhibitor of human MLKL.[1] Its mechanism of action involves the covalent modification of cysteine 86 (Cys86) within the N-terminal domain of human MLKL.[1] This modification is crucial as it prevents the conformational changes and oligomerization of MLKL that are necessary for its translocation to the plasma membrane and the subsequent execution of necroptotic cell death. The reported IC50 value for the inhibition of necroptosis is less than 0.2 µM.[3]
It is important to note that the specificity of Necrosulfonamide is species-dependent. The cysteine at residue 86 in human MLKL is replaced by a tryptophan in murine MLKL, rendering the mouse protein insensitive to NSA.[1]
Cross-Reactivity with Other Kinases: A Qualitative Assessment
However, some studies have explored potential off-target effects, providing a more nuanced understanding of its cellular activity:
-
Upstream Necroptosis Kinases (RIPK1 and RIPK3): Necrosulfonamide is reported to act downstream of Receptor-Interacting Protein Kinase 3 (RIPK3) activation.[1] Studies involving inhibitors of RIPK1 (Necrostatin-1) and RIPK3 (GSK'872) alongside NSA demonstrate that NSA's effects are distinct and specific to the MLKL-mediated step of necroptosis.[5][6][7][8][9][10][11] There is no substantial evidence to suggest direct inhibitory activity of NSA against RIPK1 or RIPK3.
-
Other Cellular Proteins: Recent research has indicated that Necrosulfonamide may have effects independent of MLKL. These are not direct kinase inhibition activities but are important considerations for researchers. These include:
-
NLRP3 and Caspase-1: NSA has been shown to reduce the expression of these key components of the inflammasome.
-
Nrf2 Pathway: It has been observed to activate the Nrf2 antioxidant response pathway.
-
Gasdermin D (GSDMD): NSA may impact GSDMD processing, suggesting a potential role in inhibiting pyroptosis.[3]
-
Summary of Necrosulfonamide's Specificity
| Target/Pathway | Interaction with Necrosulfonamide | Supporting Evidence |
| MLKL (human) | Primary Target. Covalent modification of Cys86, leading to inhibition of necroptosis. | High potency (IC50 < 0.2 µM for necroptosis inhibition). Consistently reported as the direct target.[1][3][4] |
| RIPK1 | No significant direct inhibition reported. Acts downstream. | Studies using RIPK1 inhibitors show distinct mechanisms of action.[5][6][7][8] |
| RIPK3 | No significant direct inhibition reported. Acts downstream. | Studies using RIPK3 inhibitors show distinct mechanisms of action.[5][6][7][8][9][10] |
| NLRP3/Caspase-1 | Reported to reduce expression. | Observed cellular effect, not necessarily direct inhibition. |
| Nrf2 Pathway | Reported to activate the pathway. | Observed cellular effect. |
| GSDMD (Pyroptosis) | Potential to inhibit pyroptosis through impacting GSDMD processing. | Emerging area of research.[3] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the context of Necrosulfonamide's action, the following diagrams illustrate the necroptosis signaling pathway and a general experimental workflow for assessing kinase inhibition.
Caption: Necroptosis signaling cascade and the point of inhibition by Necrosulfonamide.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Experimental Protocols
General In Vitro Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of a compound against a specific kinase.
1. Materials and Reagents:
-
Purified recombinant kinase
-
Specific kinase substrate (peptide or protein)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
ATP solution (with [γ-³²P]ATP for radiometric assays or unlabeled ATP for luminescence-based assays)
-
Necrosulfonamide or other test compounds dissolved in DMSO
-
Reaction termination buffer (e.g., phosphoric acid for radiometric assays or a specific reagent for luminescence assays)
-
96-well plates
-
Apparatus for detecting the signal (e.g., scintillation counter, luminometer)
2. Assay Procedure:
-
Prepare serial dilutions of Necrosulfonamide in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
In a 96-well plate, add the kinase and its specific substrate to each well.
-
Add the diluted Necrosulfonamide or DMSO (vehicle control) to the appropriate wells.
-
Initiate the kinase reaction by adding the ATP solution. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate IC50 determination.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding the termination buffer.
-
Quantify the kinase activity.
-
For radiometric assays: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For luminescence-based assays (e.g., ADP-Glo™): Follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to kinase activity.
-
-
Calculate the percentage of kinase inhibition for each Necrosulfonamide concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Necroptosis Inhibition Assay
This protocol is used to determine the potency of Necrosulfonamide in a cellular context.
1. Materials and Reagents:
-
Human cell line susceptible to necroptosis (e.g., HT-29)
-
Cell culture medium and supplements
-
Necroptosis-inducing agents: TNF-α, Smac mimetic, and a pan-caspase inhibitor (e.g., z-VAD-FMK)
-
Necrosulfonamide
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
96-well cell culture plates
2. Assay Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of Necrosulfonamide in the cell culture medium.
-
Pre-treat the cells with the diluted Necrosulfonamide or DMSO (vehicle control) for 1-2 hours.
-
Induce necroptosis by adding the combination of TNF-α, Smac mimetic, and z-VAD-FMK to the wells.
-
Incubate the cells for a period sufficient to induce cell death (e.g., 8-24 hours).
-
Measure cell viability using a cell viability assay reagent according to the manufacturer's instructions.
-
Calculate the percentage of cell death inhibition for each Necrosulfonamide concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion
Necrosulfonamide is a highly selective and potent inhibitor of human MLKL, the executioner of necroptosis. While comprehensive quantitative data on its cross-reactivity with a wide range of kinases is not publicly available, the existing body of research strongly supports its specificity for MLKL over other kinases in the necroptosis pathway. Researchers should be aware of potential off-target cellular effects that are independent of MLKL inhibition, particularly when interpreting results from complex biological systems. The provided experimental protocols offer a framework for assessing the on-target and potential off-target activities of Necrosulfonamide and other kinase inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Necrosulfonamide inhibits necroptosis by selectively targeting the mixed lineage kinase domain-like protein - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Necrosulfonamide - Longevity Wiki [en.longevitywiki.org]
- 4. researchgate.net [researchgate.net]
- 5. Receptor-Interacting Protein Kinases 1 and 3, and Mixed Lineage Kinase Domain-Like Protein Are Activated by Sublytic Complement and Participate in Complement-Dependent Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RIPK1–RIPK3–MLKL-Associated Necroptosis Drives Leishmania infantum Killing in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Receptor-Interacting Protein Kinases 1 and 3, and Mixed Lineage Kinase Domain-Like Protein Are Activated by Sublytic Complement and Participate in Complement-Dependent Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The brain protection of MLKL inhibitor necrosulfonamide against focal ischemia/reperfusion injury associating with blocking the nucleus and nuclear envelope translocation of MLKL and RIP3K [frontiersin.org]
- 10. The brain protection of MLKL inhibitor necrosulfonamide against focal ischemia/reperfusion injury associating with blocking the nucleus and nuclear envelope translocation of MLKL and RIP3K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of keratinocyte necroptosis mediated by RIPK1/RIPK3/MLKL provides a protective effect against psoriatic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Necrosis Inhibition: A Comparative Analysis of Leading Small Molecule Inhibitors
This guide will focus on three prominent necroptosis inhibitors: Necrostatin-1, a foundational tool compound; GSK2982772, a clinical-stage RIPK1 inhibitor; and Zharp-99, a potent RIPK3 inhibitor. By examining their distinct mechanisms, pharmacokinetic properties, and pharmacodynamic effects, this document aims to provide a clear framework for selecting the appropriate tool compound for in vitro and in vivo studies of necroptosis-driven pathologies.
Mechanism of Action: Targeting Key Mediators of Necroptosis
Necroptosis is a regulated form of necrosis orchestrated by a core signaling pathway involving Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-Like protein (MLKL). The inhibitors discussed herein target different nodes of this pathway.
Necrostatin-1 (Nec-1) is a pioneering necroptosis inhibitor that specifically targets the kinase activity of RIPK1.[4][5][6][7] By binding to an allosteric pocket of the RIPK1 kinase domain, Nec-1 prevents the autophosphorylation of RIPK1, a critical step for the subsequent recruitment and activation of RIPK3 and the formation of the necrosome complex.[6]
GSK2982772 is a potent and selective oral inhibitor of RIPK1.[8][9][10] Similar to Necrostatin-1, it functions by inhibiting the kinase activity of RIPK1, thereby blocking the downstream signaling cascade that leads to necroptotic cell death.[10][11] Its development for clinical trials underscores its improved drug-like properties compared to early tool compounds.[9][12][13]
Zharp-99 distinguishes itself by targeting RIPK3, a kinase downstream of RIPK1 in the canonical necroptosis pathway. It directly inhibits the kinase activity of RIPK3, preventing the phosphorylation and activation of MLKL, the terminal effector of necroptosis.[14][15] This provides a valuable tool for investigating RIPK1-independent necroptosis pathways.[14]
Pharmacokinetic Properties: A Comparative Overview
The pharmacokinetic profiles of these inhibitors vary significantly, impacting their suitability for different experimental designs, particularly in vivo studies.
| Parameter | Necrostatin-1 | GSK2982772 | Zharp-99 |
| Target | RIPK1 | RIPK1 | RIPK3 |
| Administration Route | Intravenous, Oral | Oral | Oral, Intraperitoneal |
| Bioavailability | ~54.8% (rat, oral)[4][5][16] | Approximately linear PK up to 120 mg BID[9] | >100% (mouse, oral)[14] |
| Half-life (t1/2) | ~1-2 hours (rat)[17] | 2-3 hours[18] | 1.5 hours (mouse)[14] |
| Cmax | 648 µg/L (rat, 5 mg/kg oral)[16] | Dose-dependent | 2650 ng/mL (mouse, 10 mg/kg oral)[14] |
| Tmax | 1 hour (rat, oral)[17] | Dose-dependent | 1 hour (mouse, oral)[14] |
Note: Pharmacokinetic parameters can vary depending on the species and experimental conditions.
Pharmacodynamic Properties: Potency and Efficacy
The pharmacodynamic properties of these inhibitors are reflected in their potency in biochemical and cell-based assays, as well as their efficacy in in vivo models of necroptosis-mediated disease.
| Parameter | Necrostatin-1 | GSK2982772 | Zharp-99 |
| IC50/EC50 | EC50: 490 nM (TNF-α-induced necroptosis in Jurkat cells)[7] | IC50: 16 nM (human RIPK1) | IC50: Not specified, potent inhibition from 0.15 to 1.2 µM in MEFs[14] |
| In Vivo Efficacy | Protective in models of ischemic brain injury, subarachnoid hemorrhage, and Parkinson's disease.[4][5] | Protective in a mouse model of TNF-induced systemic inflammatory response syndrome (SIRS).[19] | Protective in a mouse model of TNF-α induced systemic inflammatory response syndrome (SIRS).[14] |
| Selectivity | Also inhibits indoleamine 2,3-dioxygenase (IDO).[17] | >1,000-fold selectivity for RIPK1 over a panel of 339 kinases. | Does not affect RIPK1 kinase activity at tested concentrations.[14] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of necroptosis inhibitors. Below are outlines of key experimental protocols.
Cell Viability Assays
Objective: To quantify the protective effect of an inhibitor against necroptosis-inducing stimuli.
Protocol Outline (Lactate Dehydrogenase (LDH) Release Assay):
-
Cell Seeding: Plate cells (e.g., HT-29, L929) in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Treat cells with various concentrations of the necroptosis inhibitor or vehicle control for 1-2 hours.
-
Necroptosis Induction: Add a necroptosis-inducing stimulus (e.g., TNF-α, SMAC mimetic, and a pan-caspase inhibitor like z-VAD-fmk).
-
Incubation: Incubate for a predetermined time (e.g., 8-24 hours) to allow for necroptotic cell death.
-
LDH Measurement: Collect the cell culture supernatant. Measure LDH activity using a commercially available colorimetric assay kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release) and a negative control (untreated cells).
In Vitro Kinase Assays
Objective: To determine the direct inhibitory effect of a compound on the kinase activity of RIPK1 or RIPK3.
Protocol Outline (ADP-Glo™ Kinase Assay for RIPK1):
-
Reaction Setup: In a 384-well plate, combine recombinant human RIPK1 enzyme with the test inhibitor at various concentrations in a kinase reaction buffer.
-
Initiate Reaction: Add ATP and a suitable substrate (e.g., myelin basic protein) to start the kinase reaction.
-
Incubation: Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction & Detect ATP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Convert ADP to ATP & Measure Luminescence: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction. Measure the resulting luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the ADP generated and thus to the kinase activity. Calculate the IC50 value of the inhibitor.[20]
Western Blot for MLKL Phosphorylation
Objective: To assess the inhibition of a key downstream event in the necroptosis pathway.
Protocol Outline:
-
Cell Treatment: Treat cells with the necroptosis-inducing stimulus in the presence or absence of the inhibitor for a specified time.
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for phosphorylated MLKL (p-MLKL). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin) to determine the relative levels of p-MLKL.[21][22][23]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. åµè¬åå¦åã¨å»è¬åå¦åã®å°éå社 | ãããåäºæ ªå¼ä¼ç¤¾ [namiki-s.co.jp]
- 3. china.guidechem.com [china.guidechem.com]
- 4. Frontiers | Necrostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 5. Necrostatin-1: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Comparison of the Pharmacokinetics of RIPK1 Inhibitor GSK2982772 in Healthy Western and Japanese Subjects. [repository.cam.ac.uk]
- 9. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hra.nhs.uk [hra.nhs.uk]
- 11. bmjopengastro.bmj.com [bmjopengastro.bmj.com]
- 12. A randomised, placebo-controlled study of RIPK1 inhibitor GSK2982772 in patients with active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A randomized, placebo-controlled experimental medicine study of RIPK1 inhibitor GSK2982772 in patients with moderate to severe rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 15. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitative analysis of necrostatin-1, a necroptosis inhibitor by LC-MS/MS and the study of its pharmacokinetics and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. d-nb.info [d-nb.info]
- 19. medchemexpress.com [medchemexpress.com]
- 20. scienceopen.com [scienceopen.com]
- 21. researchgate.net [researchgate.net]
- 22. Characterization of RIPK3-mediated phosphorylation of the activation loop of MLKL during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Biological events and molecular signaling following MLKL activation during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Genetic Validation of the Necroptosis Pathway Using Knockout Mice: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various physiological and pathological processes, including inflammation, infectious diseases, and ischemia-reperfusion injury. The genetic dissection of this pathway using knockout (KO) mouse models has been instrumental in validating its key components and understanding their specific roles. This guide provides a comprehensive comparison of the major necroptosis-related knockout mice, supported by experimental data, detailed protocols, and pathway visualizations.
Core Components of the Necroptosis Pathway
The central axis of the necroptosis pathway involves a signaling cascade initiated by death receptors, such as TNFR1, or pathogen recognition receptors. The key protein players whose roles have been extensively validated through knockout mouse studies are:
-
Receptor-Interacting Protein Kinase 1 (RIPK1): A serine/threonine kinase that acts as a central scaffold and signaling node. It can promote either cell survival or cell death (apoptosis or necroptosis) depending on its post-translational modifications.
-
Receptor-Interacting Protein Kinase 3 (RIPK3): Another serine/threonine kinase that is the core executioner of necroptosis. It is activated by RIPK1 through their RIP homotypic interaction motifs (RHIMs).
-
Mixed Lineage Kinase Domain-Like (MLKL): The terminal effector of necroptosis. It is phosphorylated and activated by RIPK3, leading to its oligomerization, translocation to the plasma membrane, and pore formation, ultimately causing cell lysis.
-
Caspase-8: A cysteine protease that is a key initiator of apoptosis. It also plays a crucial role in suppressing necroptosis by cleaving and inactivating RIPK1 and RIPK3.
-
Fas-Associated Death Domain (FADD): An adaptor protein that is essential for Caspase-8 recruitment and activation in the extrinsic apoptosis pathway. It is also involved in the negative regulation of necroptosis.
Phenotypic Comparison of Necroptosis Pathway Knockout Mice
The generation of knockout mice for each of these core components has revealed their indispensable roles in development and disease. The following tables summarize the key phenotypic differences observed in these models.
Table 1: Phenotypes of Single Knockout Mice
| Gene Knockout | Phenotype | Key Findings |
| Ripk1-/- | Perinatal lethality.[1] | Die shortly after birth due to systemic inflammation and extensive cell death in various tissues.[2] This lethality is rescued by the simultaneous knockout of Tnfr1, Ripk3, or Casp8. |
| Ripk3-/- | Viable and fertile with no overt phenotype under normal conditions. | Resistant to necroptotic stimuli. Show altered responses in various disease models, including protection from pancreatitis and some viral infections. |
| Mlkl-/- | Viable and fertile with no overt phenotype under normal conditions.[3] | Resistant to necroptotic stimuli.[4] Mice are protected from cerulein-induced acute pancreatitis but not from polymicrobial septic shock.[4][5] |
| Casp8-/- | Embryonic lethality between E10.5 and E11.5.[1] | Lethality is due to uncontrolled necroptosis and can be rescued by the knockout of Ripk3 or Mlkl.[1] |
| Fadd-/- | Embryonic lethality around E10.5-E11.5.[6] | Similar to Casp8-/- mice, the lethality is caused by rampant necroptosis and is rescued by Ripk3 knockout.[7] |
Table 2: Phenotypes of Double and Triple Knockout Mice
| Gene Knockout Combination | Phenotype | Key Findings |
| Ripk1-/- Ripk3-/- | Viable, but develop progressive lymphoproliferative disease. | Rescues the perinatal lethality of Ripk1-/- mice, but highlights a role for RIPK1 in preventing inflammation independent of RIPK3-mediated necroptosis. |
| Casp8-/- Ripk3-/- | Viable and fertile. | Rescues the embryonic lethality of Casp8-/- mice, confirming that the lethality is due to RIPK3-mediated necroptosis.[8] Develop lymphadenopathy with age. |
| Casp8-/- Mlkl-/- | Viable and fertile. | Rescues the embryonic lethality of Casp8-/- mice, genetically placing MLKL downstream of RIPK3 in the necroptotic pathway.[1] |
| Fadd-/- Ripk3-/- | Rescued from embryonic lethality but die within a day after birth due to massive inflammation. | Indicates that FADD has anti-inflammatory roles beyond the suppression of RIPK3-mediated necroptosis during embryogenesis. |
| Ripk1-/- Casp8-/- Ripk3-/- | Viable and fertile. | Rescues the lethality of the single and double knockouts, demonstrating the intricate balance between apoptosis and necroptosis regulated by these proteins. |
Performance in Disease Models: A Quantitative Comparison
The utility of these knockout mice is most evident in their differential responses to various disease models. The following tables provide a quantitative comparison of their performance.
Table 3: TNF-Induced Systemic Inflammatory Response Syndrome (SIRS)
| Genotype | Survival Rate (%) | Serum TNF-α (pg/mL) at 2h | Serum IL-6 (pg/mL) at 4h | Key Observation |
| Wild-Type | ~0-20% | ~2000-4000 | ~15000-25000 | Highly susceptible to TNF-induced lethal shock. |
| Ripk1 D138N/D138N (kinase-dead) | ~90-100% | Not significantly different from WT | Significantly reduced | RIPK1 kinase activity is critical for TNF-induced pathology.[9] |
| Ripk3-/- | ~80-100% | Not significantly different from WT | Significantly reduced | RIPK3 is a key mediator of TNF-induced lethality.[10] |
| Mlkl-/- | ~80-100% | Not significantly different from WT | Significantly reduced | MLKL is the terminal effector of TNF-induced necroptosis.[3] |
| Ripk3-/- Mlkl-/- | ~10-20% | Not significantly different from WT | Not significantly reduced | Double knockout unexpectedly resembles wild-type, suggesting complex interactions.[10][11] |
Table 4: Ischemia-Reperfusion Injury (Kidney)
| Genotype | Serum Creatinine (mg/dL) at 24h | Tubular Necrosis Score (Arbitrary Units) | Infiltrating Neutrophils (cells/mm²) | Key Observation |
| Wild-Type | ~2.0-2.5 | ~3-4 | ~150-200 | Severe kidney dysfunction and tissue damage. |
| Ripk3-/- | ~0.5-1.0 | ~1-2 | ~50-80 | Significant protection from renal injury.[12] |
| Mlkl-/- | ~1.0-1.5 | ~1.5-2.5 | ~70-100 | Protection from tubular necrosis and inflammation.[3][13][14] |
| CypD-/- Ripk3-/- | ~0.2-0.5 | ~0.5-1 | Significantly reduced | Strongest protection, indicating involvement of both necroptosis and mitochondrial permeability transition.[12] |
Table 5: Cerulein-Induced Acute Pancreatitis
| Genotype | Serum Amylase (U/L) at 7h | Pancreatic Edema (% water content) | Histological Score (inflammation, necrosis) | Key Observation |
| Wild-Type | ~15000-20000 | ~80-85% | Severe | Susceptible to pancreatitis with significant acinar cell death. |
| Ripk3-/- | ~5000-8000 | ~70-75% | Mild | Protected from cerulein-induced pancreatitis. |
| Mlkl-/- | ~6000-9000 | ~72-78% | Mild | MLKL deficiency protects against pancreatitis.[4][5] |
Note: The quantitative values in the tables are approximate and can vary based on the specific experimental conditions, mouse strain, and scoring methods.
Signaling Pathways and Experimental Workflows
Diagram 1: The Necroptosis Signaling Pathway
Caption: The core necroptosis signaling pathway initiated by TNFR1.
Diagram 2: Experimental Workflow for Generating and Analyzing Knockout Mice
Caption: A generalized workflow for generating knockout mice.
Key Experimental Protocols
The validation of necroptosis pathway components in knockout mice relies on a set of key experimental techniques. Below are detailed methodologies for commonly used assays.
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay for Cell Death Detection
This assay is used to detect DNA fragmentation, a hallmark of both apoptosis and necroptosis.
Protocol for Paraffin-Embedded Tissues:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%), 3 minutes each.
-
Rinse with distilled water.
-
-
Permeabilization:
-
Incubate sections with Proteinase K (20 µg/mL in PBS) for 15-30 minutes at 37°C.
-
Wash slides twice with PBS for 5 minutes each.
-
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions.
-
Apply the reaction mixture to the sections and incubate in a humidified chamber at 37°C for 60 minutes.
-
-
Detection and Counterstaining:
-
Wash slides three times with PBS for 5 minutes each.
-
Counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Wash with PBS.
-
-
Mounting and Visualization:
-
Mount coverslips with an anti-fade mounting medium.
-
Visualize under a fluorescence microscope. Apoptotic/necroptotic cells will show bright nuclear fluorescence.
-
ELISA (Enzyme-Linked Immunosorbent Assay) for Cytokine Measurement
This method is used to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in serum or tissue homogenates.
General Sandwich ELISA Protocol:
-
Plate Coating:
-
Dilute the capture antibody in coating buffer and add 100 µL to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with wash buffer.
-
Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate three times.
-
Add 100 µL of standards and samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate three times.
-
Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
-
Enzyme Conjugate Incubation:
-
Wash the plate three times.
-
Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark.
-
-
Substrate Addition and Signal Detection:
-
Wash the plate five times.
-
Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Histological Analysis of Tissue Inflammation
Hematoxylin and Eosin (H&E) staining is a standard method to assess tissue morphology and identify inflammatory infiltrates.
Protocol for Paraffin-Embedded Liver Tissue:
-
Tissue Preparation:
-
Fix liver tissue in 10% neutral buffered formalin for 24 hours.
-
Dehydrate, clear, and embed the tissue in paraffin wax.
-
Cut 4-5 µm thick sections and mount on glass slides.
-
-
Staining:
-
Deparaffinize and rehydrate the sections.
-
Stain with Hematoxylin solution for 3-5 minutes.
-
"Blue" the sections in running tap water.
-
Differentiate with 1% acid alcohol.
-
Stain with Eosin solution for 1-3 minutes.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol.
-
Clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Analysis:
-
Examine under a light microscope for signs of inflammation, such as the presence of immune cell infiltrates, cellular swelling, and necrosis.
-
Conclusion
The use of knockout mice has been fundamental in validating the core components of the necroptosis pathway and elucidating their roles in health and disease. Single knockouts of the terminal effectors, Ripk3 and Mlkl, are viable, demonstrating that necroptosis is not essential for normal development but plays a crucial role in response to specific stimuli. In contrast, the embryonic lethality of Ripk1, Casp8, and Fadd knockouts, and the rescue of these phenotypes by the simultaneous deletion of other pathway components, has revealed the critical function of necroptosis suppression in maintaining tissue homeostasis. This comparative guide provides a foundational resource for researchers aiming to utilize these powerful genetic tools to further investigate the intricacies of necroptosis and its potential as a therapeutic target in a wide range of diseases. The provided protocols offer a starting point for the experimental validation of necroptotic processes in these and other models.
References
- 1. Caspase-8, receptor-interacting protein kinase 1 (RIPK1), and RIPK3 regulate retinoic acid-induced cell differentiation and necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. K45A mutation of RIPK1 results in poor necroptosis and cytokine signaling in macrophages, which impacts inflammatory responses in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of the Key Effector of Necroptotic Cell Death, MLKL, in Mouse Models of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mlkl knockout mice demonstrate the indispensable role of Mlkl in necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Mlkl knockout mice demonstrate the indispensable role of Mlkl in necroptosis | Semantic Scholar [semanticscholar.org]
- 6. The roles of FADD in extrinsic apoptosis and necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rupress.org [rupress.org]
- 9. Analyzing Necroptosis Using an RIPK1 Kinase Inactive Mouse Model of TNF Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combined Knockout of RIPK3 and MLKL Reveals Unexpected Outcome in Tissue Injury and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Combined Knockout of RIPK3 and MLKL Reveals Unexpected Outcome in Tissue Injury and Inflammation [frontiersin.org]
- 12. Two independent pathways of regulated necrosis mediate ischemia–reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dynamics of necroptosis in kidney ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dynamics of necroptosis in kidney ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking New Necroptosis Inhibitors: A Comparative Guide for Researchers
For researchers and drug development professionals, the landscape of necroptosis inhibitors is rapidly evolving. This guide provides a framework for benchmarking new chemical entities against established compounds, ensuring a rigorous and objective evaluation of their therapeutic potential. Necroptosis, a form of regulated cell death, is implicated in a wide range of inflammatory, neurodegenerative, and infectious diseases.[1] The core signaling pathway involves Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL), making them key targets for therapeutic intervention.[1][2]
The Necroptosis Signaling Pathway
The most well-characterized trigger for necroptosis is the activation of tumor necrosis factor receptor 1 (TNFR1) by its ligand, TNF-α.[3] In a simplified view, this binding event initiates the formation of a membrane-bound complex (Complex I) that can lead to cell survival signals. However, under conditions where apoptosis is inhibited (e.g., by caspase inhibitors), a switch to a cytosolic complex (Complex IIb, or the "necrosome") occurs.[4] This complex, comprising activated RIPK1 and RIPK3, leads to the phosphorylation and activation of MLKL.[3][4] Activated MLKL then oligomerizes and translocates to the plasma membrane, causing membrane permeabilization and cell death.[4][5]
A Standardized Experimental Workflow for Inhibitor Benchmarking
To ensure reproducible and comparable data, a standardized workflow is essential. This workflow should encompass initial cell-based screening to confirm on-target activity and downstream functional effects.
Comparative Data of Necroptosis Inhibitors
The following table summarizes the characteristics of several published necroptosis inhibitors, providing a baseline for comparison with new chemical entities. Efficacy can vary significantly based on the cell line and induction method used.[6]
| Compound Name | Target(s) | Mechanism of Action | Reported Efficacy (EC50/IC50) | Key Characteristics |
| RIPK1 Inhibitors | ||||
| Necrostatin-1 (Nec-1) | RIPK1 | Allosteric inhibitor of kinase activity | ~0.2 µM in U937 cells[2][7] | Prototypical necroptosis inhibitor, widely used as a tool compound.[8] |
| Necrostatin-1s (7-Cl-O-Nec-1) | RIPK1 | More potent and specific derivative of Nec-1 | Reduces Aβ plaque burden in preclinical AD models.[9][10] | Brain-penetrant, used in neurodegenerative disease models.[9] |
| GSK2982772 | RIPK1 | Allosteric inhibitor | Binds selectively to an allosteric pocket of the RIPK1 domain.[11] | Has been investigated in clinical trials for inflammatory diseases.[11] |
| Quizartinib | RIPK1 (indirectly), FLT3 | Inhibits activation of RIPK1 | Protects mice from TNF-induced systemic inflammatory response syndrome.[12] | FDA-approved drug repurposed as a necroptosis inhibitor.[12] |
| RIPK3 Inhibitors | ||||
| GSK'872 | RIPK3 | ATP-competitive inhibitor | Potent inhibitor in biochemical and cellular assays.[13] | Specific RIPK3 inhibitor, useful for dissecting pathway signaling.[12] |
| Dabrafenib | RIPK3, BRAF | ATP-competitive inhibitor | Identified as a potent RIPK3 inhibitor through screening.[14] | An approved anti-cancer drug with off-target effects on RIPK3.[14] |
| Ibrutinib | RIPK3, BTK | Inhibits TNF-induced phosphorylation of RIPK3 | Inhibited necroptosis in a dose-dependent manner.[12] | Repurposed drug identified through a small-compound library screen.[12] |
| MLKL Inhibitors | ||||
| Necrosulfonamide (NSA) | MLKL | Covalent inhibitor (binds to Cys86) | IC50 = 0.2 µM[7] | Blocks necroptosis downstream of RIPK3 activation.[7][15] |
| GW806742X | MLKL | Binds to the pseudokinase domain (Kd = 9.3 μM) | Retards MLKL membrane translocation.[15] | A potent inhibitor of MLKL.[15] |
| MLKL-IN-4 | MLKL | Acts downstream of MLKL phosphorylation | EC50 = 82 nM in HT-29 cells[16] | Potent MLKL inhibitor that does not affect RIPK1 or MLKL phosphorylation status.[16] |
Detailed Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay quantifies ATP, an indicator of metabolically active cells, to determine the percentage of viable cells after treatment.
Methodology:
-
Cell Seeding: Plate cells (e.g., human HT-29 colon adenocarcinoma cells) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-treat cells with a serial dilution of the new inhibitor and control compounds (e.g., Nec-1s, NSA) for 1-2 hours.
-
Necroptosis Induction: Add a cocktail of human TNF-α (e.g., 20 ng/mL), a SMAC mimetic (e.g., 250 nM BV6), and a pan-caspase inhibitor (e.g., 10.5 µM z-VAD-fmk) to all wells except the vehicle control.[17]
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measurement: After a 10-minute incubation to stabilize the luminescent signal, measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle-treated (100% viability) and necroptosis-induced (0% viability) controls. Calculate EC50 values using a non-linear regression curve fit.
Membrane Integrity Assay (Propidium Iodide Staining and Flow Cytometry)
This method quantifies cell death by measuring the uptake of propidium iodide (PI), a fluorescent dye that cannot cross the membrane of live cells.
Methodology:
-
Cell Treatment: Seed and treat cells in a 24-well plate as described in the cell viability protocol.
-
Cell Harvesting: After the 24-hour incubation, gently collect the cells, including any detached cells in the supernatant.
-
Staining: Centrifuge the cells, resuspend in 1X Annexin V binding buffer, and add PI to a final concentration of 1-2 µg/mL. For distinguishing from apoptosis, co-staining with Annexin V is recommended.[18]
-
Incubation: Incubate for 15 minutes at room temperature, protected from light.
-
Flow Cytometry: Analyze the cells using a flow cytometer. Live cells will be PI-negative, while necroptotic cells will be PI-positive.
-
Analysis: Quantify the percentage of PI-positive cells in each treatment group.
Western Blotting for Phosphorylated Necroptosis Markers
This technique provides direct evidence of target engagement by detecting the phosphorylation status of key pathway proteins. The most reliable way to identify necroptotic events is through the immunochemical detection of active, phosphorylated RIPK1, RIPK3, and MLKL.[19]
Methodology:
-
Cell Lysis: After inducing necroptosis for a shorter time point (e.g., 4-8 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-RIPK1 (Ser166)
-
Phospho-RIPK3 (Ser227)
-
Phospho-MLKL (Ser358)[18]
-
Total RIPK1, RIPK3, MLKL, and a loading control (e.g., GAPDH or β-actin).
-
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the band intensities of the phosphorylated proteins and normalize them to the total protein levels.
By adhering to these standardized protocols and comparing results against the provided data for established inhibitors, researchers can effectively and objectively evaluate the performance of new necroptosis inhibitors, accelerating the path from bench to bedside.[2][20]
References
- 1. Necroptosis inhibitors: mechanisms of action and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Necroptosis molecular mechanisms: Recent findings regarding novel necroptosis regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Necrotic Cell Death | Cell Signaling Technology [cellsignal.com]
- 5. blossombio.com [blossombio.com]
- 6. researchgate.net [researchgate.net]
- 7. MLKL Inhibitor, Necrosulfonamide [otavachemicals.com]
- 8. pnas.org [pnas.org]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. researchgate.net [researchgate.net]
- 12. Repurposing of Ibrutinib and Quizartinib as potent inhibitors of necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methodology of drug screening and target identification for new necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. bioradiations.com [bioradiations.com]
- 19. Induction and Detection of Necroptotic Cell Death in Mammalian Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - HitGen OpenDEL™ [opendelcommunity.com]
Safety Operating Guide
Proper Disposal of Necrosis Inhibitor 3: A Comprehensive Guide
Disclaimer: "Necrosis inhibitor 3" is not a standardized chemical name. This guide provides disposal procedures for GSK'872 , a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), a key regulator of necroptosis. These procedures should be considered representative for similar necrosis inhibitors. Always consult the specific Safety Data Sheet (SDS) for the exact compound in use and adhere to all applicable local, state, and federal regulations.
This document provides essential safety and logistical information for the proper disposal of this compound (represented by GSK'872), ensuring the safety of laboratory personnel and minimizing environmental impact. The following procedural guidance is intended for researchers, scientists, and drug development professionals.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for GSK'872.
| Property | Value | Source |
| Chemical Name | N-(6-(Isopropylsulfonyl)quinolin-4-yl)benzo[d]thiazol-5-amine | Sigma-Aldrich |
| Molecular Formula | C₁₉H₁₇N₃O₂S₂ | Sigma-Aldrich |
| Molecular Weight | 383.49 g/mol | Sigma-Aldrich |
| Form | Solid | Sigma-Aldrich |
| Color | Yellow | Sigma-Aldrich |
| Solubility in DMSO | 100 mg/mL | Sigma-Aldrich |
| Storage Temperature | 2-8°C | Sigma-Aldrich |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | DC Chemicals[1] |
| Acute Aquatic Toxicity (Category 1) | Very toxic to aquatic life. | DC Chemicals[1] |
| Chronic Aquatic Toxicity (Category 1) | Very toxic to aquatic life with long lasting effects. | DC Chemicals[1] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the recommended steps for the safe disposal of this compound (GSK'872) in solid form and as a solution.
Personal Protective Equipment (PPE) Required:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Lab coat
Procedure for Solid Waste:
-
Collection:
-
Carefully collect all unwanted solid this compound.
-
Place the solid waste into a clearly labeled, sealable hazardous waste container. The container should be compatible with the chemical waste stream.
-
-
Labeling:
-
Label the container with "Hazardous Waste," the full chemical name ("GSK'872" or the specific name of the inhibitor), and the approximate quantity.
-
-
Storage:
-
Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.
-
-
Disposal:
-
Arrange for pickup and disposal by a certified hazardous waste management company. Do not dispose of solid chemical waste in regular trash.
-
Procedure for Liquid Waste (e.g., solutions in DMSO):
-
Collection:
-
Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Labeling:
-
Label the container with "Hazardous Waste," the full chemical name of the inhibitor, the solvent used (e.g., DMSO), and the estimated concentration.
-
-
Storage:
-
Store the sealed container in a designated hazardous waste accumulation area, ensuring secondary containment to prevent spills.
-
-
Disposal:
Decontamination of Empty Containers:
-
Triple Rinsing:
-
Rinse the empty container that held the this compound with a suitable solvent (e.g., ethanol or acetone) three times.
-
Collect the rinsate as hazardous liquid waste and add it to the appropriate waste container.
-
-
Disposal of Rinsed Container:
-
After triple rinsing, deface or remove the original label.
-
The container can then typically be disposed of as non-hazardous laboratory glass or plastic, according to institutional guidelines.
-
Mandatory Visualizations
Caption: Logical workflow for the proper disposal of this compound and associated waste.
References
Essential Safety and Operational Guide for Handling Necrosis Inhibitor IM-54
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, application, and disposal of Necrosis Inhibitor IM-54 (CAS 861891-50-1), a selective inhibitor of oxidative stress-induced necrosis.
This document provides critical safety protocols and logistical plans to ensure the safe and effective use of Necrosis Inhibitor IM-54 in a laboratory setting. By adhering to these guidelines, researchers can minimize risks and maintain a safe working environment.
Immediate Safety and Handling
Necrosis Inhibitor IM-54 is a potent, cell-permeable mono-indolylmaleimide compound. While specific toxicity data is limited, it is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, stringent adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling Necrosis Inhibitor IM-54 in solid and solution forms.
| Operation | Required Personal Protective Equipment (PPE) |
| Handling Solid (Powder) | Gloves: Nitrile or other appropriate chemical-resistant gloves. |
| Eye Protection: Safety glasses with side shields or goggles. | |
| Respiratory Protection: Use in a well-ventilated area. If dust formation is likely, a NIOSH-approved respirator for dust is recommended. | |
| Lab Coat: Standard laboratory coat. | |
| Handling Solutions | Gloves: Nitrile or other appropriate chemical-resistant gloves. |
| Eye Protection: Safety glasses with side shields or goggles. A face shield may be necessary for splash hazards. | |
| Lab Coat: Standard laboratory coat. | |
| Ventilation: Handle in a chemical fume hood. |
Emergency and First Aid Procedures
In the event of exposure, immediate and appropriate first aid is critical. The following table outlines the recommended first aid measures.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing and wash skin thoroughly with soap and water. Seek medical attention if irritation develops or persists.[1] |
| Inhalation | Move the exposed individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling Necrosis Inhibitor IM-54 ensures safety and experimental integrity.
Receiving and Storage
-
Solid Form: Upon receipt, store the container in a cool (2-8°C), dry, and well-ventilated area, protected from light.
-
Stock Solutions: Prepare stock solutions in a chemical fume hood. Store aliquots in tightly sealed vials at -20°C for up to one month or -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.
Experimental Workflow
The following diagram illustrates a typical workflow for using Necrosis Inhibitor IM-54 in a cell-based assay.
Caption: A logical workflow for the safe handling and use of Necrosis Inhibitor IM-54.
Detailed Methodologies
Preparation of Stock and Working Solutions
A common solvent for Necrosis Inhibitor IM-54 is Dimethyl sulfoxide (DMSO).
-
10 mM Stock Solution in DMSO:
-
Weigh out the required amount of Necrosis Inhibitor IM-54 powder in a sterile microcentrifuge tube inside a chemical fume hood. The molecular weight is 325.40 g/mol .
-
Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C.
-
-
Working Solution:
-
Thaw a single aliquot of the stock solution.
-
Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium immediately before use.
-
In Vitro Inhibition of Oxidative Stress-Induced Necrosis
This protocol provides a general guideline for treating cultured cells.
-
Cell Seeding: Plate cells in a multi-well plate at a density that will allow for optimal growth during the experiment.
-
Cell Culture: Culture cells under standard conditions (e.g., 37°C, 5% CO2) until they reach the desired confluency.
-
Pre-treatment: Remove the culture medium and replace it with fresh medium containing the desired concentration of Necrosis Inhibitor IM-54. A typical effective concentration is around 3 µM to prevent ~50% of cell death in HL60 cells induced by 100 µM H2O2.
-
Incubation: Incubate the cells with the inhibitor for a predetermined period (e.g., 1-2 hours).
-
Induction of Necrosis: Introduce an oxidative stressor, such as hydrogen peroxide (H2O2), to the culture medium at a concentration known to induce necrosis in the specific cell line.
-
Final Incubation: Incubate the cells for the desired experimental duration.
-
Analysis: Assess cell viability and the extent of necrosis using appropriate assays (e.g., LDH release assay, propidium iodide staining).
Mechanism of Action: Signaling Pathway
Necrosis Inhibitor IM-54 selectively blocks necrotic cell death induced by oxidative stress. It does not inhibit apoptosis or necroptosis. The simplified signaling pathway below illustrates the role of oxidative stress in inducing necrosis and the point of inhibition by IM-54.
Caption: IM-54 inhibits oxidative stress-induced necrosis by targeting mitochondrial dysfunction.
Disposal Plan
Proper disposal of Necrosis Inhibitor IM-54 and associated waste is crucial to prevent environmental contamination and ensure compliance with local regulations.
-
Unused Solid Compound and Stock Solutions: Dispose of as hazardous chemical waste. The compound is very toxic to aquatic life.[1] Do not dispose of down the drain.
-
Contaminated Consumables: Items such as pipette tips, gloves, and culture plates that have come into contact with Necrosis Inhibitor IM-54 should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all cell culture media containing the inhibitor in a labeled hazardous waste container.
General Disposal Procedure:
-
Segregation: Keep Necrosis Inhibitor IM-54 waste separate from other waste streams.
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the chemical name ("Necrosis Inhibitor IM-54"), and the approximate concentration and volume.
-
Storage: Store waste containers in a designated, secure area, away from incompatible materials.
-
Collection: Arrange for collection by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company. Follow all institutional and local guidelines for chemical waste disposal.[2][3]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
